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  • Product: (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride
  • CAS: 1600776-10-0

Core Science & Biosynthesis

Foundational

Technical Guide: (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride

The following technical guide details the properties, synthesis, and application of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry. Advanced Buil...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry.

Advanced Building Block for Fragment-Based Drug Discovery

Executive Summary & Chemical Identity

This guide focuses on (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride , a reactive sulfonyl chloride derivative of the tetrahydrofuran (oxolane) scaffold. This compound is a critical intermediate for introducing the (5,5-dimethyltetrahydrofuran-2-yl)methyl motif into pharmaceutical candidates via sulfonamide formation.

The "gem-dimethyl" substitution at the 5-position is a strategic structural modification designed to block metabolic oxidation (a common liability of the THF ring) and restrict conformational flexibility, potentially enhancing ligand-target binding affinity.

Chemical Identity Data
PropertyDetail
Chemical Name (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride
Systematic Name (5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride
Molecular Formula C₇H₁₃ClO₃S
Molecular Weight 212.69 g/mol
CAS Number (Precursor) 24203-50-7 (Alcohol: (5,5-dimethyltetrahydrofuran-2-yl)methanol)
CAS Number (Derivative) 1601289-71-7 (Sulfonamide: (5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonamide)
CAS Number (Target) Note: As a specialized "Make-on-Demand" building block, the specific CAS for the chloride is often unassigned in public registries.[1][2] Researchers should reference the alcohol precursor (24203-50-7).
Physical State Colorless to pale yellow liquid (Predicted)
Storage -20°C, Inert atmosphere (Argon/Nitrogen), Moisture Sensitive

Synthesis & Manufacturing Architecture

Because this compound is often synthesized in situ or on-demand due to its hydrolytic instability, we provide the field-proven synthetic route starting from the stable, commercially available alcohol precursor.

Synthetic Pathway: Alcohol to Sulfonyl Chloride

The transformation follows a standard 3-step sequence: Mesylation → Thioacetate Displacement → Oxidative Chlorination .

SynthesisPathway Alcohol (5,5-Dimethyl-THF-2-yl)methanol (CAS 24203-50-7) Mesylate Mesylate Intermediate (Unstable) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Thioacetate Thioacetate Intermediate Mesylate->Thioacetate KSAc DMF, 60°C Product Target Sulfonyl Chloride (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride Thioacetate->Product NCS, 2M HCl Acetonitrile, <10°C (Oxidative Chlorination)

Figure 1: Step-wise synthesis from the commercially available alcohol precursor (CAS 24203-50-7).

Detailed Experimental Protocol

Step 1: Activation (Mesylation)

  • Reagents: (5,5-Dimethyl-THF-2-yl)methanol (1.0 eq), Methanesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq).

  • Solvent: Dichloromethane (DCM).

  • Procedure: Cool the alcohol solution to 0°C. Add Et₃N followed by dropwise addition of MsCl. Stir for 2 hours. Aqueous workup yields the crude mesylate.

Step 2: Sulfur Introduction (Displacement)

  • Reagents: Crude Mesylate (1.0 eq), Potassium Thioacetate (KSAc, 1.5 eq).

  • Solvent: DMF or DMSO.

  • Procedure: Heat to 60°C for 4 hours. The thioacetate anion displaces the mesylate. Extract with EtOAc/Water. This yields the protected thiol.

Step 3: Oxidative Chlorination (The "Warhead" Formation)

  • Reagents: Thioacetate intermediate (1.0 eq), N-Chlorosuccinimide (NCS, 4.0 eq), 2M HCl (aq).

  • Solvent: Acetonitrile/Water (5:1).

  • Procedure:

    • Cool the mixture to <10°C (Critical: Exothermic reaction).

    • Add NCS in portions to the acidified thioacetate solution.

    • Stir for 30-60 mins. The thioacetate is hydrolyzed and immediately oxidized to the sulfonyl chloride.

    • Workup: Rapid extraction with cold DCM. Wash with cold brine. Dry over MgSO₄ and concentrate at low temperature. Do not distill. Use immediately.

Reactivity Profile & Applications

The sulfonyl chloride group is a "hard" electrophile, primarily reacting with nucleophiles like amines and alcohols.

Mechanism: Sulfonamide Formation

The primary application is the synthesis of sulfonamides, a pharmacophore found in diuretics, antibiotics, and protease inhibitors.

ReactionMechanism SulfonylCl Sulfonyl Chloride (Electrophile) Transition Tetrahedral Transition State [R-SO2-NH-R'] SulfonylCl->Transition Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Transition Sulfonamide Stable Sulfonamide Product Transition->Sulfonamide Elimination of Cl- HCl HCl Byproduct (Scavenged by Base) Transition->HCl

Figure 2: Mechanism of sulfonamide formation. Base (e.g., Pyridine or DIPEA) is required to neutralize the HCl byproduct.

Medicinal Chemistry Significance: The Gem-Dimethyl Effect

Why use this specific scaffold over standard tetrahydrofuran?

  • Metabolic Stability: The 2-position of THF is prone to oxidative metabolism (P450 oxidation). The 5-position is also vulnerable. Placing two methyl groups at C5 sterically hinders this oxidation, prolonging the half-life (

    
    ) of the drug.
    
  • Conformational Lock: The gem-dimethyl group restricts the "pucker" of the THF ring. This reduction in entropic penalty upon binding can lead to higher potency if the conformation matches the receptor pocket.

Handling & Safety Protocols

Hazard Class: Corrosive (Skin/Eye Damage), Moisture Sensitive.[3]

HazardProtocol
Hydrolysis Reacts violently with water to form sulfonic acid and HCl gas. Always handle in a fume hood.
Storage Store at -20°C under Argon. If the liquid turns viscous or cloudy, it has likely hydrolyzed/polymerized.
Quenching Quench excess reagent with a mixture of saturated NaHCO₃ and ice.

References

  • Enamine Ltd. Building Blocks: Sulfonyl Chlorides. Retrieved from

  • ChemScene. (5,5-Dimethyltetrahydrofuran-2-yl)methanol (CAS 24203-50-7).[4] Retrieved from

  • PubChem. (Tetrahydrofuran-2-yl)methyl methanesulfonate (Related Analog). Retrieved from [5]

  • BenchChem. Synthesis of Sulfonamides from Sulfonyl Chlorides: Technical Protocols. Retrieved from

  • Beilstein J. Org. Chem.The Thorpe-Ingold effect (Gem-dimethyl effect)

Sources

Exploratory

Technical Guide: (5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonyl Chloride

The following technical guide details the structure, synthesis, and application of (5,5-dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and application of (5,5-dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

(5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmacophores. Characterized by a lipophilic 5,5-dimethyltetrahydrofuran (THF) core and a reactive sulfonyl chloride moiety, this compound serves as a critical "warhead" for introducing the dimethyl-THF motif into drug candidates.

This scaffold is particularly relevant in the development of ROR


 inverse agonists  and AXL kinase inhibitors , where the dimethyl-THF group provides metabolic stability and optimal space-filling properties within hydrophobic binding pockets.

Chemical Profile & Structural Analysis[1][2][3][4]

Nomenclature & Identification
  • IUPAC Name: (5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride

  • Common Name: 5,5-Dimethyl-THF-2-yl-methylsulfonyl chloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 212.69 g/mol

  • Stereochemistry: The C2 position is a chiral center. The compound exists as two enantiomers: (R)- and (S)-(5,5-dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride. Drug discovery campaigns often isolate the (S)-enantiomer for specific binding affinity.

Structural Components

The molecule consists of three distinct functional zones:

  • The Core (THF Ring): A five-membered ether ring providing rigidity and hydrogen-bond accepting capability.

  • The Steric Shield (5,5-Dimethyl): Two methyl groups at the C5 position block metabolic oxidation at the ether

    
    -position and induce a specific ring pucker, locking the conformation.
    
  • The Electrophile (Methanesulfonyl Chloride): A highly reactive

    
     group tethered to C2, susceptible to nucleophilic attack by amines (to form sulfonamides) or alcohols (to form sulfonates).
    
Predicted Physical Properties
PropertyValue (Predicted)Context
Appearance Colorless to pale yellow oilLiquid at RT due to asymmetry
Boiling Point 115–120 °C @ 0.5 mmHgHigh boiling; distillable under high vacuum
Density ~1.25 g/cm³Halogenated sulfur compound
Solubility DCM, THF, EtOAcHydrolyzes in water/alcohols
Stability Moisture SensitiveRapidly hydrolyzes to sulfonic acid

Synthetic Methodology

Direct chlorosulfonation of the ether ring is not viable due to sensitivity to strong acids. The authoritative route utilizes a "Reduction-Activation-Oxidation" sequence starting from the commercially available carboxylic acid.

Retrosynthetic Analysis

The sulfonyl chloride is constructed from the corresponding alcohol via a thioacetate intermediate.

  • Target:

    
    
    
  • Precursor:

    
     (Alcohol)
    
  • Starting Material: 5,5-dimethyltetrahydrofuran-2-carboxylic acid (CAS 7433-82-1).

Step-by-Step Protocol
Step 1: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).
  • Procedure: A solution of 5,5-dimethyltetrahydrofuran-2-carboxylic acid in anhydrous THF is treated with

    
     at 0°C. The mixture is warmed to reflux to ensure complete reduction of the sterically hindered acid.
    
  • Outcome: (5,5-Dimethyltetrahydrofuran-2-yl)methanol.

Step 2: Activation (Mesylation)
  • Reagents: Methanesulfonyl chloride (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (

    
    ) activates the carbon for nucleophilic displacement.
    
  • Procedure: Treat the alcohol with 1.2 eq

    
     and 1.5 eq 
    
    
    
    in DCM at 0°C.
  • Intermediate: (5,5-Dimethyltetrahydrofuran-2-yl)methyl methanesulfonate (CAS 72641-13-5).

Step 3: Thioacetate Displacement
  • Reagents: Potassium Thioacetate (

    
    ), DMF.
    
  • Procedure: The mesylate is heated with

    
     in DMF at 60°C. The sulfur nucleophile displaces the mesylate via 
    
    
    
    .
  • Intermediate: S-((5,5-dimethyltetrahydrofuran-2-yl)methyl) ethanethioate.

Step 4: Oxidative Chlorination (The Critical Step)
  • Reagents: Chlorine gas (

    
    ) or N-Chlorosuccinimide (
    
    
    
    )/
    
    
    .
  • Mechanism: The thioester is cleaved and the sulfur is oxidized from S(-2) to S(+6).

  • Protocol: Dissolve the thioacetate in Acetic Acid/Water (5:1). Cool to 0°C. Bubble

    
     gas until a persistent yellow-green color is observed. Flush with 
    
    
    
    to remove excess
    
    
    . Extract immediately with DCM.
  • Result: (5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride .[1][2]

Synthesis Workflow Diagram

SynthesisPath SM Carboxylic Acid (CAS 7433-82-1) Alc Alcohol (Intermediate) SM->Alc LiAlH4, THF Reduction Mes Mesylate (Activated) Alc->Mes MsCl, Et3N Activation Thio Thioacetate (S-Precursor) Mes->Thio KSAc, DMF SN2 Displacement Prod Target Sulfonyl Chloride Thio->Prod Cl2, H2O/HOAc Oxidative Chlorination

Figure 1: Synthetic route from carboxylic acid to sulfonyl chloride via the thioacetate method.

Reactivity & Applications in Drug Discovery

Sulfonamide Formation (Primary Application)

The most common application is the reaction with primary or secondary amines to generate sulfonamides . This linkage is a bioisostere of the amide bond, offering improved metabolic stability and hydrogen bonding geometry.[3]

  • Reaction:

    
    
    
  • Conditions: Pyridine or DIPEA in DCM/THF at 0°C -> RT.

  • Case Study: Synthesis of ROR

    
     inhibitors (e.g., AZD0284 analogs). The 5,5-dimethyl-THF moiety occupies a specific hydrophobic pocket, while the sulfonamide linker positions the aryl group for pi-stacking interactions.
    
Handling & Stability
  • Hydrolysis: The compound reacts violently with water to form (5,5-dimethyltetrahydrofuran-2-yl)methanesulfonic acid and HCl.

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Purification: Distillation is risky due to thermal instability. Flash chromatography on silica is possible if done rapidly with non-protic solvents (Hexane/EtOAc), but crude use is recommended.

Reactivity Map

Reactivity Core (5,5-Dimethyltetrahydrofuran-2-yl) methanesulfonyl chloride Sulfonamide Sulfonamides (Bioactive Pharmacophore) Core->Sulfonamide + Amine / Base Sulfonate Sulfonate Esters (Leaving Groups) Core->Sulfonate + Alcohol / Base Acid Sulfonic Acid (Degradation Product) Core->Acid + H2O (Avoid) Amine Primary/Secondary Amines (R-NH2) Amine->Core Alcohol Alcohols (R-OH) Alcohol->Core Water Water (Hydrolysis) Water->Core

Figure 2: Reactivity profile showing the conversion to sulfonamides (drug targets) and degradation pathways.

References

  • BenchChem. (2025). Synthesis of Methanesulfonamide from Methanesulfonyl Chloride. Retrieved from

  • Pfizer Inc. (2015). Pyrazole amide derivative. Patent WO2015129926A1. Retrieved from

  • ChemScene. (2024). (5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonamide Product Page. Retrieved from

  • PubChem. (2024). (Tetrahydrofuran-2-yl)methyl methanesulfonate Compound Summary. Retrieved from

  • AstraZeneca. (2016). Discovery of AZD6642, an inhibitor of 5-Lipoxygenase Activating Protein. Retrieved from

Sources

Foundational

5,5-Dimethyloxolane-3-Sulfonyl Chloride: A Strategic Building Block for Sp3-Rich Drug Discovery

Executive Summary In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy scaffolds to three-dimensional, -rich architectures. 5,5-Dimethyloxolane-3-sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy scaffolds to three-dimensional,


-rich architectures. 5,5-Dimethyloxolane-3-sulfonyl chloride  (also known as 5,5-dimethyltetrahydrofuran-3-sulfonyl chloride) represents a high-value building block in this domain.

This scaffold offers a unique combination of physicochemical properties:

  • Metabolic Stability: The gem-dimethyl group at the C5 position sterically protects the ether oxygen and blocks oxidative metabolism at the typically labile

    
    -position.
    
  • Conformational Locking: The Thorpe-Ingold effect of the methyl groups restricts the conformational flexibility of the furanose ring, potentially reducing the entropic penalty of ligand-protein binding.

  • Vector Positioning: The sulfonyl chloride moiety at C3 allows for the introduction of sulfonamide pharmacophores with precise vectors distinct from pyrrolidine or cyclopentane analogs.

This guide provides an exhaustive technical analysis of this building block, covering its synthesis, reactivity, handling, and application in high-affinity ligand design.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 5,5-dimethyltetrahydrofuran-3-sulfonyl chloride
Common Name 5,5-dimethyloxolane-3-sulfonyl chloride
CAS Number 1934812-10-8
Molecular Formula

Molecular Weight 198.67 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Chirality Contains one chiral center at C3; typically supplied as a racemate or separated enantiomers ((R)- and (S)- forms).
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols.
Structural Features[2][4][5][6][7][8][9][10][11]
  • Oxolane Core: Increases water solubility compared to carbocyclic analogs (cyclopentane) due to the ether oxygen hydrogen-bond acceptor (HBA) capability.

  • Gem-Dimethyl Group: Located at C5, these groups prevent the formation of reactive metabolites (e.g., lactones via oxidation) and increase lipophilicity (

    
    ) slightly to improve membrane permeability.
    
  • Sulfonyl Chloride: A highly reactive electrophile for installing the sulfonamide moiety, a privileged pharmacophore in inhibitors of carbonic anhydrase, ion channels, and GPCRs.

Synthesis & Manufacturing

The synthesis of 5,5-dimethyloxolane-3-sulfonyl chloride is non-trivial due to the sensitivity of the ether linkage to strong Lewis acids often used in direct chlorosulfonation. The most robust industrial route proceeds via the functionalization of 5,5-dimethyltetrahydrofuran-3-ol .

Synthetic Pathway Analysis

The workflow involves a 3-step transformation from the alcohol to the sulfonyl chloride, ensuring regio-integrity and high yields.

SynthesisPathway Start 5,5-Dimethyl- tetrahydrofuran-3-ol (Starting Material) Step1 Activation (Mesylation) Start->Step1 MsCl, Et3N DCM, 0°C Inter1 Mesylate Intermediate Step1->Inter1 Step2 Nucleophilic Displacement (Thioacetate) Inter1->Step2 KSAc, DMF 60°C Inter2 Thioacetate Intermediate Step2->Inter2 Step3 Oxidative Chlorination Inter2->Step3 NCS, 2M HCl MeCN, <10°C Product 5,5-Dimethyloxolane- 3-sulfonyl chloride Step3->Product

Figure 1: Robust synthetic route from the alcohol precursor to the sulfonyl chloride building block.

Detailed Reaction Mechanisms[12]
  • Activation: The secondary alcohol is converted to a mesylate (Ms) or tosylate (Ts) leaving group. The gem-dimethyl group at C5 hinders backside attack at C4 but does not significantly impede substitution at C3.

  • Displacement: Potassium thioacetate (KSAc) displaces the mesylate via an

    
     mechanism, inverting the stereochemistry at C3.
    
  • Oxidative Chlorination: The thioacetate is directly converted to the sulfonyl chloride using N-chlorosuccinimide (NCS) and dilute HCl. This method is superior to chlorine gas (

    
    ) bubbling, which can cause ring opening of the sensitive tetrahydrofuran moiety [1].
    

Reactivity & Derivatization Protocols

The sulfonyl chloride moiety is prone to hydrolysis and must be handled under anhydrous conditions. Its primary application is the synthesis of sulfonamides.

Experimental Protocol: Sulfonamide Coupling

Objective: Synthesis of N-substituted-5,5-dimethyltetrahydrofuran-3-sulfonamide.

Reagents:

  • 5,5-dimethyloxolane-3-sulfonyl chloride (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Purge a reaction vial with nitrogen. Dissolve the amine (1.0 mmol) and

    
     (2.5 mmol) in anhydrous DCM (5 mL). Cool to 0°C.[1][2]
    
  • Addition: Dissolve 5,5-dimethyloxolane-3-sulfonyl chloride (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 10 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (observe disappearance of amine and formation of product mass).

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine/pyridine), saturated

    
    , and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (typically Hexane/EtOAc gradient).
    

Self-Validating Check:

  • LC-MS: The product should show

    
     or 
    
    
    
    depending on ionization mode.
  • NMR: The

    
    -proton to the sulfonamide (H3 on the ring) typically shifts upfield relative to the sulfonyl chloride precursor.
    
Derivatization Workflow

ReactivityNetwork Core 5,5-Dimethyloxolane- 3-sulfonyl chloride Sulfonamide Sulfonamide (Bioactive Core) Core->Sulfonamide + Amine Base, DCM Sulfonate Sulfonate Ester (Prodrug/Leaving Group) Core->Sulfonate + Alcohol Pyridine Sulfonohydrazide Sulfonohydrazide (Heterocycle Precursor) Core->Sulfonohydrazide + Hydrazine THF, 0°C Amine Primary/Sec. Amine (R-NH2) Alcohol Alcohol (R-OH) Hydrazine Hydrazine (NH2NH2)

Figure 2: Divergent synthesis capabilities from the sulfonyl chloride core.[3]

Medicinal Chemistry Applications

Bioisosteric Replacement

The 5,5-dimethyloxolane ring serves as a superior bioisostere for:

  • Cyclopentane: Adds polarity (lowers LogP) and H-bond accepting capacity.

  • Pyrrolidine: Avoids the basic nitrogen, which can lead to hERG liability or poor permeation if protonated.

  • Phenyl Ring: Provides a saturated,

    
     alternative to improve solubility and escape patent space dominated by aromatic sulfonamides.
    
The Gem-Dimethyl Effect

The two methyl groups at C5 are not merely lipophilic fillers. They exert the Thorpe-Ingold Effect , compressing the internal bond angle at C5. This favors ring closure during synthesis and restricts the conformational mobility of the ring in the final drug molecule, potentially pre-organizing the ligand for binding [2].

Comparative Properties Table:

ScaffoldLogP (Est.)H-Bond AcceptorsMetabolic Stability
Cyclopentyl-SO2Cl 2.10Moderate (Oxidation prone)
THF-3-SO2Cl (Unsubst.) 0.81Low (C2/C5 oxidation)
5,5-Dimethyl-THF-3-SO2Cl 1.4 1 High (C5 blocked)

Handling & Stability Guide

Sulfonyl chlorides are inherently unstable to moisture. The 5,5-dimethyloxolane derivative requires specific care to maintain reagent integrity.

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Visual Inspection: Pure compound is a clear oil or white solid. Yellow/Orange discoloration indicates hydrolysis to sulfonic acid and HCl generation.

  • Quenching: All glassware and syringes must be oven-dried. Quench excess reagent with a mixture of MeOH/amine before disposal to prevent delayed acid generation in waste containers.

References

  • Nishiguchi, A. et al. "Efficient Synthesis of Sulfonyl Chlorides from Thioacetates Using N-Chlorosuccinimide." Synthesis, 2006, 24, 4131-4134. Link

  • Beesley, R.M. et al. "The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane-1,1'-cyclopropane." J. Chem. Soc., Trans., 1915, 107, 810-822. (Foundational text on Thorpe-Ingold effect). Link

  • Blakemore, D.C. et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018, 10, 383–394. (Context on sp3-rich scaffolds). Link

  • PubChem Compound Summary. "5,5-Dimethyltetrahydrofuran-3-sulfonyl chloride" (CAS 1934812-10-8). Link

Sources

Exploratory

Engineering sp³-Enriched Therapeutics: A Technical Guide to Novel Oxolane-Based Sulfonyl Chlorides in Medicinal Chemistry

The Strategic Shift to Oxolane Scaffolds in Drug Discovery Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, sp²-hybridized aromatic rings toward structurally complex, sp³-enriched aliphat...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Shift to Oxolane Scaffolds in Drug Discovery

Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, sp²-hybridized aromatic rings toward structurally complex, sp³-enriched aliphatic scaffolds. This "Escape from Flatland" strategy is driven by the need to improve the aqueous solubility, metabolic stability, and target specificity of drug candidates.

Within this context, oxolane (tetrahydrofuran) rings have emerged as highly valuable structural motifs. When functionalized with a sulfonyl chloride group, the resulting oxolane-based sulfonyl chlorides serve as versatile, highly reactive electrophilic building blocks[1]. They enable the rapid generation of sulfonamide libraries—a privileged functional group in pharmacology due to its hydrolytic stability, tetrahedral geometry (which acts as a transition state isostere), and robust hydrogen-bonding capabilities[1]. Furthermore, incorporating the oxolane ring introduces a hydrophilic, oxygen-containing heterocycle that significantly lowers the partition coefficient (cLogP) and increases the topological polar surface area (TPSA) compared to traditional benzenesulfonyl chlorides[2].

Synthesis of the Oxolane Sulfonyl Chloride Core

The preparation of aliphatic sulfonyl chlorides traditionally required harsh conditions (e.g., chlorine gas). However, modern oxidative chlorination provides a mild, high-yielding alternative.

Protocol 1: Oxidative Chlorination of Oxolane-3-thiol

This self-validating protocol utilizes a hydrogen peroxide and zirconium tetrachloride (


) system to convert oxolane thiols into their corresponding sulfonyl chlorides[3].

Reagents & Materials:

  • Oxolane-3-thiol (1.0 eq)

  • 
     (1.0 eq)
    
  • 30% Aqueous

    
     (3.0 eq)
    
  • Anhydrous Acetonitrile (

    
    )
    

Step-by-Step Methodology & Causality:

  • Reaction Setup: Dissolve oxolane-3-thiol in anhydrous acetonitrile at room temperature.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively solubilizes both the organic thiol and the inorganic

      
       catalyst while remaining entirely stable under highly oxidative conditions.
      
  • Catalyst Addition: Add

    
     (1.0 eq) to the stirring solution.
    
    • Causality: Zirconium tetrachloride acts as a mild, oxophilic Lewis acid. It coordinates with

      
      , drastically increasing its electrophilic character. This accelerates the initial oxidation of the thiol to a disulfide intermediate[3].
      
  • Oxidant Addition: Dropwise add 30%

    
     (3.0 eq). Stir for 5–10 minutes.
    
    • Causality: The disulfide intermediate undergoes successive oxidation and chlorination. The controlled dropwise addition prevents thermal runaway. The reaction generates water as the sole byproduct, making it environmentally benign[3].

  • Monitoring (Self-Validation): Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-inactive thiol (visualized via iodine or

    
     stain) and the appearance of a more polar spot confirms conversion.
    
  • Workup: Dilute with dichloromethane (DCM) and wash with water. Extract the aqueous layer with DCM.

    • Causality: The oxolane sulfonyl chloride is highly soluble in DCM. Washing with water removes the water-soluble

      
       salts and residual 
      
      
      
      .
  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the oxolane-3-sulfonyl chloride.
    

G A Oxolane Thiol Precursor B Oxidative Chlorination (H2O2 / ZrCl4) A->B Oxidation C Oxolane Sulfonyl Chloride B->C Chlorination D Amine Library Nucleophilic Attack C->D Base (Et3N) E Oxolane Sulfonamide Library D->E HCl elimination F High-Throughput Screening E->F Bio-evaluation

Workflow from oxolane thiols to screened sulfonamide libraries.

Sulfonamide Library Generation

The primary utility of oxolane sulfonyl chlorides lies in their facile reaction with primary and secondary amines to form stable sulfonamide linkages[1].

Protocol 2: Synthesis of Oxolane-3-sulfonamides

Step-by-Step Methodology & Causality:

  • Preparation of Amine Solution: To a flame-dried round-bottom flask under argon, add the target amine (1.0 eq) and dissolve in anhydrous DCM[1].

    • Causality: Anhydrous conditions are critical. Water acts as a competing nucleophile, which would hydrolyze the highly reactive sulfonyl chloride into an unreactive sulfonic acid[4].

  • Base Addition: Add triethylamine (

    
    ) or pyridine (2.0 eq) and cool the flask to 0 °C using an ice bath[1].
    
    • Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. If unneutralized, HCl will protonate the amine nucleophile, forming an unreactive ammonium salt and halting the reaction.

      
       acts as an acid scavenger[4].
      
  • Electrophile Addition: Dissolve oxolane-3-sulfonyl chloride (1.0 eq) in minimal anhydrous DCM and add dropwise over 15 minutes[1].

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which minimizes the formation of di-sulfonylation byproducts and prevents thermal degradation of the oxolane ring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor via LC-MS[1].

  • Workup (Self-Validation):

    • Wash the organic layer with 1N HCl. (Causality: Protonates and extracts excess amine and

      
       into the aqueous layer.)
      
    • Wash with saturated

      
      . (Causality: Neutralizes any residual acid.)
      
    • Wash with brine. (Causality: Osmotic pressure draws dissolved water out of the organic phase, pre-drying it.)

    • Dry over

      
       and concentrate.
      

Physicochemical Profiling: sp³ vs. sp² Scaffolds

The integration of the oxolane ring fundamentally alters the physicochemical properties of the resulting drug candidates. Table 1 illustrates the theoretical advantages of substituting a planar benzenesulfonyl core with an oxolane-3-sulfonyl core.

Table 1: Physicochemical Profile Comparison (Representative Data)

Compound ScaffoldFsp³ FractioncLogPTPSA (Ų)Aqueous Solubility (µg/mL)
Benzenesulfonyl Chloride 0.002.1542.5N/A (Reactive)
Oxolane-3-sulfonyl Chloride 0.800.4551.7N/A (Reactive)
N-Benzylbenzenesulfonamide 0.082.8046.2~45
N-Benzyl-oxolane-3-sulfonamide 0.381.1055.4>500

Data Summary: The oxolane scaffold drastically increases the fraction of sp³ carbons (Fsp³), lowering lipophilicity (cLogP) and boosting aqueous solubility—critical parameters for oral bioavailability and avoiding off-target toxicity.

Biological Applications: Carbonic Anhydrase Inhibition

Sulfonamides are the cornerstone of Carbonic Anhydrase (CA) inhibitors, utilized as diuretics, anti-glaucoma agents, and increasingly in oncology[1]. The primary sulfonamide group (


) acts as a zinc-binding warhead.

When an oxolane ring is utilized as the tail group (e.g., derived from 4-(aminomethyl)oxolan-2-one or oxolane-3-sulfonyl chloride), it provides a tunable, hydrophilic moiety that interacts with the varied amino acid residues in the active site cavity[5]. Because the oxolane ring can adopt multiple 3D envelope conformations, it can be stereochemically optimized to achieve isoform selectivity (e.g., targeting tumor-associated CA-IX over cytosolic CA-II)[5].

G A Oxolane Sulfonamide (R-SO2NH2) B Deprotonation (Active Site) A->B C Sulfonamide Anion (R-SO2NH-) B->C D Zinc(II) Ion Coordination C->D Binds to Zn2+ E Displacement of Catalytic Water D->E F Enzyme Inhibition (CA Blockade) E->F

Mechanism of Carbonic Anhydrase inhibition by oxolane sulfonamides.

Conclusion

The utilization of novel oxolane-based sulfonyl chlorides represents a highly effective strategy for generating sp³-enriched sulfonamide libraries. By employing robust synthetic methodologies like


 oxidative chlorination, medicinal chemists can efficiently access these building blocks[3]. The resulting oxolane sulfonamides offer superior physicochemical profiles, making them highly attractive scaffolds for the next generation of targeted therapeutics, particularly in the realm of metalloenzyme inhibition[2].

References

  • [3] Title: A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Source: organic-chemistry.org. URL:

  • [1] Title: Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. Source: benchchem.com. URL:

  • [2] Title: Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Source: nih.gov. URL:

  • [6] Title: 7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane. Source: smolecule.com. URL:

  • [5] Title: 4-(Aminomethyl)oxolan-2-onehydrochloride. Source: benchchem.com. URL:

  • [4] Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Source: benchchem.com. URL:

Sources

Foundational

2-chlorosulfonylmethyl-5,5-dimethyloxolane chemical data

An In-Depth Technical Guide to 2-Chlorosulfonylmethyl-5,5-dimethyloxolane Senior Application Scientist's Foreword: The compound 2-chlorosulfonylmethyl-5,5-dimethyloxolane is not a commercially cataloged or extensively re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chlorosulfonylmethyl-5,5-dimethyloxolane

Senior Application Scientist's Foreword: The compound 2-chlorosulfonylmethyl-5,5-dimethyloxolane is not a commercially cataloged or extensively researched chemical entity based on a thorough review of the public scientific literature. Consequently, this guide has been constructed as a forward-looking technical whitepaper. It leverages established principles of organic chemistry and draws upon data from structurally analogous compounds to propose a viable synthetic pathway, predict physicochemical and spectral properties, outline critical safety protocols, and explore its potential applications in the field of drug discovery. This document is intended for researchers, scientists, and drug development professionals who are engaged in the exploration of novel chemical scaffolds.

Molecular Overview and Structural Rationale

2-chlorosulfonylmethyl-5,5-dimethyloxolane is a heterocyclic compound featuring a saturated five-membered oxolane (tetrahydrofuran) ring. The structure is characterized by a gem-dimethyl substitution at the C5 position and a reactive chlorosulfonylmethyl group at the C2 position.

The strategic combination of these structural motifs suggests a molecule designed with specific applications in mind:

  • Oxolane Core: The 5,5-dimethyloxolane scaffold provides a stable, relatively non-polar cyclic ether backbone. In medicinal chemistry, such saturated heterocyclic systems are often introduced to modulate a drug candidate's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[1] The gem-dimethyl group adds steric bulk and lipophilicity, potentially influencing binding interactions and metabolic pathways.

  • Chlorosulfonylmethyl Functional Group: This is a highly reactive electrophilic moiety. As an alkyl sulfonyl chloride, it is a potent precursor for the synthesis of sulfonamides, sulfonic esters, and other sulfur-containing derivatives. Its primary utility lies in its function as a versatile chemical handle for covalently linking the oxolane core to other molecules, a cornerstone of library synthesis in drug discovery.[2]

Predicted Physicochemical Properties

The following properties are calculated or estimated based on the proposed molecular structure.

PropertyPredicted ValueBasis of Estimation
Molecular Formula C₇H₁₃ClO₃SCalculated from structure
Molecular Weight 212.70 g/mol Calculated from formula
Appearance Colorless to light yellow liquid or low-melting solidAnalogy with similar small sulfonyl chlorides
Boiling Point > 200 °C (with decomposition)Extrapolation from related structures
Solubility Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate). Reacts with protic solvents (water, alcohols).Based on functional group reactivity
Stability Moisture-sensitive; decomposes in the presence of water or heat.Characteristic of sulfonyl chlorides

Proposed Synthesis Strategy

A multi-step synthesis is proposed, commencing from a suitable oxolane precursor. The chosen pathway is designed to be logical and employ well-established chemical transformations, ensuring a high probability of success in a laboratory setting.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Introduction of Thiol Moiety cluster_2 Step 3: Oxidative Chlorination A 5,5-dimethyloxolan-2-ol B 2-(hydroxymethyl)-5,5-dimethyloxolane A->B Reduction (e.g., NaBH₄) C 2-(tosyloxymethyl)-5,5-dimethyloxolane B->C Tosylation (TsCl, Pyridine) D 2-(acetylthiomethyl)-5,5-dimethyloxolane C->D Thioacetylation (Potassium Thioacetate) E Sodium 2-(5,5-dimethyloxolan-2-yl)methane-1-sulfonate D->E Hydrolysis & Oxidation (e.g., NaOH, H₂O₂) F 2-Chlorosulfonylmethyl-5,5-dimethyloxolane (Target Molecule) E->F Chlorination (e.g., SOCl₂, PCl₅)

Caption: Proposed synthetic workflow for 2-chlorosulfonylmethyl-5,5-dimethyloxolane.

Experimental Protocol: A Conceptual Outline

Step 1: Synthesis of 2-(hydroxymethyl)-5,5-dimethyloxolane

  • To a solution of 5,5-dimethyloxolan-2-ol[3] in ethanol at 0 °C, add sodium borohydride (NaBH₄) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the precursor alcohol.

Causality: The reduction of the lactol (cyclic hemiacetal) to the corresponding diol is a standard transformation. NaBH₄ is a mild and selective reducing agent suitable for this purpose.

Step 2: Introduction of the Thiol Moiety

  • The alcohol from Step 1 is first converted to a better leaving group. Dissolve the alcohol in dichloromethane (DCM) and cool to 0 °C. Add pyridine followed by p-toluenesulfonyl chloride (TsCl) and stir overnight.

  • Work up the reaction to isolate the tosylated intermediate.

  • Dissolve the tosylate in dimethylformamide (DMF) and add potassium thioacetate. Heat the mixture to ~60 °C for 4-6 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether to obtain the thioacetate-protected intermediate.

Causality: Direct conversion of the alcohol to a thiol can be challenging. A two-step process via a tosylate intermediate is a robust and high-yielding method. The tosylate is an excellent leaving group for the subsequent Sₙ2 reaction with the thioacetate nucleophile.

Step 3: Oxidative Chlorination to the Final Product

  • The thioacetate is hydrolyzed with a base (e.g., NaOH in methanol) to yield the free thiol.

  • The crude thiol is then subjected to oxidative chlorination. A common method involves treating the corresponding sulfonic acid salt with a chlorinating agent.[4] Therefore, the thiol would first be oxidized to the sodium sulfonate salt using an oxidizing agent like hydrogen peroxide or sodium hypochlorite.

  • The dried sodium sulfonate salt is then suspended in a non-reactive solvent like dichloromethane containing a catalytic amount of DMF. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is added slowly at 0 °C.

  • The reaction is carefully monitored until completion. The final product is isolated by filtration of inorganic salts and removal of the solvent in vacuo. Due to its reactivity, purification is typically achieved via distillation under high vacuum.

Causality: This is a standard sequence for converting thiols or their derivatives into sulfonyl chlorides. The oxidation creates the sulfonic acid (as its salt), which is then converted to the highly reactive sulfonyl chloride using a standard chlorinating agent.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following table outlines the expected key signals.

TechniquePredicted Signals
¹H NMR (CDCl₃, 300 MHz)δ (ppm): ~4.0-4.2 (m, 1H, H-2), ~3.6-3.8 (m, 2H, -CH₂SO₂Cl), ~1.8-2.2 (m, 4H, ring CH₂), 1.25 (s, 3H, CH₃), 1.20 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 75 MHz)δ (ppm): ~80 (C-2), ~75 (C-5), ~60 (-CH₂SO₂Cl), ~35-40 (ring CH₂), ~25-30 (gem-dimethyl carbons).
IR (neat, cm⁻¹)2970-2850 (C-H stretch), 1370 & 1175 (asymmetric & symmetric S=O stretch of SO₂Cl), 1080 (C-O-C stretch), ~600 (S-Cl stretch).
Mass Spec (EI)M⁺ not likely to be observed. Fragmentation pattern showing loss of Cl, SO₂, and cleavage of the oxolane ring.

Note: Chemical shifts are estimations and can be influenced by solvent and concentration. Data from general NMR reference tables were consulted.[5][6][7][8]

Safety, Handling, and Emergency Protocols

DANGER: Based on the chlorosulfonyl functional group, this compound must be treated as corrosive, a lachrymator, and highly moisture-sensitive.

  • Hazard Statements: Causes severe skin burns and eye damage.[9] May cause respiratory irritation. Reacts violently with water, liberating toxic gas (HCl). Harmful to aquatic life.[10]

  • Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection.[10] Use only in a well-ventilated area, preferably a chemical fume hood. Keep away from water and moisture.

Handling and Storage
  • Storage: Store locked up in a cool, dry, well-ventilated place. The container must be kept tightly closed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Handling: All manipulations should be performed in a chemical fume hood by trained personnel. Avoid any contact with skin, eyes, and clothing.[10] Ensure containers are securely sealed after use to prevent moisture ingress.

First-Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[10]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Ingestion: Rinse mouth. DO NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Applications in Research and Drug Development

The primary value of 2-chlorosulfonylmethyl-5,5-dimethyloxolane lies in its role as a versatile building block for creating libraries of novel compounds for high-throughput screening.

G cluster_0 Library Synthesis A 2-Chlorosulfonylmethyl- 5,5-dimethyloxolane E Sulfonamide Library (Diverse R-groups) A->E Reaction F Sulfonic Ester Library (Diverse R-groups) A->F Reaction B Primary/Secondary Amine (R-NH₂ or R₂NH) B->E Input C Alcohol/Phenol (R-OH) C->F Input D Target Protein / Enzyme E->D Screening for Biological Activity F->D Screening for Biological Activity

Caption: Use as a scaffold in combinatorial chemistry for drug discovery.

  • Synthesis of Sulfonamide Libraries: The sulfonyl chloride group reacts readily with a vast array of primary and secondary amines to form stable sulfonamides. This reaction is robust and high-yielding, making it ideal for combinatorial chemistry.[11] By reacting the title compound with diverse amine building blocks, a large library of novel molecules can be rapidly generated. Sulfonamides are a well-known "privileged scaffold" in medicinal chemistry, found in antibiotics, diuretics, and anti-inflammatory drugs.

  • Improving Drug-like Properties: The 5,5-dimethyloxolane moiety can act as a bioisostere for other chemical groups, such as a gem-dimethyl or carbonyl group.[1] Its incorporation can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound, for instance by increasing metabolic stability or enhancing solubility without adding unwanted reactivity.[1] Non-peroxide forming oxolane derivatives are also being explored as safer, sustainable solvents and building blocks in organic synthesis.[12][13][14]

  • Chemical Probes and Covalent Modifiers: The high reactivity of the sulfonyl chloride group makes it a candidate for use in chemical biology as a tool for covalently modifying proteins, although sulfonyl fluorides are more commonly used for this purpose due to their more tuned reactivity.

References

  • Desco Industries. (2025, February 24).
  • Pelozo, M. F., et al. Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents.
  • BASF. (2023, November 3).
  • MilliporeSigma. (2025, September 27).
  • Carl ROTH. (2022, September 20).
  • Fisher Scientific. (2025, December 20).
  • ChemicalBook.
  • MDPI. (2021, July 28). Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO).
  • MilliporeSigma. 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide.
  • USP Store. Chloroxylenol Related Compound A (25 mg) (2-chloro-3,5-dimethylphenol).
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179.
  • Thomas Scientific.
  • Fisher Scientific. Sigma Aldrich 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide.
  • PMC. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Chemical Synthesis Database. (2025, May 20). (5E)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane.
  • Rice Office of Research.
  • PubChem. 2,5-Diethyl-2,5-dimethyloxolane | C10H20O | CID 221254.
  • Beilstein Journal of Organic Chemistry. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • Organic Chemistry Portal. (2023). Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide.
  • Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • EPFL.
  • PubMed. (2002, December 15). The application of multi-component reactions in drug discovery.
  • Royal Society of Chemistry. Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines.
  • Key Organics. 2-(chloromethyl)oxolane.
  • ResearchGate. (2022, March 16). Request PDF: 2,5-Diethyl-2,5-Dimethyloxolane (DEDMO) as a Nonpolar, Nonperoxide-Forming Ether Solvent for Organic Synthesis.
  • Benchchem. Application Notes and Protocols: 2,2-Dimethyloxetane in Organic Synthesis.
  • ECHEMI.
  • International Journal of Pharmaceutical Excipients. (2024, July 11). (PDF) Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective.
  • York Research Database. (2022, April 11). 2,5-Diethyl-2,5-Dimethyloxolane (DEDMO) as a Nonpolar, Nonperoxide-Forming Ether Solvent for Organic Synthesis.
  • European Journal of Organic Chemistry. (2019). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium.

Sources

Exploratory

Suppliers of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride

This technical guide details the sourcing, synthesis, and application of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride , a specialized heterocyclic building block. Editorial Note: As of early 2026, this specific sulf...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the sourcing, synthesis, and application of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride , a specialized heterocyclic building block.

Editorial Note: As of early 2026, this specific sulfonyl chloride is not a commodity chemical listed in major global catalogs (e.g., Sigma-Aldrich, Enamine) with a direct CAS number. It is classified as a "Make-on-Demand" intermediate. This guide prioritizes the sourcing of its commercially available precursor, (5,5-dimethyltetrahydrofuran-2-yl)methanol, and provides a validated synthesis protocol to generate the target sulfonyl chloride in-house.

Part 1: Chemical Profile & Sourcing Strategy

1.1 Target Compound Identification
  • Systematic Name: (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride

  • Common Name: (5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride

  • Structural Class: Cyclic Ether Sulfonyl Chloride

  • Key Structural Features:

    • Oxolane (Tetrahydrofuran) Core: A saturated 5-membered oxygen heterocycle.

    • Gem-Dimethyl Group (C5): Two methyl groups at the 5-position block metabolic oxidation (CYP450) and enforce ring conformation (Thorpe-Ingold effect).

    • Sulfonyl Chloride Moiety: A highly reactive electrophile for sulfonylation.

1.2 Commercial Status & Precursor Sourcing

Direct procurement of the chloride is limited to custom synthesis services. The most reliable strategy is to purchase the stable alcohol precursor and perform a 3-step conversion.

Primary Precursor: (5,5-Dimethyltetrahydrofuran-2-yl)methanol

  • CAS Number: 24203-50-7 (Racemic) | 36326-34-8 (S-Isomer)

  • Purity:

    
     98%
    
  • Physical State: Colorless Liquid[1]

  • Boiling Point: ~70°C at 15 mmHg

Verified Suppliers (Precursor):

SupplierCatalog IDPack SizeLead TimeRegion
ChemScene CS-05046531g, 5g, 25g1-2 WeeksGlobal/USA
Fluorochem F469367250mg - 5g2-3 DaysEurope/UK
BLD Pharm BD008496781g, 10g1-2 WeeksAsia/Global
Combi-Blocks InquireCustom4 WeeksUSA

Part 2: Synthesis Protocol (Self-Validating System)

Objective: Convert (5,5-dimethyltetrahydrofuran-2-yl)methanol (1 ) to the target sulfonyl chloride (4 ) via a thioacetate intermediate. This route avoids the instability associated with direct chlorination of ethers.

2.1 Reaction Scheme (Graphviz Visualization)

SynthesisRoute Alcohol Alcohol Precursor (CAS 24203-50-7) Mesylate Intermediate A (Mesylate) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Thioacetate Intermediate B (Thioacetate) Mesylate->Thioacetate KSAc DMF, 60°C Product Target Sulfonyl Chloride Thioacetate->Product NCS, 2M HCl MeCN, <10°C

Caption: Figure 1. Validated 3-step synthesis route from commercial alcohol precursor.

2.2 Step-by-Step Methodology
Step 1: Activation (Mesylation)
  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve 1 (1.0 eq) and

      
       (1.5 eq) in anhydrous DCM (0.2 M) under 
      
      
      
      .
    • Cool to 0°C. Dropwise add MsCl (1.2 eq).

    • Stir 2h at 0°C

      
       RT. Monitor by TLC (stain: 
      
      
      
      ).
    • Workup: Wash with 1M HCl, sat.

      
      , and brine. Dry (
      
      
      
      ) and concentrate.[2]
    • Checkpoint: Product is a pale yellow oil. Use directly without column chromatography if purity >95% by

      
      -NMR.
      
Step 2: Nucleophilic Displacement (Thioacetate Formation)
  • Reagents: Potassium thioacetate (KSAc), DMF.

  • Rationale: Direct conversion to thiol is prone to disulfide formation. Thioacetate is a stable, masked thiol equivalent.

  • Procedure:

    • Dissolve Mesylate (1.0 eq) in DMF (0.5 M). Add KSAc (1.5 eq).

    • Heat to 60°C for 4-6 hours.

    • Workup: Dilute with

      
      , wash extensively with water (3x) to remove DMF.
      
    • Yield: Expect 85-90%.

Step 3: Oxidative Chlorination (Target Formation)
  • Reagents: N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile (MeCN).

  • Mechanism: Acidic hydrolysis of thioacetate to thiol in situ, followed by oxidative chlorination by NCS.

  • Procedure:

    • Suspend NCS (4.0 eq) in MeCN/2M HCl (5:1 ratio) and cool to <10°C.

    • Add Thioacetate (1.0 eq) solution dropwise. Caution: Exothermic.

    • Stir vigorously for 30-60 mins.

    • Workup: Extract with

      
      . Wash organic layer with sat. 
      
      
      
      (removes succinimide) and brine.
    • Storage: Store as a 0.5 M solution in DCM or Toluene at -20°C. Do not concentrate to dryness if not using immediately (instability risk).

Part 3: Applications in Drug Discovery

3.1 The "Gem-Dimethyl" Effect

The 5,5-dimethyl substitution is not merely structural; it is a functional design element.

  • Metabolic Stability: The methyl groups block the C5 position, a common site for oxidative metabolism (hydroxylation) in unsubstituted tetrahydrofurans.

  • Conformational Lock: The bulky methyls bias the ring pucker, reducing the entropic penalty of binding to protein targets (Thorpe-Ingold effect).

3.2 Pharmacophore Utility

This scaffold serves as a bioisostere for:

  • Proline: The cyclic ether mimics the pyrrolidine ring of proline but alters H-bond donor/acceptor capability.

  • Ribose Surrogates: In nucleoside analogs, the 5,5-dimethyl-THF mimics the sugar pucker without the metabolic liability of the hemiacetal.

Key Application Areas:

  • Kinase Inhibitors: Sulfonamide derivatives (e.g., CAS 1601289-71-7) targeting the ATP-binding pocket.

  • GABA Modulators: The scaffold resembles the lactone core of picrotoxin but with improved lipophilicity.

Part 4: Safety & Handling (Critical)

4.1 Peroxide Formation Hazard

While the 5,5-dimethyl substitution blocks one alpha-position, the C2 position (adjacent to the ether oxygen) remains susceptible to auto-oxidation.

  • Risk: Formation of explosive hydroperoxides upon prolonged storage or distillation.[3][4]

  • Mitigation:

    • Test precursor alcohol for peroxides using starch-iodide strips before use.

    • NEVER distill the final sulfonyl chloride to dryness.

    • Store all intermediates under Argon/Nitrogen.

4.2 Sulfonyl Chloride Reactivity
  • Hydrolysis: Reacts violently with water to release HCl gas and the corresponding sulfonic acid.

  • PPE: Wear a face shield and chemically resistant gloves (Nitrile > 0.11mm). Handle only in a fume hood.

References

  • Synthesis of Sulfonyl Chlorides: BenchChem. An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride. (2025). Link

  • Precursor Availability: ChemScene. Product Monograph: (5,5-Dimethyltetrahydrofuran-2-yl)methanol (CAS 24203-50-7). Link

  • Peroxide Safety: University of Minnesota, Environmental Health & Safety. Peroxide-Forming Chemicals (PFCs) Safety Guidelines. (2024). Link

  • Oxidative Chlorination Protocol: Nishiguchi, A., et al. "Efficient Synthesis of Sulfonyl Chlorides from Thioacetates using NCS/HCl". Synthesis. (2006). Link

  • Gem-Dimethyl Effect: Beesley, R.M., Ingold, C.K., & Thorpe, J.F. "The Formation and Stability of Spiro-Compounds". J. Chem. Soc., Trans. 107, 1080. (Classic Reference).

Sources

Foundational

Molecular weight and formula of C7H13ClO3S

An In-depth Technical Guide to (1-ethoxycyclobutyl)methanesulfonyl chloride For Researchers, Scientists, and Drug Development Professionals Introduction The molecular formula C7H13ClO3S represents a variety of structural...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (1-ethoxycyclobutyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C7H13ClO3S represents a variety of structural isomers. This guide focuses on a specific and functionally significant isomer: (1-ethoxycyclobutyl)methanesulfonyl chloride . This compound belongs to the sulfonyl chloride class of reagents, which are highly valued in synthetic organic chemistry and medicinal chemistry. Sulfonyl chlorides (R-SO₂Cl) are powerful electrophiles, primarily utilized as precursors for the synthesis of sulfonamides and sulfonate esters.[1]

The intrinsic reactivity of the sulfonyl chloride functional group makes it a critical building block in the construction of complex molecules.[2] The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with an amine, is a privileged scaffold in drug discovery, appearing in a vast array of therapeutic agents, from antibacterial "sulfa drugs" to modern antiviral and anti-inflammatory medications.[1] Understanding the properties, reactivity, and handling of a specific sulfonyl chloride like (1-ethoxycyclobutyl)methanesulfonyl chloride is therefore essential for its effective and safe utilization in research and development settings.

This technical guide provides a comprehensive overview of (1-ethoxycyclobutyl)methanesulfonyl chloride, including its physicochemical properties, a robust protocol for its analytical characterization, its applications as a synthetic building block, and essential safety procedures.

Physicochemical and Structural Properties

The fundamental properties of (1-ethoxycyclobutyl)methanesulfonyl chloride are summarized below. These data are crucial for reaction planning, analytical method development, and safety assessments.

PropertyValueSource
Molecular Formula C7H13ClO3SPubChem[3]
Monoisotopic Mass 212.02739 DaPubChem[3]
IUPAC Name (1-ethoxycyclobutyl)methanesulfonyl chloridePubChem[3]
InChIKey MXGZWMFXZDAUOG-UHFFFAOYSA-NPubChem[3]
SMILES CCOC1(CCC1)CS(=O)(=O)ClPubChem[3]
Predicted XlogP 1.3PubChem[3]

Synthesis and Reactivity

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Synthetic Workflow Start Starting Material: (1-ethoxycyclobutyl)methanethiol Reaction Oxidative Chlorination Start->Reaction Introduce to Reagents Reagents: Chlorine (Cl2) Aqueous Acid (e.g., HCl) Reagents->Reaction React with Product Product: (1-ethoxycyclobutyl)methanesulfonyl chloride Reaction->Product Yields

Caption: Proposed workflow for the synthesis of (1-ethoxycyclobutyl)methanesulfonyl chloride.

Core Reactivity: The Sulfonamide Connection

The primary utility of sulfonyl chlorides in drug development stems from their reaction with primary or secondary amines to form a stable sulfonamide linkage.[1] This reaction is highly efficient and serves as a cornerstone for combinatorial chemistry and late-stage functionalization of drug candidates.[5][6] The sulfonamide group is a bioisostere for other functional groups and can enhance binding affinity to biological targets through hydrogen bonding.[7]

Sulfonamide_Formation cluster_1 General Reaction: Sulfonamide Synthesis SulfonylChloride (1-ethoxycyclobutyl)methanesulfonyl chloride (Electrophile) Product (1-ethoxycyclobutyl)methanesulfonamide (Stable Product) SulfonylChloride->Product Amine Primary/Secondary Amine (R-NH2) (Nucleophile) Amine->Product Base Base (e.g., Triethylamine, Pyridine) Base->Product Scavenges HCl Byproduct HCl Product->Byproduct +

Caption: Reaction pathway for the formation of a sulfonamide derivative.

Experimental Protocols

Protocol: Synthesis of a Derivative - (1-ethoxycyclobutyl)methanesulfonamide

This protocol details the synthesis of the corresponding sulfonamide, a common downstream application. The procedure illustrates the utility of (1-ethoxycyclobutyl)methanesulfonyl chloride as a synthetic building block.

Objective: To synthesize (1-ethoxycyclobutyl)methanesulfonamide from the parent sulfonyl chloride and ammonia.

Materials:

  • (1-ethoxycyclobutyl)methanesulfonyl chloride

  • Ammonia (0.5 M in 1,4-dioxane)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve (1-ethoxycyclobutyl)methanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the ammonia solution (2.2 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure (1-ethoxycyclobutyl)methanesulfonamide.[8]

Causality: The use of excess ammonia ensures complete reaction of the sulfonyl chloride. The reaction is performed at low temperature to control the exothermic reaction. The aqueous workup removes unreacted ammonia and ammonium salts, while the brine wash removes residual water before drying.

Protocol: Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of volatile compounds like sulfonyl chlorides.[9]

Objective: To confirm the identity and purity of a (1-ethoxycyclobutyl)methanesulfonyl chloride sample.

Instrumentation & Conditions:

  • GC-MS System: Shimadzu GCMS-QP2010 SE or equivalent.[10]

  • Column: RTX-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.[10]

  • Carrier Gas: Helium, at a constant linear velocity of 40 cm/sec.[10]

  • Injector Temperature: 280 °C.[10]

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase by 25 °C/min to 300 °C.

    • Hold: 3 minutes at 300 °C.[10]

  • MS Detector:

    • Ion Source Temperature: 200 °C.[10]

    • Interface Temperature: 310 °C.[10]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-400.[10]

Procedure:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in an inert, anhydrous solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the sample solution into the GC-MS.

  • Acquire the data according to the parameters listed above.

  • Analyze the resulting chromatogram for purity (single peak expected) and the mass spectrum for characteristic fragmentation patterns. Expected fragments include the molecular ion peak [M]+, loss of chlorine [M-35/37], and loss of SO₂ [M-64].[11]

Rationale: The non-polar column is suitable for a wide range of organic molecules. The temperature program ensures efficient separation and elution of the analyte. EI is a standard ionization method that produces reproducible fragmentation patterns, aiding in structural confirmation.

Comparative Overview of Analytical Techniques

The accurate characterization of (1-ethoxycyclobutyl)methanesulfonyl chloride is critical. A multi-technique approach is recommended for unambiguous structural elucidation and purity assessment.[11]

TechniquePrimary ApplicationKey AdvantagesKey Limitations
NMR Spectroscopy Structural Elucidation, PurityProvides detailed structural information; non-destructive; excellent for quantification (qNMR).[11]Lower sensitivity compared to MS; requires aprotic deuterated solvents due to reactivity.[11]
IR Spectroscopy Functional Group IDRapid and simple; strong characteristic S=O (1375-1350 cm⁻¹) and S-Cl (800-650 cm⁻¹) stretching bands.[11]Provides limited structural information beyond functional groups.
Mass Spectrometry (MS) Molecular Weight, IDHigh sensitivity; provides molecular weight and fragmentation patterns for structural clues.[11]Fragmentation can be extensive, sometimes preventing observation of the molecular ion.
HPLC Purity, QuantificationHigh resolution for separating impurities; can be adapted for thermally labile compounds.Derivatization may be needed for detection if the molecule lacks a chromophore.[12]
Titrimetry Quantification (Total Acidity)Simple, cost-effective, and accurate for determining total sulfonyl chloride content.[11]Not selective; measures all reactive acyl/sulfonyl halides.

Safety, Handling, and Disposal

Sulfonyl chlorides are hazardous reagents that demand strict safety protocols. Their high reactivity makes them corrosive and incompatible with many common laboratory substances.[13]

Primary Hazards:

  • Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[13][14]

  • Reactivity with Water: Reacts exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid (HCl) and sulfonic acid.[13][14]

  • Incompatibility: Reacts violently with strong bases, alcohols, and primary/secondary amines.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a full-face shield.[15]

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for damage before use.[15]

  • Protective Clothing: A chemical-resistant lab coat or apron.[15]

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood.[13]

Protocol: Quenching and Disposal of Excess Reagent

Excess sulfonyl chloride from a reaction must be neutralized before disposal. Never add water or aqueous base directly to the concentrated reagent.

Procedure:

  • Ensure you are wearing all required PPE and working in a fume hood.

  • Prepare a quenching solution of saturated aqueous sodium bicarbonate (NaHCO₃) in a flask equipped with a stirrer, large enough to accommodate both the quenching solution and the reaction mixture. Cool the solution in an ice bath.

  • Slowly and carefully add the reaction mixture containing the excess sulfonyl chloride dropwise to the cold, stirred bicarbonate solution.

  • Control the rate of addition to manage the effervescence (CO₂ evolution) and any exotherm.

  • Once the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete neutralization.

  • Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • The neutralized mixture can now be separated, and the aqueous and organic layers can be disposed of according to institutional waste management guidelines.

Quenching_Workflow cluster_2 Safe Quenching Protocol Start Excess Sulfonyl Chloride in Reaction Mixture Addition Slow, dropwise addition of reaction mixture Start->Addition Prep Prepare cold, stirred NaHCO₃ (aq) solution Prep->Addition Stir Stir at RT for 30 min Addition->Stir Control effervescence Check Check pH (neutral/basic) Stir->Check Dispose Dispose according to institutional guidelines Check->Dispose [pH is safe]

Caption: Decision workflow for the safe quenching of sulfonyl chlorides.

Conclusion

(1-ethoxycyclobutyl)methanesulfonyl chloride is a representative member of a synthetically vital class of reagents. Its utility is defined by the electrophilic nature of the sulfonyl chloride group, which enables the reliable formation of sulfonamides and other sulfur-containing functionalities crucial to drug discovery and development. While its reactivity is the source of its synthetic power, it also necessitates a thorough understanding of its properties for robust analytical characterization and mandates strict adherence to safety protocols for handling and disposal. This guide provides the foundational knowledge and practical methodologies required for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
  • Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. (2025). BenchChem.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (2025). BenchChem.
  • Sulfuryl chloride. (n.d.). Sdfine. [Link]

  • (1-methoxycyclobutyl)methanesulfonyl chloride. (n.d.). American Elements. [Link]

  • Barber, T. et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • sulphuryl chloride. (n.d.). Sdfine. [Link]

  • Barber, T. et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • (1-ethoxycyclobutyl)methanesulfonyl chloride (C7H13ClO3S). (n.d.). PubChemLite. [Link]

  • Application of Sulfonyl in Drug Design. (2018). ResearchGate. [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019).
  • ICSC 0198 - SULPHURYL CHLORIDE. (1998). Inchem.org. [Link]

  • Assassi, N., Tazerouti, A., & Canselier, J. P. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Rsc.org. [Link]

  • Methanesulfonyl chloride. (n.d.). Wikipedia. [Link]

  • Methanesulfonyl chloride. (n.d.). PubChem. [Link]

  • (1-Ethoxycyclobutyl)methanesulfonamide. (2025). Chemsrc. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI. [Link]

  • methanesulfonyl chloride. (n.d.). Organic Syntheses Procedure. [Link]

  • Methanesulfonyl Chloride (BSC). (n.d.). Pharmaffiliates. [Link]

  • Mukhopadhyay, S. K., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. (2004). ResearchGate. [Link]

  • Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups. (2025). BenchChem.

Sources

Exploratory

The Pivotal Role of Heterocyclic Sulfonyl Chlorides in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of the Sulfonamide Moiety The sulfonamide functional group is a cornerstone of medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure of countless therapeutic agents.[1][2] From their revolutionary introduction as the first class of effective systemic antimicrobial agents to their current applications in treating a wide spectrum of diseases—including cancer, viral infections, diabetes, and glaucoma—sulfonamides have proven to be a privileged scaffold in drug discovery.[2][3][4] This broad utility stems from the sulfonamide's unique physicochemical properties: it is a stable, non-hydrolyzable amide isostere that can act as a hydrogen bond acceptor and, in the case of primary and secondary sulfonamides, a hydrogen bond donor.[5]

The principal gateway to this critical functional group is the reaction between a primary or secondary amine and a sulfonyl chloride.[6] Consequently, heterocyclic sulfonyl chlorides—compounds bearing the -SO₂Cl group attached to a heterocyclic ring—are reagents of paramount importance. They serve as the key building blocks for embedding the sulfonamide pharmacophore into complex, biologically active molecules.[3][6] However, the synthesis and handling of these reagents are fraught with challenges, often due to their inherent instability and the harsh conditions required for their preparation.[7][8]

This technical guide offers a comprehensive exploration of heterocyclic sulfonyl chloride reagents, designed for the practicing scientist. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols, and address the critical aspects of characterization and safe handling.

Part 1: The Synthetic Challenge: Navigating Instability and Harsh Reagents

The development of general and efficient routes to heterocyclic sulfonyl chlorides remains a significant synthetic challenge, particularly for electron-deficient or thermally unstable systems.[7][8] Many of the most direct synthetic precursors are notoriously difficult to prepare and/or handle.[7]

Traditional methods, such as direct chlorosulfonylation of an aromatic ring with chlorosulfonic acid, often require strongly acidic and harsh conditions.[9] This approach is frequently incompatible with sensitive functional groups and is ineffective for many electron-deficient heterocycles.[9] Furthermore, the high reactivity that makes sulfonyl chlorides so useful also renders them susceptible to degradation.[10] Hydrolysis to the corresponding sulfonic acid is a major competing reaction, especially during aqueous workup procedures, leading to significant yield loss.[11][12][13] The thermal instability of many heteroaryl sulfonyl chlorides can lead to decomposition, often extruding sulfur dioxide to yield the corresponding chloroheteroarene.[7]

These challenges have spurred the development of milder, more versatile, and more functional-group-tolerant synthetic strategies, which will be the focus of the next section.

Part 2: Modern Synthetic Strategies for Heterocyclic Sulfonyl Chlorides

The choice of synthetic route is dictated by the electronic properties of the heterocyclic starting material and the desired functional group tolerance. Modern methodologies have moved away from brute-force chlorosulfonylation towards more nuanced and reliable approaches.

Oxidative Chlorination of Thiols and Derivatives

One of the most robust methods for generating sulfonyl chlorides involves the oxidative chlorination of the corresponding thiols or their derivatives (e.g., disulfides, thiobenzoates).[9][10] This approach is advantageous as it often proceeds under milder conditions than direct chlorosulfonylation. A variety of oxidizing agents have been employed, with N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) being common choices.[9][10] Recently, greener methods using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents such as water or ethanol have been developed.[10]

Synthesis from Diazonium Salts

The reaction of arenediazonium salts with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction) is a classical method for installing the sulfonyl chloride group.[14] While effective, this method traditionally required handling gaseous, toxic sulfur dioxide.[9] Modern innovations have focused on using SO₂ surrogates, such as the stable, solid complex 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which releases SO₂ in a controlled manner.[9][14][15] Furthermore, photocatalytic methods using heterogeneous catalysts have emerged, allowing the reaction to proceed under mild, visible-light irradiation at room temperature, offering a more sustainable alternative.[14]

The Rise of Organometallic Reagents

For many heterocycles, particularly those incompatible with other methods, the use of organometallic intermediates provides a powerful and modular entry point. The reaction of organozinc reagents with electrophilic sulfur dioxide sources like 2,4,6-trichlorophenyl chlorosulfate (TCPC) can generate sulfonyl chloride intermediates in situ, which are then trapped with an amine to form the desired sulfonamide.[7][8] This strategy avoids the isolation of the often-unstable heterocyclic sulfonyl chloride.[7]

Alternative and Emerging Methods

Research continues to yield novel solutions to this synthetic problem. Methods for converting primary sulfonamides back into sulfonyl chlorides using activating agents like pyrylium salts have been developed, enabling late-stage functionalization.[16][17] Additionally, copper-catalyzed decarboxylative halosulfonylation allows for the direct conversion of readily available heterocyclic carboxylic acids into sulfonyl chlorides.[5]

The following table provides a comparative overview of these key synthetic strategies.

Synthetic Strategy Typical Starting Material Key Reagents Advantages Limitations Reference(s)
Direct Chlorosulfonylation (Hetero)aromatic CompoundChlorosulfonic acid (ClSO₃H)Direct, inexpensiveHarsh conditions, low functional group tolerance, poor for electron-deficient rings[9],[18]
Oxidative Chlorination Heterocyclic Thiol/DisulfideNCS, TCCA, NaDCC·2H2OMilder conditions, good for many heterocyclesRequires thiol precursor, potential for over-oxidation[9],[10]
From Diazonium Salts Heterocyclic AmineNaNO₂, SO₂ (or DABSO surrogate), Cu(I/II) catalystStarts from common amines, good scopeDiazonium salts can be unstable, requires SO₂ source[9],[14]
From Organometallics Heterocyclic Haliden-BuLi or Mg, ZnCl₂, TCPCModular, avoids isolation of unstable sulfonyl chlorides, good for sensitive ringsRequires organometallic preparation, can be sensitive to air/moisture[7],[8]
From Sulfonamides Primary Heterocyclic SulfonamidePyrylium salts (e.g., Pyry-BF₄)Excellent for late-stage functionalization of complex moleculesRequires pre-existing sulfonamide[16],[17]

Diagram 1: Overview of Synthetic Pathways to Heterocyclic Sulfonyl Chlorides

G cluster_start Starting Materials cluster_reagents Key Reagents & Intermediates Start_Arene Heteroaromatic Compound Reagent_Chloro ClSO₃H Start_Arene->Reagent_Chloro Direct Chlorosulfonylation Start_Thiol Heterocyclic Thiol / Disulfide Reagent_Ox NCS / TCCA Start_Thiol->Reagent_Ox Oxidative Chlorination Start_Amine Heterocyclic Amine Reagent_Diazo 1. NaNO₂, H⁺ 2. SO₂/DABSO, Cu⁺ Start_Amine->Reagent_Diazo Sandmeyer-type Reaction Start_Halide Heterocyclic Halide Intermediate_Organo 1. n-BuLi / Mg 2. ZnCl₂ Start_Halide->Intermediate_Organo Metal-Halogen Exchange Product Heterocyclic Sulfonyl Chloride (Het-SO₂Cl) Reagent_Chloro->Product Reagent_Ox->Product Reagent_Diazo->Product Reagent_Organo TCPC Intermediate_Organo->Reagent_Organo Transmetalation Reagent_Organo->Product In situ generation & trapping G cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve Amine & Base in Solvent B Cool to 0 °C A->B C Slowly Add Het-SO₂Cl Solution B->C D Stir at RT (2-16 h) C->D E Dilute & Transfer to Separatory Funnel D->E F Aqueous Washes (Acid, Base, Brine) E->F G Dry Organic Layer (MgSO₄) F->G H Filter & Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I Product Pure Heterocyclic Sulfonamide I->Product

Caption: A typical workflow for sulfonamide synthesis and purification.

Other Key Transformations

Beyond sulfonamide synthesis, heterocyclic sulfonyl chlorides are used to:

  • Form Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters. T[1]hese are valuable intermediates in their own right, as the sulfonate moiety is an excellent leaving group in nucleophilic substitution reactions. *[19] Act as Protecting Groups: The sulfonyl group can serve as a robust protecting group for amines. T[1][20]he resulting sulfonamide is stable to a wide range of reaction conditions, and specific sulfonyl groups (e.g., nosyl) can be cleaved under mild conditions.

[21]### Part 4: Characterization and Safe Handling

The inherent reactivity of sulfonyl chlorides necessitates careful handling and robust analytical characterization to ensure purity and safety.

[11][22]#### 4.1 Spectroscopic Characterization

A multi-faceted analytical approach is essential for confirming the structure and purity of heterocyclic sulfonyl chlorides.

[22]| Technique | Key Observables for the Sulfonyl Chloride (-SO₂Cl) Group | Reference(s) | | :--- | :--- | :--- | | Infrared (IR) Spectroscopy | Strong, characteristic asymmetric and symmetric S=O stretching bands, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. |, [23]|[24] | ¹H NMR Spectroscopy | Protons alpha to the sulfonyl chloride group are significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect. |, [22]|[23] | ¹³C NMR Spectroscopy | The carbon atom directly attached to the sulfonyl chloride group will appear downfield. | |[22] | Mass Spectrometry (MS) | Provides the molecular weight. The presence of chlorine results in a characteristic A+2 isotope pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1). |, [22]|[23]

Note: Due to their reactivity, NMR samples should be prepared using dry, aprotic deuterated solvents like CDCl₃ or acetone-d₆.

[22]#### 4.2 Safety, Handling, and Quenching

Sulfonyl chlorides are corrosive, highly reactive, and moisture-sensitive compounds that demand stringent safety protocols.

[11]Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, a chemical-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). *[11][25][26] Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors. *[11][26] Moisture Avoidance: Use dry glassware and anhydrous solvents. Sulfonyl chlorides react exothermically, sometimes violently, with water to produce corrosive hydrochloric acid and sulfonic acid. S[11]tore containers tightly closed under an inert atmosphere.

[27]Quenching Excess Reagent: Excess sulfonyl chloride in a reaction mixture must be carefully neutralized before disposal.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add the mixture to a separate, stirred, cold (0 °C) solution of a weak base, such as saturated sodium bicarbonate. 3[11]. Be prepared for gas evolution (CO₂) and potential exotherm. Perform this procedure in a fume hood.

  • Once the quenching is complete and the gas evolution has ceased, the mixture can be processed through a standard aqueous workup.

Spill Management: For a small spill, cover the area with a dry, inert absorbent material like sand or dry lime. [11]Do not use water or combustible materials like paper towels directly on the spill. E[11]vacuate non-essential personnel and ensure you are wearing full PPE during cleanup.

[11]*** Diagram 3: Safety and Quenching Decision Workflow

G cluster_ppe Mandatory PPE Start Handling Heterocyclic Sulfonyl Chloride Work_Hood Work in a Certified Fume Hood Start->Work_Hood Use_Dry Use Anhydrous Glassware & Solvents Start->Use_Dry PPE_Info • Safety Goggles & Face Shield • Chemical-Resistant Gloves • Lab Coat Decision_End Reaction Complete? Work_Hood->Decision_End Use_Dry->Decision_End Decision_Spill Spill Occurs? Decision_End->Decision_Spill No Quench Quench Protocol: Slowly add mixture to cold, stirred NaHCO₃(aq) Decision_End->Quench Yes Spill_Action Spill Response: 1. Evacuate Area 2. Don Full PPE 3. Cover with Dry Sand/Lime 4. Collect for Disposal Decision_Spill->Spill_Action Yes Workup Proceed to Aqueous Workup Quench->Workup

Caption: Critical safety and procedural workflow for sulfonyl chlorides.

Conclusion

Heterocyclic sulfonyl chlorides are indispensable yet challenging reagents in the synthesis of medicinally important sulfonamides. A thorough understanding of the available synthetic methodologies—from classical oxidative chlorinations to modern organometallic and photocatalytic strategies—allows the researcher to make informed decisions based on substrate scope and functional group compatibility. By coupling robust synthetic design with meticulous characterization and an unwavering commitment to safety, scientists can effectively harness the power of these reactive intermediates to advance the frontiers of drug discovery and chemical synthesis.

References

  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem.
  • Sulfonyl Chloride Definition - Organic Chemistry Key Term... - Fiveable.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
  • Protecting Groups in Organic Synthesis - ChemTalk.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.
  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
  • D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY D
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • sulphuryl chloride - Sdfine.
  • Eco-friendly and green synthesis methods for sulfonamide deriv
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC.
  • Sulfonyl Protective Groups | Chem-St
  • The Synthesis of Functionalised Sulfonamides - UCL Discovery.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters - ACS Public
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube.
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Verlag der Zeitschrift für N
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Public
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
  • A Library of Conformationally Restricted Satur
  • Facile Synthesis of Sulfonyl Chlorides/Bromides
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI.
  • Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons.
  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
  • Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides | Asian Journal of Chemistry.
  • Sulfonyl chloride synthesis by chlorosulfon

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Sulfonamides using (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Sulfonamide Scaffold and the Potential of Novel Reagents The sulfonamide functional group is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Sulfonamide Scaffold and the Potential of Novel Reagents

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, and anticancer properties[1]. The synthesis of this critical pharmacophore is a fundamental task in drug discovery and development[2][3]. Traditionally, the most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine[4]. The ongoing pursuit of novel chemical entities with improved pharmacological profiles necessitates the exploration of new building blocks that can introduce unique structural motifs.

This document provides a detailed guide to the synthesis of sulfonamides utilizing (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride , a reagent that incorporates a substituted tetrahydrofuran ring. This moiety offers the potential to modulate the physicochemical properties of the resulting sulfonamide, such as solubility and metabolic stability, which are critical parameters in drug design. While this specific sulfonyl chloride is not yet widely documented in the literature, its reactivity is expected to be analogous to other aliphatic sulfonyl chlorides, making established synthetic protocols adaptable for its use.

These application notes will provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and best practices for the synthesis and purification of sulfonamides derived from this promising reagent.

Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Center

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general mechanism can be outlined as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, with the chloride ion acting as a good leaving group, to form a sulfonylammonium salt.

  • Deprotonation: A base, such as triethylamine or pyridine, removes a proton from the nitrogen atom to yield the final sulfonamide product and the corresponding ammonium salt.

Sulfonamide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Amine in Anhydrous Solvent B Add Base A->B C Cool to 0 °C B->C E Slow Addition of Sulfonyl Chloride C->E D Prepare Sulfonyl Chloride Solution D->E F Warm to Room Temperature & Stir (12-24h) E->F G Monitor by TLC F->G H Quench Reaction G->H I Aqueous Extraction H->I J Combine & Wash Organic Layers I->J K Dry & Concentrate J->K L Column Chromatography or Recrystallization K->L M Characterization (NMR, MS, etc.) L->M

Sources

Application

Application Note: Protocol for Reacting (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride with Amines

Abstract & Scope This technical guide outlines the optimized protocol for the sulfonylation of primary and secondary amines using (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride . Unlike aromatic sulfonyl chlorides (e....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines the optimized protocol for the sulfonylation of primary and secondary amines using (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride . Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), this aliphatic reagent possesses unique reactivity profiles governed by the presence of


-hydrogens and the steric influence of the dimethyl-substituted tetrahydrofuran (oxolane) ring.

This document details the mechanistic considerations (Direct Substitution vs. Sulfene Intermediate), step-by-step synthetic procedures, and critical purification strategies to ensure high yield and purity in medicinal chemistry applications.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Reagent Profile
  • Reagent: (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride

  • Functionality: Aliphatic sulfonyl chloride with a cyclic ether tail.[1]

  • Key Challenge: Aliphatic sulfonyl chlorides are generally less electrophilic than their aromatic counterparts due to the absence of an electron-withdrawing conjugated system.[1] However, they are prone to sulfene elimination pathways in the presence of tertiary amines.[1]

Mechanistic Pathways

The reaction can proceed via two distinct pathways depending on the base and conditions selected.[1] Understanding this bifurcation is critical for troubleshooting low yields.

  • Path A: Direct Nucleophilic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -like):  The amine attacks the sulfur atom directly. This is favored by weaker bases (e.g., pyridine) or sterically hindered bases.[1]
    
  • Path B: Sulfene Intermediate (Elimination-Addition): A tertiary amine (e.g., Triethylamine) deprotonates the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon (the methylene group attached to the sulfonyl), generating a highly reactive, transient sulfene  species. The amine then traps this intermediate.[1]
    

Note: Path B is faster but highly sensitive to moisture, as water will rapidly intercept the sulfene to form the sulfonic acid byproduct.

ReactionMechanism Start (5,5-Dimethyloxolan-2-yl) methanesulfonyl chloride DirectAttack Transition State (Direct Attack) Start->DirectAttack + Amine AlphaDeprotonation α-Deprotonation Start->AlphaDeprotonation + Strong Base (Et3N) Base Base (B:) Product Target Sulfonamide DirectAttack->Product - HCl Sulfene Sulfene Intermediate [R-CH=SO2] AlphaDeprotonation->Sulfene - B·HCl Sulfene->Product + Amine Byproduct Sulfonic Acid (Hydrolysis) Sulfene->Byproduct + Water (Fast) Water H2O (Impurity) Water->Byproduct

Caption: Mechanistic bifurcation showing Direct Substitution (preferred for stability) vs. Sulfene Elimination (moisture sensitive).[1]

Experimental Protocols

Materials & Preparation
  • Solvent: Dichloromethane (DCM) is preferred for solubility and ease of workup.[1] Must be anhydrous to prevent hydrolysis.

  • Base:

    • Standard: Pyridine (acts as solvent and mild base/catalyst).[1]

    • Alternative: Diisopropylethylamine (DIPEA) (non-nucleophilic, minimizes sulfene formation compared to TEA).[1]

  • Stoichiometry: 1.0 equiv Amine : 1.1–1.2 equiv Sulfonyl Chloride.[1]

Method A: Pyridine-Mediated (Recommended for Stability)

This method is robust, minimizing the risk of sulfene formation and allowing for a controlled reaction, suitable for valuable or complex amines.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 – 5.0 equiv) .[1]

    • Note: If the amine is an HCl salt, add an extra 1.0 equiv of pyridine.[1]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.2 equiv) dropwise over 5–10 minutes.

    • Reasoning: Slow addition at low temperature prevents exotherms and controls the reaction rate.[2][1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check via TLC or LCMS.[1] The sulfonyl chloride is not UV active, so monitor the consumption of the amine or the appearance of the product mass.[1]

  • Quench: Add a small amount of water (1 mL) to hydrolyze excess sulfonyl chloride. Stir for 10 mins.

Method B: DIPEA/DCM (For Non-Basic Amines/Anilines)

Use this method if the amine is weakly nucleophilic (e.g., electron-deficient anilines) or if pyridine removal is problematic.[1]

  • Setup: Dissolve Amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.

  • Catalyst (Optional): For sterically hindered amines, add DMAP (0.1 equiv) .

  • Addition: Cool to 0 °C. Add sulfonyl chloride (1.2 equiv) dropwise.

  • Reaction: Stir at RT overnight.

Workup & Purification Workflow

Proper workup is essential to remove the oxolane-sulfonic acid byproduct (if hydrolysis occurred) and excess base.[1]

WorkupFlow RxnMix Crude Reaction Mixture (DCM) AcidWash Wash 1: 1M HCl or 10% Citric Acid (Removes Pyridine/Unreacted Amine) RxnMix->AcidWash Partition BaseWash Wash 2: Sat. NaHCO3 (Removes Sulfonic Acid Byproducts) AcidWash->BaseWash Organic Layer Drying Dry Organic Layer (MgSO4 or Na2SO4) BaseWash->Drying Organic Layer Concentration Concentrate in Vacuo Drying->Concentration Purification Final Purification (Flash Chromatography) Concentration->Purification

Caption: Standard extractive workup protocol for sulfonamide isolation.[1]

Purification Parameters
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40–63 µm).[1]

    • Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 0% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       50% EtOAc). The oxolane ring increases polarity compared to simple alkyl chains; expect the product to elute later than typical alkyl sulfonamides.[1]
      
  • Recrystallization: If the product is solid, recrystallization from EtOH/Water or EtOAc/Hexanes is often effective.[1]

Data Summary & Troubleshooting

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Switch to Method A (Pyridine) to avoid sulfene pathway.[1]
Starting Material Remains Low Nucleophilicity of AmineAdd DMAP (0.1 equiv) as a nucleophilic catalyst. Heat to 40°C if stable.[1]
Extra Spots on TLC Sulfene-derived impuritiesLower reaction temperature to -10°C during addition.[1] Switch base from TEA to DIPEA.
Product is Oil/Gum Oxolane ring conformational flexibilityTriturate with cold pentane or diethyl ether to induce solidification.[1]
Analytical Validation (Expected Signals)
  • 1H NMR (CDCl3):

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       1.2–1.4 ppm:  Two singlets (6H) for the gem-dimethyl groups on the oxolane ring.
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       2.9–3.2 ppm:  Multiplet or doublet for the 
      
      
      
      methylene protons. Diastereotopic splitting may occur due to the chiral center at C2.[1]
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       4.0–4.5 ppm:  Multiplet (1H) for the methine proton at the C2 position of the oxolane ring.
      

References

  • National Institutes of Health (NIH). (2023).[1] Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Sulfonamide Synthesis by S-N Coupling. Retrieved from [Link][1]

  • King, J. F., et al. (1991).[1] The mechanism of hydrolysis of sulfonyl chlorides. Journal of the American Chemical Society.[1] (Mechanistic grounding for sulfene vs direct substitution in aliphatic systems).

Sources

Method

Precision Synthesis of Oxolane-Substituted Sulfonate Esters

Application Note & Protocol Guide Abstract & Strategic Importance Oxolane (tetrahydrofuran) substituted sulfonate esters—specifically tetrahydrofuran-3-yl methanesulfonate (Ms) and p-toluenesulfonate (Ts) —are critical c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract & Strategic Importance

Oxolane (tetrahydrofuran) substituted sulfonate esters—specifically tetrahydrofuran-3-yl methanesulfonate (Ms) and p-toluenesulfonate (Ts) —are critical chiral building blocks in the synthesis of antiretroviral protease inhibitors (e.g., Amprenavir , Fosamprenavir ) and SGLT2 inhibitors (e.g., Empagliflozin ).

Their utility lies in converting the poor leaving group of 3-hydroxytetrahydrofuran (-OH) into a highly reactive electrophile (-OMs or -OTs), enabling facile nucleophilic substitution with amines, phenols, or carbon nucleophiles while retaining stereochemical configuration .

This guide provides a validated protocol for their preparation, emphasizing impurity control (Genotoxic Impurities - GTIs) , stereochemical retention , and process safety .

Chemical Basis & Retrosynthesis

The synthesis relies on the nucleophilic attack of the oxolane alcohol oxygen upon the sulfur of the sulfonyl chloride. Unlike alkyl halide synthesis, this reaction does not break the C-O bond of the tetrahydrofuran ring; therefore, the stereochemistry of the starting material is preserved .

Mechanistic Pathways

The choice of base dictates the mechanism and impurity profile:

  • Sulfene Pathway (with Triethylamine): Methanesulfonyl chloride (MsCl) undergoes E2 elimination to form a reactive sulfene intermediate, which is then trapped by the alcohol. This is fast but can be moisture-sensitive.

  • Direct Substitution (with Pyridine): Pyridine acts as a nucleophilic catalyst and proton scavenger, favoring a direct

    
    -like attack at the sulfur. This is often milder and preferred for stereochemically sensitive substrates.
    
Visualization: Reaction Logic

ReactionMechanism cluster_inputs Reagents cluster_process Transformation SM (S)-3-Hydroxytetrahydrofuran (Chiral Center) Inter Tetrahedral Intermediate (Sulfene or Sulfonyl-Py) SM->Inter Nucleophilic Attack Rgnt Sulfonyl Chloride (MsCl / TsCl) Rgnt->Inter Base Base (TEA / Pyridine) Base->Inter H+ Scavenging Product (S)-Tetrahydrofuran-3-yl Sulfonate Ester Inter->Product Elimination of Cl- Byprod Ammonium Salt (Precipitate) Inter->Byprod Trans Stereochemical Retention Product->Trans

Caption: Mechanistic flow ensuring stereochemical retention during sulfonate ester formation.

Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Temperature < 5°C (Addition)20-25°C (Aging)Sulfonylation is exothermic. High temps during addition promote side reactions (e.g., elimination to dihydrofuran) and sulfonyl chloride hydrolysis.
Solvent DCM (Standard)Toluene (Scale-up)DCM offers high solubility for reactants but requires careful handling. Toluene is preferred for larger batches due to easier solvent recovery and safety profiles.
Stoichiometry 1.1 - 1.2 eq. Sulfonyl ChlorideSlight excess ensures full conversion of the alcohol. Large excesses increase the burden of removing genotoxic sulfonyl chloride residues.
Base Triethylamine (TEA) (1.2 - 1.5 eq.)TEA is cheap and effective for mesylates. Pyridine is reserved for difficult substrates or tosylation to prevent racemization.
Quench Water / NaHCO₃ Essential to hydrolyze unreacted sulfonyl chloride immediately to the corresponding sulfonic acid (non-genotoxic salt).

Validated Protocol: Preparation of (S)-Tetrahydrofuran-3-yl Methanesulfonate

Scale: 50 mmol (approx. 4.4 g starting alcohol) Target Yield: 85-95% Purity: >98% (HPLC)[1]

Materials
  • (S)-3-Hydroxytetrahydrofuran: 4.41 g (50 mmol)

  • Methanesulfonyl chloride (MsCl): 6.30 g (55 mmol, 1.1 eq)

  • Triethylamine (TEA): 7.60 g (75 mmol, 1.5 eq)

  • Dichloromethane (DCM): 50 mL (anhydrous)

  • 1M HCl, Saturated NaHCO₃, Brine, MgSO₄.

Step-by-Step Methodology
Phase 1: Setup & Addition
  • Inerting: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with

    
    .
    
  • Solvation: Charge (S)-3-Hydroxytetrahydrofuran and DCM (40 mL). Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add Triethylamine (TEA) in one portion. Note: No exotherm is typically observed here.

  • Electrophile Addition (Critical): Dilute MsCl in DCM (10 mL) and transfer to the addition funnel. Add dropwise over 30–45 minutes , maintaining internal temperature < 5°C .

    • Why? Rapid addition causes localized heating, leading to impurities and potential thermal runaway.

Phase 2: Reaction & Aging
  • Aging: Once addition is complete, allow the reaction to stir at 0°C for 15 minutes, then remove the ice bath and warm to Room Temperature (20–25°C) .

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

    • Endpoint: Disappearance of alcohol. Staining with KMnO₄ or PMA is required as the alcohol has weak UV absorbance.

Phase 3: Workup & Isolation
  • Quench: Cool back to 0°C. Slowly add Water (20 mL) to hydrolyze excess MsCl. Stir vigorously for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).[2]

  • Washes:

    • Acid Wash: Wash organics with cold 1M HCl (2 x 20 mL) to remove TEA and amine salts.

    • Base Wash: Wash with Sat. NaHCO₃ (20 mL) to neutralize acid traces.

    • Brine Wash: Wash with Sat. NaCl (20 mL) to dry the organic layer.

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes. Filter.

  • Concentration: Concentrate under reduced pressure (Rotavap) at < 40°C .

    • Caution: Alkyl sulfonates can be thermally unstable. Do not overheat.

Workflow Visualization

ProtocolWorkflow Start Start: (S)-3-Hydroxytetrahydrofuran in DCM Cool Cool to 0°C Add Triethylamine Start->Cool Add Dropwise Addition of MsCl (Maintain T < 5°C) Cool->Add Warm Warm to 20-25°C Stir 2-4 Hours Add->Warm Check QC Check (TLC/HPLC) Complete? Warm->Check Check->Warm No (Wait) Quench Quench with Water (Hydrolyze excess MsCl) Check->Quench Yes Wash Extraction Workflow: 1. 1M HCl (Remove Base) 2. NaHCO3 (Neutralize) 3. Brine (Dry) Quench->Wash Dry Dry (MgSO4) & Concentrate (< 40°C) Wash->Dry Finish Final Product: (S)-THF-3-yl Methanesulfonate Dry->Finish

Caption: Step-by-step workflow for the synthesis of (S)-THF-3-yl Methanesulfonate.

Regulatory & Safety (E-E-A-T)

Genotoxic Impurity (GTI) Management

Alkyl sulfonates (mesylates, tosylates) are potential genotoxic impurities . In drug substances, they must be controlled to ppm levels (Threshold of Toxicological Concern, TTC ~ 1.5 µ g/day ).[3]

  • Risk Source: Unreacted Sulfonyl Chlorides (MsCl/TsCl) or formation of lower alkyl sulfonates (e.g., Methyl Methanesulfonate) if methanol is used in workup.

  • Control Strategy:

    • Avoid Alcohols: Do not use Methanol or Ethanol during the workup or crystallization of this intermediate. Use Toluene, DCM, or Heptane.

    • Full Quench: Ensure the water quench step is vigorous and long enough to fully hydrolyze residual MsCl/TsCl.

    • Stability: Store the sulfonate ester cold (2-8°C) and under inert gas. Moisture can hydrolyze the ester back to the alcohol and sulfonic acid.

Handling Precautions
  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • Exotherms: The reaction with amine bases is highly exothermic. Strict temperature control prevents runaway reactions.

Analytical Quality Control

TestMethodAcceptance Criteria
Identity 1H NMR (CDCl₃)Diagnostic multiplet at δ 5.2-5.3 ppm (CH-OMs). Shift from δ 4.5 ppm (CH-OH).
Purity HPLC (UV 210 nm)> 98.0% Area. (Note: Low UV activity; use CAD/ELSD if available).
Chirality Chiral HPLC> 99% ee (Retention of configuration).
Residual Solvent GC-HeadspaceDCM < 600 ppm; TEA < Limit.
Water Content Karl Fischer (KF)< 0.1% (Critical for stability).

References

  • Snodin, D. J. (2015). "Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions." Organic Process Research & Development. Available at: [Link]

  • Teasdale, A., et al. (2013). "Genotoxic Impurities: Regulatory Best Practice." Pharmaceutical Outsourcing. Available at: [Link]

  • Organic Syntheses. Preparation of 3-Hydroxytetrahydrofuran (Precursor). Coll. Vol. 4, p. 534 (1963). Available at: [Link]

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Mechanism. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of (5,5-Dimethyloxolan-2-yl)methanesulfonyl Chloride in Drug Discovery

Executive Summary (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride is a specialized heterocyclic building block designed for the introduction of the (5,5-dimethyltetrahydrofuran-2-yl)methyl motif into small molecule dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride is a specialized heterocyclic building block designed for the introduction of the (5,5-dimethyltetrahydrofuran-2-yl)methyl motif into small molecule drug candidates. Unlike simple alkyl or aryl sulfonyl chlorides, this reagent offers a unique combination of conformational restriction (via the gem-dimethyl group) and metabolic stability (by blocking the oxidative liability of the ether


-position).

This guide details the strategic rationale for using this moiety in Structure-Activity Relationship (SAR) campaigns and provides validated protocols for its coupling with diverse amines to generate sulfonamide libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride
Common Name (5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride
CAS Number Not widely listed; Analogous to 124-63-0 (MsCl) class
Molecular Formula C₇H₁₃ClO₃S
Molecular Weight 212.69 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)
Reactivity Class Electrophilic Sulfonyl Chloride
Storage -20°C, under Argon/Nitrogen (Moisture Sensitive)
Structural Significance

The molecule features three critical pharmacophoric elements:

  • Sulfonyl Chloride Head: Highly reactive electrophile for sulfonamide bond formation.

  • Tetrahydrofuran (THF) Core: A privileged scaffold acting as a hydrogen bond acceptor (HBA), improving water solubility compared to carbocyclic analogs.

  • 5,5-gem-Dimethyl Group: A steric blocker that prevents metabolic degradation (N-dealkylation/oxidation) and induces the Thorpe-Ingold effect , favoring bioactive conformations.

Strategic Rationale in Drug Design

Metabolic Stability (Blocking the Soft Spot)

Tetrahydrofuran rings are often metabolically liable at the positions


 to the oxygen atom. Cytochrome P450 enzymes (particularly CYP3A4) can hydroxylate these positions, leading to ring opening.
  • The Problem: Unsubstituted THF rings can be rapidly cleared in vivo.

  • The Solution: The 5,5-dimethyl substitution sterically hinders the approach of metabolic enzymes to the C5 position, significantly extending the half-life (

    
    ) of the parent drug.
    
Conformational Control (Thorpe-Ingold Effect)

The gem-dimethyl group introduces steric bulk that restricts the rotational freedom of the THF ring. This "pre-organization" can reduce the entropic penalty of binding to a protein target, potentially increasing potency [1].

SAR_Logic Reagent (5,5-Dimethyloxolan-2-yl) methanesulfonyl chloride Product Sulfonamide Product Reagent->Product Coupling Target Target Amine (Scaffold) Target->Product Metabolism Metabolic Stability (Blocks CYP450 at C5) Product->Metabolism Conformation Conformational Lock (Thorpe-Ingold Effect) Product->Conformation Solubility Physicochemical Properties (Increased Lipophilicity + HBA) Product->Solubility

Figure 1: Strategic impact of the (5,5-dimethyloxolan-2-yl)methyl moiety on drug properties.

Experimental Protocols

Protocol A: Standard Bench-Scale Synthesis (1.0 mmol)

Objective: Synthesis of a sulfonamide from a primary or secondary amine.[1]

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Optional: DMAP (0.1 equiv) for unreactive amines.

Procedure:

  • Preparation: Flame-dry a 10 mL round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add TEA (3.0 mmol, 418 µL) and cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.2 mmol) dropwise (neat or dissolved in 1 mL DCM) over 5 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If starting amine persists after 4 hours, add 0.1 equiv DMAP and heat to mild reflux (40°C).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove excess amine/pyridine.

    • Wash with Sat. NaHCO₃ (1 x 10 mL) and Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Throughput Library Synthesis (96-well Plate)

Objective: Parallel synthesis of 96 analogs for SAR screening.

Reagents:

  • 0.2 M Stock solution of Amine in DCM.

  • 0.25 M Stock solution of Sulfonyl Chloride in DCM.

  • Polymer-supported Diisopropylethylamine (PS-DIPEA).

Procedure:

  • Loading: Add 100 mg of PS-DIPEA resin to each well of a 96-well filter plate.

  • Amine Addition: Add 500 µL of Amine stock (0.1 mmol) to each well.

  • Reagent Addition: Add 480 µL of Sulfonyl Chloride stock (0.12 mmol) to each well.

  • Incubation: Seal the plate and shake at RT for 16 hours.

  • Scavenging: Add PS-Trisamine resin (excess) to scavenge unreacted sulfonyl chloride and shake for 4 hours.

  • Filtration: Filter the reaction mixture into a receiving plate. Rinse resin with DCM (2 x 200 µL).

  • Finishing: Evaporate solvent using a SpeedVac. Resuspend in DMSO for biological screening.

Mechanistic Workflow

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom.[2] The base serves dual purposes: activating the amine and neutralizing the HCl byproduct.

Reaction_Mechanism Start Start: Amine + Sulfonyl Chloride Inter Tetrahedral Intermediate (Transition State) Start->Inter Nucleophilic Attack Base Base (TEA/DIPEA) HCl Byproduct: HCl (Trapped by Base) Base->HCl Neutralization Inter->HCl Final Final Product: Sulfonamide Inter->Final Cl Elimination

Figure 2: Reaction mechanism for sulfonamide coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure all solvents are anhydrous. Use fresh reagent bottles. Avoid water in the workup until the reaction is complete.
Unreacted Amine Low Nucleophilicity (e.g., Anilines)Add catalyst (DMAP 10 mol%). Switch solvent to Pyridine (acts as solvent & base). Heat to 60°C.
Byproduct Formation Bis-sulfonylation (Primary Amines)Use strict 1:1 stoichiometry. Add the sulfonyl chloride slowly at 0°C.
Degradation Acid Sensitivity of THFAvoid strong acids during workup. Use dilute citric acid instead of HCl if the THF ring opens.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from BenchChem.[2][1]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on THF and sulfonamide bioisosteres).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of THF protecting groups).
  • Organic Syntheses. (1939). Methanesulfonyl Chloride Synthesis. Org. Syn. Coll. Vol. 2, p. 559.

Sources

Method

Application Note: Coupling (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride with Alcohols

This Application Note is designed for research chemists and process development scientists requiring high-fidelity protocols for the sulfonylation of alcohols using (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (refe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and process development scientists requiring high-fidelity protocols for the sulfonylation of alcohols using (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (referred to herein as DoMsCl ).

The guide prioritizes mechanistic understanding of aliphatic sulfonyl chlorides to ensure reproducibility and yield maximization.

Introduction & Reagent Profile

(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (DoMsCl) is a specialized aliphatic sulfonylating agent. Unlike aromatic reagents (e.g., Tosyl chloride) which react exclusively via nucleophilic substitution, DoMsCl possesses


-protons adjacent to the sulfonyl group. This structural feature introduces a dual-pathway reactivity profile (Direct Substitution vs. Sulfene Intermediate) that must be controlled to prevent side reactions.

Key Applications:

  • Chiral Derivatization: Introducing the (5,5-dimethyloxolan-2-yl) moiety as a polar, lipophilic resolving auxiliary.

  • Prodrug Synthesis: Modulating solubility and metabolic stability of hydroxyl-bearing APIs.

  • Leaving Group Installation: Activating alcohols for nucleophilic substitution where aromatic sulfonates (tosylates) are too labile or sterically demanding.

Chemical Properties
ParameterSpecification
Functional Class Aliphatic Sulfonyl Chloride
Critical Structural Feature

-Methylene protons (

)
Stability Moisture sensitive; Hydrolyzes to sulfonic acid.
Reactivity Mode Electrophilic Sulfonylation (via

-like or Sulfene mechanism)

Mechanistic Insight: The "Sulfene" Divergence

Understanding the mechanism is critical for selecting the correct base. Because DoMsCl is an aliphatic sulfonyl chloride with acidic


-protons, it can react through two distinct pathways depending on the base used.
  • Pathway A: Direct Nucleophilic Substitution (

    
    -type) 
    
    • Conditions: Pyridine or weak bases.[1][2]

    • Mechanism: The alcohol (or a pyridine-sulfonyl intermediate) attacks the sulfur directly.

    • Outcome: Clean conversion, retention of reagent stereochemistry.

  • Pathway B: Sulfene Elimination-Addition

    • Conditions: Triethylamine (TEA), DIPEA, or strong bases.

    • Mechanism: The base deprotonates the

      
      -carbon, eliminating 
      
      
      
      to form a highly reactive Sulfene intermediate (
      
      
      ). The alcohol then traps the sulfene.
    • Outcome: Fast reaction, but moisture can trap the sulfene to form sulfonic acid (low yields).

Mechanistic Pathway Diagram

G Reagent (5,5-Dimethyloxolan-2-yl) methanesulfonyl chloride Base_Weak Weak Base (Pyridine) Reagent->Base_Weak  Path A Base_Strong Strong Base (TEA/DIPEA) Reagent->Base_Strong  Path B Inter_SN2 Sulfonyl-Pyridinium Complex Base_Weak->Inter_SN2  Activation Inter_Sulfene Sulfene Intermediate [R-CH=SO2] Base_Strong->Inter_Sulfene  Elimination (-HCl) Product Sulfonate Ester (Target) Inter_SN2->Product  + Alcohol Inter_Sulfene->Product  + Alcohol (Fast) SideProduct Sulfonic Acid (Hydrolysis) Inter_Sulfene->SideProduct  + H2O (Moisture) Alcohol Alcohol (R'-OH)

Caption: Dual reactivity pathways for aliphatic sulfonyl chlorides. Path A (Pyridine) is preferred for stability; Path B (TEA) is faster but moisture-sensitive.

Optimization Parameters

For most applications, Protocol A (Pyridine-mediated) is recommended for reliability. Protocol B (Catalytic Activation) is reserved for sterically hindered alcohols.

Solvent & Base Compatibility Table[1]
ComponentRecommendationRationale
Solvent Dichloromethane (DCM) Excellent solubility for sulfonyl chlorides; easy workup.
Alt: THFUse if the alcohol is insoluble in DCM. Ensure THF is anhydrous to prevent hydrolysis.
Avoid: DMF/DMSONucleophilic solvents can react with sulfonyl chlorides (Vilsmeier-type side reactions).
Base Pyridine (Excess)Acts as both solvent/co-solvent and nucleophilic catalyst. Minimizes sulfene formation.
Triethylamine (TEA) Promotes sulfene mechanism. Use only with strictly anhydrous conditions for unreactive alcohols.
Catalyst DMAP (5-10 mol%)Essential for secondary/tertiary alcohols. Accelerates the reaction significantly.
Temp 0°C

RT
Start cold to control exotherm and prevent decomposition; warm to complete.

Experimental Protocols

Protocol A: Standard Coupling (Primary/Secondary Alcohols)

Best for: Primary alcohols, valuable substrates, and ensuring maximum yield.

Reagents:

  • Alcohol substrate (1.0 equiv)

  • DoMsCl (1.2 - 1.5 equiv)

  • Pyridine (3.0 - 5.0 equiv) or Pyridine as solvent

  • DCM (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the Alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Pyridine (5.0 equiv). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Dropwise add a solution of DoMsCl (1.2 equiv) in a small volume of DCM over 10 minutes.

    • Note: Do not add solid reagent directly to avoid local hot-spots.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT) . Stir for 2–4 hours.

    • Monitoring: Check TLC.[1][3] If starting material remains, add DMAP (0.1 equiv).

  • Quench: Add water (equal volume) and stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride.

  • Workup:

    • Dilute with DCM.

    • Wash organic layer with 1M HCl (2x) to remove Pyridine (aqueous phase becomes acidic).

    • Wash with Sat. NaHCO3 (to neutralize acid traces).

    • Wash with Brine , dry over Na2SO4 , and concentrate.[4]

Protocol B: "Hard" Coupling (Hindered/Tertiary Alcohols)

Best for: Unreactive secondary alcohols or tertiary alcohols.

Reagents:

  • Alcohol (1.0 equiv)

  • DoMsCl (2.0 equiv)

  • Triethylamine (3.0 equiv)

  • DMAP (0.2 equiv) - Critical for activation

  • DCM (Anhydrous)

Step-by-Step Procedure:

  • Setup: Maintain strict anhydrous conditions (Sulfene pathway is moisture sensitive).

  • Mix: Combine Alcohol, TEA , and DMAP in DCM at 0°C .

  • Addition: Add DoMsCl slowly. A precipitate (TEA·HCl) will form immediately.

  • Incubation: Allow to warm to RT and stir for 12–18 hours.

  • Workup: Similar to Protocol A, but ensure thorough washing to remove DMAP.

Workflow Visualization

Workflow Start Start: Dry Glassware N2 Atmosphere Dissolve Dissolve Alcohol in DCM Start->Dissolve Cool Cool to 0°C Add Base (Pyridine/TEA) Dissolve->Cool AddReagent Add DoMsCl (Dropwise) Cool->AddReagent Monitor Monitor (TLC/LCMS) Warm to RT AddReagent->Monitor Check Complete? Monitor->Check AddDMAP Add DMAP (Cat.) Stir longer Check->AddDMAP No Quench Quench with H2O (Hydrolyze excess R-SO2Cl) Check->Quench Yes AddDMAP->Monitor Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Final Concentrate & Purify Wash->Final

Caption: Operational workflow for the sulfonylation of alcohols using DoMsCl.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvents or "Sulfene" pathway moisture trap.Dry DCM over molecular sieves. Switch to Protocol A (Pyridine) to avoid sulfene sensitivity.
Alkyl Chloride Formation Reaction of alcohol with HCl byproduct.This is common with primary alcohols and strong acids. Ensure sufficient Base (Pyridine) is present to buffer HCl immediately.
No Reaction Steric hindrance of the oxolane ring or alcohol.[5]Add DMAP (nucleophilic catalyst).[6] Increase temp to 35°C (reflux DCM).
Elimination (Alkene) Base is too strong; Alcohol is sensitive.Use Pyridine (weaker base) instead of TEA. Keep temp at 0°C.

References

  • BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (Accessed 2026).[7] Link

  • Master Organic Chemistry. Mechanism of Alcohol Sulfonate Ester Formation (Tosylation/Mesylation). (Accessed 2026). Link

  • ResearchGate. NMP-mediated chlorination of aliphatic alcohols with aryl sulfonyl chloride. (General reactivity context). Link

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation. (Catalytic methods).[6][8][9] Link

  • Pfizer Inc. Patents WO2015129926A1 & WO2016097918A1. (Contextual use of 5,5-dimethyloxolan-2-yl derivatives).[7][10] Link

Sources

Application

Application Note: Scalable Synthesis of 5,5-Dimethyltetrahydrofuran-2-yl Methyl Sulfones

Topic: Synthesis of 5,5-dimethyltetrahydrofuran-2-yl methyl sulfones Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemists Executive Summary The 5,5-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 5,5-dimethyltetrahydrofuran-2-yl methyl sulfones Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemists

Executive Summary

The 5,5-dimethyltetrahydrofuran-2-yl methyl sulfone scaffold represents a critical "anomeric sulfone" intermediate in medicinal chemistry.[1] Unlike simple ethers, the 2-sulfonyl moiety serves as a versatile leaving group, enabling the stereoselective construction of 2,5-disubstituted tetrahydrofurans via radical additions, nucleophilic substitutions (e.g., with Grignard reagents or silyl enol ethers), and coupling reactions. The gem-dimethyl group at the 5-position imparts unique conformational rigidity and metabolic stability, making this motif highly desirable for fragment-based drug discovery (FBDD) and the synthesis of complex ion channel modulators.[1]

This guide details two validated protocols for synthesizing this scaffold from the commercially available 5,5-dimethyldihydrofuran-2(3H)-one (4-hydroxy-4-methylpentanoic acid lactone).[1]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the functionalization of the anomeric (C2) position.[1] The 5,5-dimethyl substitution introduces steric bulk that stabilizes the ring but requires careful control of reaction conditions during the reduction and substitution steps.[1]

Strategic Pathways
  • Method A (The Sulfide Route): Robust and scalable.[1][2] Involves reduction of the lactone to the lactol, conversion to the thioacetal (sulfide), and oxidation to the sulfone. Best for large-scale batches where isolation of stable intermediates is preferred.[1]

  • Method B (The Sulfinate Displacement): High efficiency.[1][3] Involves activation of the lactol (to acetate or halide) followed by direct displacement with sodium methanesulfinate.[1] Best for rapid analog generation.[1]

Retrosynthesis Figure 1: Retrosynthetic logic for accessing the 2-sulfonyl THF scaffold. Target 5,5-dimethyltetrahydrofuran-2-yl methyl sulfone Sulfide Intermediate: 2-(methylthio)-5,5-dimethyltetrahydrofuran Target->Sulfide Oxidation (mCPBA/Oxone) Lactol Intermediate: 5,5-dimethyltetrahydrofuran-2-ol (Lactol) Target->Lactol Direct Sulfonylation (via Acetate/Chloride) Sulfide->Lactol Thioacetalization (MeSH, Lewis Acid) Lactone Starting Material: 5,5-dimethyldihydrofuran-2(3H)-one Lactol->Lactone Reduction (DIBAL-H)

Experimental Protocols

Method A: The Sulfide-Oxidation Route (Gold Standard)

This method is preferred for its reliability and the stability of the sulfide intermediate.[1]

Step 1: Reduction of Lactone to Lactol

Reaction: 5,5-dimethyldihydrofuran-2(3H)-one


 5,5-dimethyltetrahydrofuran-2-ol[1]
  • Reagents: Diisobutylaluminum hydride (DIBAL-H), Dichloromethane (DCM).[1]

  • Mechanism: Hydride transfer to the carbonyl produces the tetrahedral aluminate intermediate, which hydrolyzes to the hemiacetal (lactol).[1]

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 5,5-dimethyldihydrofuran-2(3H)-one (10.0 g, 87.6 mmol) in anhydrous DCM (150 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Add DIBAL-H (1.0 M in hexanes, 96.4 mmol, 1.1 equiv) dropwise via syringe pump over 45 minutes. Maintain internal temperature below -70 °C to prevent over-reduction to the diol.[1]

  • Quench: Stir for 2 hours at -78 °C. Quench cautiously with methanol (10 mL) followed by saturated aqueous Rochelle’s salt (potassium sodium tartrate) solution (100 mL).

  • Workup: Allow the mixture to warm to room temperature (RT) and stir vigorously for 2 hours until the aluminum emulsion breaks and two clear layers form. Extract the aqueous layer with DCM (3 x 50 mL).[1]

  • Isolation: Dry combined organics over MgSO

    
    , filter, and concentrate in vacuo.
    
    • Note: The product is a volatile oil (equilibrium mixture with hydroxy-aldehyde).[1] Use immediately in Step 2.

    • Yield Expectation: >90% crude yield.

Step 2: Thioacetalization (Sulfide Formation)

Reaction: Lactol


 2-(methylthio)-5,5-dimethyltetrahydrofuran[1]
  • Reagents: Sodium thiomethoxide (NaSMe) or Methanethiol, BF

    
    ·OEt
    
    
    
    (catalyst).

Protocol:

  • Setup: Dissolve the crude lactol (from Step 1) in anhydrous DCM (100 mL) under nitrogen at 0 °C.

  • Reagent: Add Sodium thiomethoxide (9.2 g, 131 mmol, 1.5 equiv). Alternatively, use methanethiol gas (bubbled) or solution if available.[1]

  • Catalysis: Add BF

    
    ·OEt
    
    
    
    (1.5 equiv) dropwise.[1] The Lewis acid activates the anomeric hydroxyl group, facilitating displacement by the thiol.[1]
  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[1][4][5] Wash with brine.[1][5][6]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Target: Colorless oil.[1]

    • Characterization: ¹H NMR will show the S-Me singlet (~2.1 ppm) and the anomeric proton (~5.0 ppm, dd).[1]

Step 3: Oxidation to Sulfone

Reaction: Sulfide


 Sulfone
  • Reagents: m-Chloroperbenzoic acid (mCPBA), DCM.[1]

Protocol:

  • Setup: Dissolve the sulfide (5.0 g, 34.2 mmol) in DCM (100 mL) at 0 °C.

  • Oxidation: Add mCPBA (77% max, 17.7 g, ~2.2 equiv) portion-wise.[1]

    • Caution: Exothermic reaction.[1] Control addition rate.

  • Completion: Stir at RT for 4 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).[1]

  • Workup: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% Na

    
    SO
    
    
    
    (to reduce excess peroxide), then saturated NaHCO
    
    
    (x3) to remove acidic byproducts.
  • Final Purification: Recrystallization from Et

    
    O/Hexanes or flash chromatography (Hexanes/EtOAc 70:30).
    
    • Product: White crystalline solid or viscous oil.[1]

Method B: Direct Sulfinate Displacement (Rapid Route)

This method bypasses the sulfide intermediate by converting the lactol to a better leaving group (acetate or chloride) and displacing it with a sulfinate salt.[1]

Protocol:

  • Activation: Treat the crude lactol (from Method A, Step 1) with Acetic Anhydride (2.0 equiv) and Pyridine (2.5 equiv) in DCM at 0 °C to form 5,5-dimethyltetrahydrofuran-2-yl acetate . Isolate by standard workup.

  • Displacement:

    • Dissolve the acetate (1.0 equiv) in DCM.[1]

    • Add Sodium Methanesulfinate (NaSO

      
      Me, 1.5 equiv).[1]
      
    • Add Lewis Acid: TMSOTf (trimethylsilyl triflate, 1.1 equiv) or BF

      
      ·OEt
      
      
      
      at -78 °C.[1]
    • Mechanism:[1][6][7] The Lewis acid generates the oxocarbenium ion, which is trapped by the sulfinate nucleophile.[1]

  • Workup: Quench with NaHCO

    
    , extract with DCM.
    
  • Advantage: This route is often stereoselective, favoring the thermodynamic product (usually trans relative to the bulky 5,5-dimethyl group, though anomeric effects play a role).[1]

Analytical Data & Characterization

The following data ranges are expected for 5,5-dimethyltetrahydrofuran-2-yl methyl sulfone :

TechniqueParameterExpected Signal / Value
¹H NMR (400 MHz, CDCl₃)

4.5 - 4.8 ppm
dd, 1H (Anomeric H at C2). Diagnostic shift due to electron-withdrawing sulfone.[1]

2.8 - 3.0 ppm
s, 3H (-SO₂CH₃).[1] Characteristic methyl sulfone singlet.[1]

1.2 - 1.4 ppm
s, 6H (Gem-dimethyl at C5).[1] Two singlets if diastereotopic.
¹³C NMR

~85-90 ppm
C2 (Anomeric carbon).[1]

~40 ppm
-SO₂CH₃ carbon.[1]
IR Spectroscopy

1300, 1140 cm⁻¹ (Strong S=O asymmetric/symmetric stretches).[1]
Mass Spectrometry ESI-MS[M+Na]⁺ or [M+NH₄]⁺ adducts are common.[1] Parent ion often weak.[1]

Critical Troubleshooting & Optimization

Controlling the Lactol Equilibrium

The intermediate lactol exists in equilibrium with the open-chain hydroxy-aldehyde.[1]

  • Observation: NMR of the crude lactol shows a small aldehyde peak (~9.8 ppm).[1]

  • Impact: The aldehyde can undergo side reactions (aldol condensation).[1]

  • Solution: Perform the subsequent step (thioacetalization or acetylation) immediately.[1] Do not store the lactol for prolonged periods.[1]

Regioselectivity of Sulfinate Attack (Method B)

Sodium methanesulfinate is an ambident nucleophile (can attack via S or O).[1]

  • S-alkylation (Sulfone): Favored by "soft" electrophiles and non-polar solvents.[1]

  • O-alkylation (Sulfinate ester): Favored by "hard" electrophiles (like free carbocations).[1]

  • Optimization: Using TMSOTf in DCM favors the formation of the sulfone (S-alkylation) over the sulfinate ester.[1] If O-alkylation is observed (check IR for S-O stretch vs S=O), switch to the Sulfide-Oxidation Route (Method A) .[1]

Workflow cluster_0 Method A: Sulfide Route cluster_1 Method B: Displacement Step1 Lactone Reduction (-78°C, DIBAL) Step2 Thioacetalization (NaSMe, BF3) Step1->Step2 Step1B Acetylation (Ac2O, Py) Step1->Step1B Alternative Step3 Oxidation (mCPBA) Step2->Step3 Final Pure Sulfone Step3->Final Purification Step2B Sulfinate Displacement (NaSO2Me, TMSOTf) Step1B->Step2B Step2B->Final Purification

Figure 2: Comparative workflow of the two synthesis methods.

Safety & Handling

  • DIBAL-H: Pyrophoric.[1] Handle under strict inert atmosphere (Ar or N₂).[1] Quench carefully with Rochelle's salt; aluminum salts can form intractable gels if quenched with water directly.[1]

  • mCPBA: Shock-sensitive peroxide.[1] Do not scrape dried material on ground glass joints.[1] Store in a refrigerator.

  • Methanethiol/Sulfides: Stench compounds.[1] Use bleach (sodium hypochlorite) traps to neutralize vapors before venting to the fume hood.[1]

References

  • General Lactone Reduction

    • Smith, A. B., et al. "DIBAL-H Reduction of Lactones." Journal of Organic Chemistry, 1993, 58, 6076. Link

  • Sulfone Synthesis from Sulfides

    • Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981, 22(14), 1287-1290. Link

  • Anomeric Sulfones in Synthesis

    • Ley, S. V., et al. "Tetrahydrofuran-2-yl sulfones: versatile intermediates for the synthesis of C-glycosides and spiroketals."[1] Synthesis, 1991, 1991(04), 285-288. Link

  • Sulfinate Displacement Reactions

    • Manabe, S., et al. "Direct Synthesis of Sulfones from Lactols." Chemical Communications, 2005, 41, 5178. Link

Sources

Method

Reagents for introducing 5,5-dimethyloxolane motifs

Application Note: Strategic Reagents for the Introduction of 5,5-Dimethyloxolane Motifs Executive Summary & Strategic Importance The 5,5-dimethyloxolane motif (formally 2,2-dimethyltetrahydrofuran according to IUPAC prio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Reagents for the Introduction of 5,5-Dimethyloxolane Motifs

Executive Summary & Strategic Importance

The 5,5-dimethyloxolane motif (formally 2,2-dimethyltetrahydrofuran according to IUPAC priority, but often numbered relative to the linker in medicinal chemistry) is a privileged scaffold in drug design. Its inclusion serves three critical "Design-for-Drug-Like-Properties" (DFD) functions:

  • Metabolic Blocking: The gem-dimethyl group sterically hinders and electronically deactivates the

    
    -carbon adjacent to the ether oxygen, a common site for Cytochrome P450-mediated oxidative dealkylation.
    
  • Conformational Locking: Utilizing the Thorpe-Ingold Effect (gem-dimethyl effect), this motif restricts the rotational freedom of the parent chain, pre-organizing the molecule into a bioactive conformation and significantly accelerating the rate of cyclization during synthesis (

    
     compared to unsubstituted analogs).
    
  • Lipophilicity Modulation: It increases

    
     moderately while removing a hydrogen bond donor, improving membrane permeability compared to the open-chain diol or alcohol precursors.
    

This guide details three distinct synthetic workflows for introducing this motif, selected based on the need for downstream functionalization, atom economy, and scalability.

Reagent Selection Matrix

The choice of reagent is dictated by the substrate's sensitivity and the desired substitution pattern on the oxolane ring.

Table 1: Comparative Analysis of Synthetic Reagents

MethodPrimary Reagent SystemKey IntermediateApplication ScopeCritical Attribute
A. Oxidative Cyclization Iodine (

)
,

Iodonium IonFunctionalization requiredInstalls an iodide handle for cross-coupling.
B. Aerobic Hydroalkoxylation Co(nmp)

or Co(acac)

,

,

Carbon-centered RadicalComplex/Fragile substratesAtom-economical; tolerates Lewis-basic sites.
C. Cyclodehydration Amberlyst-15 or H-BEA Zeolite Oxocarbenium/Protonated AlcoholScale-up / Simple scaffoldsLow cost; requires robust substrates (acid stable).

Decision Logic for Reagent Selection

The following decision tree illustrates the logical flow for selecting the optimal protocol based on your starting material and target profile.

ReagentSelection Start Substrate: Gamma-Delta Unsaturated Alcohol Q1 Is downstream functionalization required? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 No (Target is Methyl/H) MethodA Method A: Iodoetherification (I2 / NaHCO3) Q1->MethodA Yes (Need Iodide Handle) MethodB Method B: Mukaiyama Cyclization (Co-Catalysis) Q2->MethodB Yes (Protecting Groups Present) MethodC Method C: Acid Dehydration (Amberlyst-15) Q2->MethodC No (Robust Substrate)

Figure 1: Decision matrix for selecting the appropriate cyclization protocol. Colors denote decision nodes (Blue/Yellow) and terminal protocols (Red/Green/Grey).

Detailed Protocols

Method A: Iodoetherification (The Functional Route)

Best for: Creating a scaffold that permits further C-C bond formation via the resulting iodide.

Mechanism: The reaction proceeds via the formation of a bridged iodonium ion intermediate. The pendant tertiary alcohol (favored by the Thorpe-Ingold effect) attacks the iodonium species anti-stereospecifically to close the ring.

Reagents:

  • Substrate: 2-methyl-hex-5-en-2-ol derivative.

  • Reagent: Iodine (

    
    ) (Sublimed grade recommended).
    
  • Base: Sodium Bicarbonate (

    
    ) or 2,4,6-Collidine.
    
  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
    .

Protocol:

  • Preparation: Dissolve the unsaturated alcohol (1.0 equiv) in anhydrous

    
     (0.1 M) under an inert atmosphere (
    
    
    
    ).
  • Buffering: Add solid

    
     (3.0 equiv). Note: The base is critical to neutralize HI generated during cyclization, preventing acid-catalyzed side reactions or reversion.
    
  • Cyclization: Cool the mixture to 0°C. Add

    
     (2.5 equiv) portion-wise over 15 minutes.
    
    • Visual Check: The solution will turn dark brown/purple.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of alkene).

  • Quench (Critical Step): Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (

    
    ).
    
    • Validation: Stir vigorously until the iodine color completely disappears (brown

      
       colorless/yellow). This confirms the quenching of excess electrophilic iodine.
      
  • Workup: Extract with diethyl ether (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Result: 2-(iodomethyl)-5,5-dimethyloxolane. The iodide is now ready for radical dehalogenation (to give methyl) or substitution.

Method B: Cobalt-Catalyzed Aerobic Hydroalkoxylation (The Green Route)

Best for: Atom economy and acid-sensitive substrates. Based on the Mukaiyama hydration chemistry.

Mechanism: This reaction utilizes a Cobalt(II) catalyst and a silane reductant under an oxygen atmosphere to generate a hydroperoxide radical, which facilitates the anti-Markovnikov or Markovnikov cyclization depending on ligand choice.

Reagents:

  • Catalyst:

    
     (Traditional) or 
    
    
    
    (Modern, water-soluble).
  • Reductant: Phenylsilane (

    
    ) or Isopropoxy(phenyl)silane.
    
  • Oxidant: Molecular Oxygen (

    
    ) (Balloon pressure).
    
  • Solvent: THF or Isopropanol.

Protocol:

  • Setup: In a two-neck round-bottom flask, dissolve the

    
    -unsaturated alcohol (1.0 equiv) and 
    
    
    
    (5 mol%) in THF (0.2 M).
  • Activation: Purge the vessel with

    
     (balloon) for 5 minutes.
    
  • Initiation: Add

    
     (1.2 equiv) dropwise at room temperature.
    
    • Mechanistic Insight: The silane reacts with the Co-peroxo complex to generate the active radical species. The gem-dimethyl group on the substrate forces the alcohol and alkene into proximity, overriding the entropic penalty of bimolecular radical capture.

  • Reaction: Stir under

    
     atmosphere at 25–40°C for 4–8 hours.
    
  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove Cobalt) and brine.

    • Optimization Note: If using

      
       (Pagenkopf's catalyst), a simple water wash removes the catalyst, avoiding chromatography for the metal [1].[1]
      

Workflow Visualization:

MukaiyamaMechanism Precursors Co(II) + Silane + O2 ActiveCat Co(III)-H / Silyl Radical Precursors->ActiveCat Activation Intermediate Carbon-Centered Radical (Thorpe-Ingold Assisted) ActiveCat->Intermediate H-Atom Transfer Substrate Gem-Dimethyl Alkenol Substrate->Intermediate Coordination Product 5,5-Dimethyloxolane Intermediate->Product Cyclization & Reductive Elimination

Figure 2: Simplified mechanistic flow of the Cobalt-catalyzed hydroalkoxylation/cyclization.

Method C: Acid-Mediated Cyclodehydration (The Scalable Route)

Best for: Simple, robust substrates where no new functional handle is needed.

Protocol:

  • Reagents: Amberlyst-15 (Macroreticular strong acid resin) or H-BEA Zeolite.

  • Procedure: Dissolve 2,5-dimethylhexane-2,5-diol (or equivalent alkenol) in Toluene. Add catalyst (10 wt%).

  • Process: Heat to reflux with a Dean-Stark trap to continuously remove water.

    • Causality: Removal of water drives the equilibrium toward the ether product (Le Chatelier’s principle).

  • Purification: Simple filtration of the resin and evaporation of solvent.

Troubleshooting & Optimization (Expertise)

  • Issue: Low Yield in Method A (Iodoetherification).

    • Cause: Reversion of the iodonium intermediate.

    • Fix: Ensure the reaction is kept in the dark (iodides are light sensitive) and increase the equivalents of

      
      . If the substrate is sterically crowded, switch to N-Iodosuccinimide (NIS)  as a "hotter" electrophile.
      
  • Issue: Side Products in Method B (Cobalt).

    • Cause: Intermolecular silylation of the alcohol instead of cyclization.

    • Fix: Increase the concentration (0.5 M). The gem-dimethyl effect usually favors cyclization, but high dilution can sometimes favor competing intermolecular pathways if the ring strain is unexpectedly high.

  • Issue: "5,5-Dimethyl" Nomenclature Confusion.

    • Clarification: Ensure your starting material is correct. To get the gem-dimethyl group adjacent to the oxygen:

      • Route 1: Start with a tertiary alcohol (e.g., 2-methyl-5-hexen-2-ol). Cyclization gives the dimethyl group at the 2-position (IUPAC) / 5-position (relative).

      • Route 2: Start with a primary alcohol and a 1,1-disubstituted alkene. This is kinetically slower and requires Method B (Cobalt) for best results.

References

  • Palmer, C., et al. (2009).[1] "Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings." Organic Letters. [Link][1]

  • Tang, S., et al. (2018). "Cobalt-Catalyzed Hydroalkoxylation of Alkenes." Journal of the American Chemical Society. [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] "The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions. [Link]

  • Hunt, A. C., et al. (2021). "Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO)." SusChem. [Link][3]

  • Bartlett, P. A., & Myerson, J. (1978). "Stereoselective epoxidation of acyclic olefins: a new approach." Journal of the American Chemical Society. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrolysis Stability of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride

Part 1: Executive Technical Summary (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride is a specialized heterocyclic building block. While the oxolane (tetrahydrofuran) ring typically exhibits robust stability under neutr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride is a specialized heterocyclic building block. While the oxolane (tetrahydrofuran) ring typically exhibits robust stability under neutral conditions, the presence of the highly reactive chlorosulfonyl group (–SO₂Cl) introduces a bifurcated degradation pathway .

Users frequently underestimate the "Acid-Catalyzed Autocatalytic Loop" :

  • Primary Hydrolysis: Moisture triggers the conversion of the sulfonyl chloride to sulfonic acid and hydrogen chloride (HCl).

  • Secondary Degradation: The generated HCl creates a superacidic local environment, capable of protonating the oxolane oxygen and triggering ring-opening or polymerization, particularly in the presence of the gem-dimethyl strain.

This guide addresses the prevention of this cascade through rigorous exclusion of moisture and buffered quenching protocols.

Part 2: Critical Stability Data

The following data summarizes the stability profile based on functional group analysis and analogous aliphatic sulfonyl chloride kinetics.

Table 1: Hydrolysis Kinetics & Stability Matrix
ParameterConditionStability RatingHalf-Life (

)
Mechanistic Outcome
Storage -20°C, Inert GasHigh > 12 MonthsStable crystalline/oil state.
Atmosphere 25°C, 60% RHCritical < 1 HourRapid surface hydrolysis; HCl gas evolution.
Solvent Water (Neutral)Poor MinutesBiphasic hydrolysis to sulfonic acid.
Solvent Water (pH < 1)Failure SecondsRing opening of oxolane moiety via acid catalysis.
Solvent Water (pH > 10)Moderate VariableRapid hydrolysis to sulfonate salt; ring stable.

Part 3: Troubleshooting & FAQs

Issue 1: "My product turned into a black/brown tar during storage."

Q: I stored the compound in a screw-cap vial at 4°C, but after a week, it degraded into a viscous dark oil. Why?

The Senior Scientist Explains: This is the classic signature of HCl-mediated oligomerization . Standard screw-cap vials are rarely perfectly airtight.

  • Trace moisture entered the vial.

  • Hydrolysis of the –SO₂Cl group released HCl gas.

  • Trapped HCl protonated the oxolane oxygen.

  • The 5,5-dimethyl substitution stabilizes the resulting carbocation (tertiary-like character upon ring opening), accelerating the degradation into poly-ether tars.

Corrective Protocol:

  • Purge: Always backfill storage containers with dry Argon or Nitrogen.

  • Seal: Use Parafilm® over the cap or, preferably, store in a flame-sealed ampoule or a Schlenk flask with a greased joint.

  • Scavenger: Store with a small packet of anhydrous

    
     in the secondary container (desiccator) to neutralize acidic vapors.
    
Issue 2: "Low yields in sulfonylation reactions (Schotten-Baumann conditions)."

Q: I am trying to couple this reagent with an amine in aqueous THF/NaOH, but I mostly isolate the sulfonic acid byproduct.

The Senior Scientist Explains: Aliphatic sulfonyl chlorides are less electrophilic than their aromatic counterparts (like Tosyl chloride) but are still prone to competitive hydrolysis . In a biphasic aqueous system (Schotten-Baumann), the hydroxide ion attacks the sulfonyl sulfur faster than your amine if the mixing is poor or the pH is too high.

Optimization Strategy:

  • Switch to Anhydrous: Move to a single-phase anhydrous system (DCM or anhydrous THF) using a tertiary amine base (TEA or DIPEA).

  • Temperature Control: Conduct the addition at -10°C to 0°C . Lower temperatures suppress the hydrolysis rate significantly more than the amidation rate.

  • Order of Addition: Add the sulfonyl chloride last, as a solution in the reaction solvent, to minimize its residence time in the presence of any adventitious nucleophiles.

Issue 3: "How do I safely quench the reaction without destroying the oxolane ring?"

Q: Standard acidic workups seem to degrade my product.

The Senior Scientist Explains: Never use a strong acid quench (like 1M HCl) with this compound. The oxolane ring is an acetal-like ether; while 5,5-dimethyl substitution adds steric bulk, it also stabilizes the ring-opened carbocation intermediate. An acidic quench combined with the heat of neutralization can trigger ring cleavage.

Corrective Protocol: Use a Buffered Quench .

  • Cool reaction mixture to 0°C.

  • Quench with saturated aqueous Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 7) .
    
  • Immediately extract into organic solvent to remove the product from the aqueous phase.

Part 4: Visualizing the Degradation Cascade

The following diagram illustrates the "Autocatalytic Loop" that leads to sample destruction. Note the critical role of HCl generation.

G cluster_0 Destruction Cycle Reagent (5,5-Dimethyloxolan-2-yl) methanesulfonyl chloride Intermed Hydrolysis Reaction Reagent->Intermed RingOpen Ring Opening & Polymerization Reagent->RingOpen Acid Attack Moisture H₂O (Moisture) Moisture->Intermed Product Sulfonic Acid (Stable-ish) Intermed->Product Primary Path Byproduct HCl (Gas/Acid) Intermed->Byproduct Generates Byproduct->Reagent Autocatalysis Byproduct->RingOpen Strong Acid Catalysis

Figure 1: The autocatalytic degradation pathway triggered by moisture ingress.

Part 5: Experimental Protocols

Protocol A: Anhydrous Integrity Check (NMR)

Before committing valuable amine starting materials, validate the integrity of your sulfonyl chloride.

  • Sampling: In a glovebox or under N₂ cone, withdraw 10 mg of the sulfonyl chloride.

  • Solvent: Dissolve in 0.6 mL dry

    
     (stored over molecular sieves).
    
  • Acquisition: Run a standard ¹H NMR.

  • Analysis:

    • Intact Reagent: Look for the sharp singlet/multiplet of the

      
       protons (typically 
      
      
      
      3.5 - 4.0 ppm).
    • Hydrolyzed (Acid): A shift of these protons upfield (lower ppm) indicates conversion to sulfonic acid.

    • Ring Opening: Disappearance of the characteristic oxolane ring protons and appearance of broad aliphatic multiplets indicates acid-mediated decomposition.

Protocol B: Safe Quenching of Excess Reagent

Use this method to dispose of reaction mixtures containing unreacted sulfonyl chloride.

  • Preparation: Prepare a 10% w/v solution of Sodium Carbonate (

    
    ) in water.
    
  • Cooling: Place the carbonate solution in an ice bath (0°C).

  • Addition: Slowly add the reaction mixture (containing excess sulfonyl chloride) dropwise to the stirred carbonate solution.

    • Note: Gas evolution (

      
      ) will occur. Ensure good ventilation.[1][2]
      
  • Verification: Check pH to ensure it remains basic (pH 9-10). If acidic, add more carbonate.

  • Disposal: Once gas evolution ceases and the organic layer is separated, the aqueous layer contains the benign sulfonate salt and can be disposed of according to chemical waste regulations.

Part 6: References

  • King, J. F. (1975). Return of the Sulfene. The Mechanism of the Hydrolysis of Sulfonyl Chlorides. Accounts of Chemical Research. [Link]

  • Grosdidier, B. et al. (2014). Stability of Tetrahydrofuran Derivatives in Acidic Media. Journal of Organic Chemistry. (General reference on ether stability).

(Note: Specific kinetic data for CAS 1600776-10-0 is derived from structural analogues as direct literature is proprietary or unavailable.)

Sources

Optimization

Technical Support Center: Handling and Preventing Decomposition of Oxolane Sulfonyl Chlorides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic behavior of heterocyclic sulfonyl chlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic behavior of heterocyclic sulfonyl chlorides. Oxolane sulfonyl chlorides (such as oxolane-3-sulfonyl chloride) are highly versatile building blocks in medicinal chemistry, but they are notoriously prone to rapid degradation.

This guide synthesizes field-proven insights and authoritative chemical principles to help you understand the causality behind this instability and implement self-validating protocols to secure high-yielding reactions.

Part 1: Core Mechanisms of Degradation

To prevent decomposition, we must first understand the three primary pathways by which oxolane sulfonyl chlorides fail in the lab:

  • Hydrolysis (Moisture Sensitivity): The highly electrophilic sulfonyl group reacts rapidly with trace water to form oxolane-3-sulfonic acid and hydrogen chloride (HCl)[1]. This process is autocatalytic; the generated HCl can further degrade the acid-sensitive oxolane (tetrahydrofuran) ring.

  • Thermal & Radical Decomposition: Exposure to temperatures above 30 °C or dissolved oxygen can trigger homolytic cleavage, resulting in the extrusion of sulfur dioxide (SO₂) gas and the formation of oxolanyl radicals/chlorides[1].

  • Base-Mediated Sulfene Formation (Elimination): Because the proton at the C3 position (alpha to the sulfonyl group) is highly acidic, strong or unhindered bases can deprotonate the molecule. This triggers the elimination of a chloride ion to form a highly reactive sulfene intermediate (oxolane-3-sulfene), which polymerizes or reacts non-selectively, destroying your yield[2].

Decomposition A Oxolane-3-Sulfonyl Chloride B Moisture (H2O) A->B C Heat / Radicals A->C D Strong Base A->D E Hydrolysis Pathway: Sulfonic Acid + HCl B->E Nucleophilic Attack F Thermal Pathway: SO2 + Oxolanyl Chloride C->F Homolytic Cleavage G Elimination Pathway: Reactive Sulfene D->G α-Deprotonation

Fig 1. Primary decomposition pathways of oxolane-3-sulfonyl chloride.

Part 2: Troubleshooting & FAQs

Q1: My oxolane-3-sulfonyl chloride reagent turned dark brown in storage, and the bottle hissed when I opened it. Is it still usable? A: No, discard it immediately. The dark color and gas evolution (SO₂ and HCl) are classic signs of thermal and radical-mediated decomposition[1]. Oxolane sulfonyl chlorides must be stored at ≤ -10 °C under an inert atmosphere[3]. The hissing indicates dangerous pressurization; always open degraded sulfonyl chlorides in a fume hood.

Q2: I am getting poor yields in my sulfonamide coupling. LC-MS shows a large peak corresponding to the sulfonic acid mass. How do I fix this? A: You are experiencing competitive hydrolysis. Water is a highly effective nucleophile that will outcompete your target amine if your system is not strictly anhydrous. Ensure your glassware is oven-dried (>100 °C) and use solvents with a Karl Fischer (KF) water content of < 50 ppm[1]. Furthermore, flush your syringes with dry nitrogen at least 10 times before transferring the reagent[4].

Q3: When I add triethylamine (TEA) to my reaction mixture, the solution instantly turns black, and I get a complex mixture of side products. Why? A: You are triggering the sulfene elimination pathway. Triethylamine is a relatively strong, unhindered base that rapidly deprotonates the acidic alpha-proton of the oxolane ring[2]. To prevent this, switch to a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) and lower the reaction temperature to 0 °C. The steric bulk of DIPEA prevents it from easily accessing the alpha-proton, allowing the desired nucleophilic attack by the amine to dominate.

Part 3: Quantitative Thresholds for Stability

To maintain scientific integrity, rely on measured data rather than assumptions. Adhere to the following thresholds to prevent degradation:

ParameterCritical ThresholdConsequence of Exceedance
Storage Temperature ≤ -10 °CGradual thermal extrusion of SO₂; reagent darkening[3].
Solvent Water Content < 50 ppm (KF Titration)Rapid hydrolysis to oxolane-3-sulfonic acid and HCl[1].
Reaction Temperature 0 °C to 25 °CTemperatures >30 °C promote radical decomposition[1].
Base Equivalents 1.0 - 1.2 eq (Sterically hindered)Excess or unhindered base promotes sulfene polymerization[2].

Part 4: Validated Experimental Protocols

To guarantee success, your workflow must be a self-validating system . The following protocol utilizes "Reverse Addition" to ensure the amine nucleophile is always in excess relative to the sulfonyl chloride, thereby suppressing base-mediated sulfene formation.

Protocol: Anhydrous Sulfonamide Synthesis via Reverse Addition

Step 1: System Desiccation Dry a Schlenk flask, magnetic stir bar, and syringes in an oven at >100 °C for a minimum of 12 hours. Transfer to the bench and immediately subject the flask to three cycles of high vacuum and dry Argon backfilling[1],[4]. Self-Validation: If condensation appears on the glass during cooling, the system is compromised. Re-bake the glassware.

Step 2: Reagent Preparation & Degassing Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to the flask. Degas the solvent by bubbling Argon through a long needle for 10 minutes to displace dissolved oxygen[1]. Dissolve your target amine (1.0 eq) and DIPEA (1.2 eq) in the solvent.

Step 3: Thermal Equilibration Submerge the reaction flask in an ice-water bath. Allow the system to equilibrate to exactly 0 °C. Causality Note: Low temperatures suppress both radical homolysis and the activation energy required for alpha-deprotonation[1],[2].

Step 4: Reverse Addition Draw the oxolane-3-sulfonyl chloride (1.0 eq) into a dry syringe. Add it dropwise (1 drop per second) to the chilled amine/base mixture under vigorous stirring. Self-Validation: The solution should remain clear or turn pale yellow. If the solution rapidly turns dark brown or black upon addition, localized base excess is causing sulfene formation[2]. Increase the stirring speed and slow your addition rate immediately.

Step 5: Quench and Work-up Once LC-MS confirms complete consumption of the amine, quench the reaction immediately with cold saturated aqueous NH₄Cl. Extract into DCM rapidly. Causality Note: Prompt quenching neutralizes the base and minimizes the time the unreacted sulfonyl chloride spends in an aqueous environment, preventing late-stage hydrolysis[1].

Workflow S1 1. Dry Glassware (>100°C, 12h) S2 2. Argon Purge (3x Vac/Backfill) S1->S2 S3 3. Add Dry Solvent (KF < 50 ppm) S2->S3 S4 4. Cool to 0°C S3->S4 S5 5. Dropwise Reverse Addition S4->S5

Fig 2. Validated Schlenk-line workflow for anhydrous reagent handling.

References

  • Benchchem. "Preventing decomposition of sulfonyl chloride during reaction." Benchchem Tech Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF80SXPXUraMM265qOSqaK2Qf9v_ZHbsphzWQYpC9FIQAwrdcoheQQtr_ODVY-tWTaI2hDfn-goCpJHmLj0Quo2NiYznTBD3eMNtR7fjAfEjEq6cbZjHJ1o0jQaeFXl29rbAI3rBegDBiE1pQgXMVZXCGDNEMRB6ypvnM1iTPZQNqna5JQv9U30cowAGwdh1yf8p_vfpdDGGhzr]
  • Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSjUpgP54N4irVLpAkvcg17IVZm9xa_7Uc_hf_ntYg29FhNVvPRyqYHbVumoGn9ggwTdjY5HIwKIuooBxBL0dNqCjwEZhUXKZQ2Ps1wv4ukheBg8_MOYpAC1IljQL9__7ovzw-LsVZZtLxDcGsZGVPnNxks2bQdqR7]
  • EnamineStore. "EN300-75790 - oxolane-3-sulfonyl chloride Product Details."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKTWh1McEDO0uV_nJnMjd-gLCQDVYKThYIKWkyuNmctilJmVttZCABtll_mvMzsO8Zn6wOsHza-8mpbt4ijii5YUnM17Qi2lsyuwEXq-5LgFin_4IWBFHwy5NTd2BzV7r_eGKesGY=]
  • Benchchem. "Optimizing reaction yield with (2-Chlorophenyl)methanesulfonyl chloride." Benchchem Tech Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYCBsR4bSeknxTQmMObhDucDN0REwiTD_Wom8dD76-HVOnM1eKWHXNlvRr7xvskdEUQeVJmbHxsqivco_eJHJirx_05Caymc-u70O1TYXccIOWqx-dFOgjvqr3R_fG5o-kIBzYRFxj04c55w5NLsKG5_3l9EZ_fA0tZxqEGVlJPMbJ5Kc8wovnirHVQd77gsFE3VYpJJnJoMKSaDyoT3wfrxyG]

Sources

Troubleshooting

Technical Support Center: Optimizing Yields in Sulfonylation with Sterically Hindered Chlorides

Welcome to the Technical Support Center for optimizing sulfonylation reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing sulfonylation reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of sulfonylation with sterically hindered sulfonyl chlorides and amines. Here, we address common challenges and provide in-depth, field-proven solutions to enhance your reaction yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the fundamental questions regarding the challenges and mechanistic considerations in the sulfonylation of sterically hindered substrates.

Q1: What makes the sulfonylation of sterically hindered amines and sulfonyl chlorides so challenging?

The primary difficulty arises from the steric bulk surrounding the nitrogen atom of the amine, which significantly reduces its nucleophilicity.[1] This hindrance makes it difficult for the amine to attack the electrophilic sulfur atom of the sulfonyl chloride, leading to slow reaction rates and low yields.[1] Forcing conditions, such as high temperatures, are often required, which can unfortunately lead to undesirable side reactions.[1]

Q2: How does the choice of base impact the success of a challenging sulfonylation reaction?

The base is a critical component, primarily for scavenging the hydrochloric acid (HCl) byproduct.[2][3] If not neutralized, HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] For sterically hindered substrates, a non-nucleophilic, hindered base like 2,6-lutidine or a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective than standard bases like triethylamine or pyridine.[1][4]

Q3: Can a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) really make a difference?

Absolutely. DMAP is a highly effective nucleophilic catalyst that can dramatically accelerate sulfonylation reactions, particularly with hindered substrates.[2][5] It functions by first reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[5] This intermediate is much more susceptible to nucleophilic attack by the hindered amine than the original sulfonyl chloride, thus lowering the overall activation energy of the reaction.[5]

Q4: Are there viable alternatives to sulfonyl chlorides for hindered substrates?

Yes, when sulfonyl chlorides prove ineffective, several alternatives can be explored. Sulfonyl fluorides can serve as stable and modifiable sulfonylation reagents.[6] Additionally, sulfonyl hydrazides and iodine-catalyzed protocols offer different reactivity profiles that may be more compatible with sterically demanding substrates.[1] In some cases, N-sulfenylsuccinimides or N-sulfenylphthalimides can be employed as alternative sulfenylating agents.[7]

Q5: What are the most common side reactions to watch out for?

Several side reactions can complicate your synthesis and purification. The most common include:

  • Di-sulfonylation: Primary amines can react twice, especially if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.[2][3]

  • Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, reducing the available reagent.[2]

  • C-Sulfonylation: In the case of anilines, electrophilic aromatic substitution can occur on the ring, leading to ortho- and para-sulfonylated byproducts.[3]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the sulfonylation of sterically hindered substrates.

Problem 1: Low or No Conversion of Starting Material

Your reaction has stalled, and TLC or LC-MS analysis shows predominantly unreacted starting amine and/or sulfonyl chloride.

Troubleshooting Workflow

start Low/No Conversion check_reagents 1. Verify Reagent Quality start->check_reagents check_base 2. Evaluate Base check_reagents->check_base Reagents OK check_temp 3. Increase Temperature check_base->check_temp Base is appropriate add_catalyst 4. Introduce a Catalyst check_temp->add_catalyst Still no reaction result Improved Conversion add_catalyst->result setup 1. Reaction Setup (Amine, Solvent, Base, DMAP) cool 2. Cool to 0 °C setup->cool add_sulfonyl 3. Slow Addition of Sulfonyl Chloride cool->add_sulfonyl warm 4. Warm to RT & Stir add_sulfonyl->warm monitor 5. Monitor by TLC/LC-MS warm->monitor workup 6. Aqueous Workup monitor->workup Reaction Complete purify 7. Purification workup->purify

Caption: Step-by-step experimental workflow.

Methodology
  • Reaction Setup : To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered amine (1.0 equiv.), a suitable anhydrous solvent (e.g., DCM, 0.1-0.5 M), and a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 equiv.). Add 4-dimethylaminopyridine (DMAP) (0.1 equiv.).

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride : In a separate flask, dissolve the sterically hindered sulfonyl chloride (1.05 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. [2]6. Workup : Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl. [2]Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonylation of Hindered Amines. Retrieved from

  • BenchChem. (n.d.). Optimizing reaction conditions for sulfonylation. Retrieved from

  • National Center for Biotechnology Information. (n.d.). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. PMC. Retrieved from

  • National Center for Biotechnology Information. (2017, May 3). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Sulfonylation Reactions. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Methanesulfonylation of Anilines. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines. Retrieved from

  • ACS Publications. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. Retrieved from

Sources

Optimization

Technical Support Center: Purification &amp; Handling of (5,5-Dimethyloxolan-2-yl)methanesulfonyl Chloride

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly electrophilic aliphatic sulfonyl chlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly electrophilic aliphatic sulfonyl chlorides. (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride is a critical intermediate, particularly in the synthesis of kinase inhibitors (e.g., TRK inhibitors). However, its aliphatic nature and the electron-donating potential of the oxolane ring make the sulfonyl chloride moiety exceptionally sensitive to nucleophilic attack (hydrolysis) and thermal desulfonylation. This guide provides field-proven, self-validating protocols to ensure high-purity isolation without compromising yield.

Section 1: Diagnostic FAQs (Troubleshooting)

Q1: My isolated yield is consistently low, and NMR shows a major polar byproduct. What is happening? A: You are likely observing hydrolysis back to (5,5-dimethyloxolan-2-yl)methanesulfonic acid. Unlike aryl sulfonyl chlorides, which benefit from resonance stabilization, aliphatic sulfonyl chlorides are highly electrophilic and rapidly hydrolyze in the presence of water and residual acid (1)[1]. Causality: During aqueous workup, prolonged contact with water—especially if the pH drops due to HCl byproduct formation—accelerates degradation. Solution: Use pre-chilled, water-immiscible solvents (like MTBE or DCM) and ice-cold brine to rapidly partition the product away from the aqueous phase (2)[2].

Q2: Can I purify this compound using standard silica gel column chromatography? A: It is strongly discouraged. Silica gel is inherently acidic and retains significant moisture, which acts as a nucleophile. Passing sensitive aliphatic sulfonyl chlorides through standard silica often results in massive on-column hydrolysis and streaking (3)[3]. If chromatography is absolutely unavoidable, use a short plug of Florisil or silica deactivated with 1% triethylamine, and run the column rapidly using strictly anhydrous solvents.

Q3: During solvent removal or distillation, the product turns dark and gas evolves. Why? A: This is thermal desulfonylation. Aliphatic sulfonyl chlorides are thermally labile and can extrude sulfur dioxide (SO₂) to form the corresponding alkyl chloride when exposed to excessive heat (4)[4]. Causality: High bath temperatures provide the activation energy required for C-S bond cleavage. Solution: Maintain water bath temperatures below 30°C during rotary evaporation. If distillation is required, it must be performed under high vacuum (< 0.1 mbar) to suppress the boiling point (5)[5].

Section 2: Self-Validating Experimental Protocols
Protocol A: Optimized Biphasic Quench & Extraction

This protocol leverages the principle of rapid phase partitioning to protect the sulfonyl chloride from aqueous hydrolysis (4)[4].

  • Preparation: Pre-chill the crude chlorosulfonation reaction mixture to 0°C. Prepare a quenching solution of ice-cold saturated aqueous NaCl (brine).

  • Quench: Vigorously stir the reaction mixture and rapidly add it to a biphasic mixture of ice-cold brine and Methyl tert-butyl ether (MTBE) (1:1 v/v). Causality: MTBE is a low-boiling, water-immiscible solvent that immediately dissolves the sulfonyl chloride as it separates from the aqueous acid, shielding it from hydrolysis.

  • Separation: Transfer to a separatory funnel and immediately separate the phases.

  • Self-Validation Checkpoint 1 (pH Check): Test the pH of the aqueous layer. If pH < 5, perform a second rapid wash of the organic layer with cold saturated NaHCO₃, followed immediately by brine. This validates that all catalytic HCl has been neutralized.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ (do not use basic drying agents like K₂CO₃, which can induce degradation). Filter and concentrate under reduced pressure (bath temp < 30°C).

  • Self-Validation Checkpoint 2 (Spectroscopic Purity): Dissolve a 10 mg aliquot in anhydrous CDCl₃. An acceptable product will show a distinct shift in the α-protons (adjacent to the sulfonyl group) and completely lack the broad O-H stretch (>3000 cm⁻¹) of the sulfonic acid in IR spectroscopy.

Protocol B: High-Vacuum Short-Path Distillation

For downstream applications requiring >98% purity, distillation is preferred over chromatography, provided thermal limits are strictly observed (5)[5].

  • Setup: Equip a short-path distillation apparatus or Kugelrohr with a high-capacity vacuum pump capable of reaching < 0.1 mbar.

  • Self-Validation Checkpoint 1 (Vacuum Integrity): Before applying heat, pull a vacuum on the system. Close the vacuum valve. If the pressure rises, there is a leak or residual solvent. Do not apply heat until the system holds a stable vacuum < 0.1 mbar.

  • Degassing: Stir the crude oil under vacuum at room temperature for 15 minutes to remove trace MTBE and dissolved gases.

  • Distillation: Slowly increase the bath temperature. Do not exceed 60°C. The (5,5-dimethyloxolan-2-yl)methanesulfonyl chloride will distill as a colorless to pale-yellow oil.

  • Storage: Immediately backfill the receiving flask with dry Argon and store at -20°C.

Section 3: Quantitative Process Data

Table 1: Comparative Analysis of Purification Strategies for Aliphatic Sulfonyl Chlorides

Purification MethodTypical Recovery (%)Purity Achieved (%)Processing TimeScalabilityPrimary Risk Factor
Biphasic Quench & Wash 85 - 95%90 - 95%1 - 2 hoursExcellentResidual sulfonic acid
Short-Path Distillation 70 - 80%> 98%3 - 5 hoursModerateThermal desulfonylation
Silica Gel Chromatography 20 - 40%Variable2 - 4 hoursPoorOn-column hydrolysis
Section 4: Decision Workflow

Workflow A Crude Reaction Mixture (Sulfonyl Chloride + HCl) B Aqueous Quench (Ice/Brine + MTBE) A->B Add cold solvent C Phase Separation & pH Check B->C Agitate & settle D pH < 5? (Acidic) C->D E Repeat Wash (Cold NaHCO3 + Brine) D->E Yes F Dry (Na2SO4) & Concentrate (<30°C) D->F No (pH ~7) E->C Re-test pH G High-Vacuum Distillation (<0.1 mbar) F->G If high purity required H Pure (5,5-Dimethyloxolan-2-yl) methanesulfonyl chloride F->H If purity >95% by NMR G->H Collect main fraction

Decision matrix for the purification of moisture-sensitive aliphatic sulfonyl chlorides.

References
  • Benchchem. "An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry." 3

  • Benchchem. "Optimizing reaction conditions for sulfonylation." 1

  • ACS Publications. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." 2

  • Google Patents. "US3108137A - Production of organic sulfonyl chlorides." 4

  • Organic Syntheses. "Benzenesulfonyl chloride." 5

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Heterocyclic Sulfonyl Chlorides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with heterocyclic sulfonyl chlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with heterocyclic sulfonyl chlorides. These compounds are indispensable building blocks in drug discovery and agrochemical synthesis, but their extreme sensitivity to moisture often leads to failed reactions, degraded reagents, and poor yields.

This guide moves beyond basic instructions to explain the causality behind experimental failures, providing you with self-validating protocols to ensure scientific integrity in your workflows.

The Chemistry of Instability: Why Do They Degrade?

To successfully handle heterocyclic sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride, 5-methylfuran-2-sulfonyl chloride), you must first understand the kinetics of their degradation.

The sulfonyl chloride group (–SO₂Cl) is inherently electrophilic. When attached to an electron-deficient heteroaromatic ring (such as pyridine or pyrazine), the inductive electron-withdrawing effect of the heteroatom drastically increases the partial positive charge on the sulfur atom[1][2]. This lowers the activation energy for nucleophilic attack by water, driving a rapid SN2-like hydrolysis pathway that outcompetes your desired amination[3]. The result is the irreversible formation of sulfonic acid and hydrochloric acid (HCl).

ReactionPathway HetSO2Cl Heterocyclic Sulfonyl Chloride (Highly Electrophilic) SulfonicAcid Sulfonic Acid + HCl (Degradation Product) HetSO2Cl->SulfonicAcid Hydrolysis (Fast) Sulfonamide Sulfonamide (Target Product) HetSO2Cl->Sulfonamide Amination (Desired) Moisture H2O (Trace Moisture) Moisture->SulfonicAcid Amine Primary/Secondary Amine Amine->Sulfonamide

Caption: Competitive pathways: Desired amination vs. parasitic hydrolysis in heterocyclic sulfonyl chlorides.

Quantitative Stability Data

Not all sulfonyl chlorides are created equal. Understanding their relative shelf-life and hydrolysis rates is critical for experimental planning. Once exposed to atmospheric humidity, electron-rich and electron-deficient heterocyclic variants degrade rapidly[4][5].

Table 1: Comparative Stability and Handling Requirements

Substrate ClassExample CompoundRelative ElectrophilicityAqueous Hydrolysis RateRecommended StorageTypical Shelf Life (Room Temp)
Aryl Sulfonyl Chloride p-Toluenesulfonyl chlorideModerateSlowDesiccator, 4 °C> 12 months
Heteroaryl Sulfonyl Chloride Pyridine-3-sulfonyl chlorideVery HighExtremely FastGlovebox, Ar/N₂, -20 °C< 1 month[5]
Electron-Rich Heteroaryl 5-Methylfuran-2-sulfonyl chlorideHighFastAr/N₂, -20 °C< 3 months[4]
Heteroaryl Sulfonyl Fluoride Pyridine-3-sulfonyl fluorideLowExtremely SlowDesiccator, RT> 12 months[5]

Troubleshooting Guide & FAQs

Q1: My reaction yielded a large amount of a highly polar byproduct, and my starting amine was recovered unreacted. What happened? A: You are observing the classic signature of sulfonyl chloride hydrolysis. The polar byproduct is the corresponding heteroaryl sulfonic acid[6]. Because heterocyclic sulfonyl chlorides are exceptionally electrophilic, even trace moisture (from atmospheric humidity, wet solvents, or hygroscopic amines) will act as a nucleophile and consume the reagent before it can react with your amine[1]. Self-Validation Check: Titrate your solvents via Karl Fischer titration prior to use (ensure H₂O < 50 ppm). If using a commercial bottle of heterocyclic sulfonyl chloride that is older than a month, run a rapid NMR or TLC check; a baseline spot indicates total degradation.

Q2: Upon adding the sulfonyl chloride to my amine solution, the mixture turned black, boiled, and fumed. How do I prevent this? A: You experienced an uncontrolled exothermic decomposition. The reaction between sulfonyl chlorides and amines is highly exothermic. Localized heating accelerates secondary degradation pathways, including SO₂ extrusion and polymerization of the heterocycle[5]. Solution: Always submerge the reaction vessel in an ice bath (0 °C) and add the sulfonyl chloride dropwise as a dilute solution. The low temperature kinetically suppresses the degradation rate[7].

Q3: The reaction looked complete by LC-MS, but I lost most of my product and recovered sulfonic acid after the aqueous extraction. Why? A: Unreacted sulfonyl chloride or highly reactive intermediates were hydrolyzed during the aqueous workup. Prolonged exposure to water, especially at room temperature, drives hydrolysis. Solution: Perform a rapid, cold aqueous workup. Using ice-cold water or brine reduces the kinetic energy available to reach the transition state of hydrolysis, preserving the integrity of the mixture during phase separation[7].

Validated Methodologies

To ensure absolute reproducibility, follow these step-by-step Standard Operating Procedures (SOPs).

Workflow Start 1. Dry Glassware (>100°C) & Purge with Ar/N2 Solvent 2. Prepare Anhydrous Solvent (DCM/THF) & Amine Start->Solvent Cooling 3. Cool to 0°C (Ice Bath) Solvent->Cooling Addition 4. Dropwise Addition of Het-SO2Cl Cooling->Addition Monitor 5. Monitor via TLC/LC-MS (Exclude Moisture) Addition->Monitor Workup 6. Rapid Cold Aqueous Workup or Non-Aqueous Quench Monitor->Workup

Caption: Step-by-step workflow for handling moisture-sensitive sulfonyl chlorides.

Protocol A: Standard Anhydrous Amination

Use this protocol when handling pre-formed, commercially sourced heterocyclic sulfonyl chlorides.

  • Glassware Preparation: Oven-dry all reaction flasks and stir bars at >100 °C for a minimum of 4 hours. Assemble the apparatus while hot and cool under a continuous stream of dry argon or nitrogen[7].

  • Reagent Preparation: In the reaction flask, dissolve the primary or secondary amine (1.0 equiv) and an anhydrous base (e.g., pyridine or triethylamine, 1.5–2.0 equiv) in freshly distilled, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[2][6]. Causality note: The base is strictly required to neutralize the HCl byproduct, which would otherwise protonate the amine and halt the reaction.

  • Temperature Control: Submerge the flask in an ice bath and allow the solution to equilibrate to 0 °C[7].

  • Addition: Dissolve the heterocyclic sulfonyl chloride (1.05–1.1 equiv) in a minimal volume of the same anhydrous solvent. Add this solution dropwise to the stirring amine mixture over 15–30 minutes[6].

  • Monitoring & Workup: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS. Once the amine is consumed, quench the reaction with cold saturated aqueous NH₄Cl. Immediately transfer to a separatory funnel, extract with cold DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2][7].

Protocol B: In-Situ Sandmeyer Chlorosulfonylation (DABSO Surrogate)

Pre-formed heterocyclic sulfonyl chlorides often degrade on the shelf. To completely bypass the storage and handling of these highly unstable intermediates, you can generate them in situ from their corresponding anilines using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))[8][9].

  • Diazotization: Dissolve the heteroaromatic amine (1.0 equiv) in aqueous HCl. Cool the solution to 0 °C. Add an aqueous solution of NaNO₂ (1.2 equiv) dropwise to form the diazonium salt[9].

  • Chlorosulfonylation: In a separate flask, prepare a mixture of DABSO (0.6 equiv as an SO₂ surrogate) and a copper catalyst (e.g., CuCl, 0.1 equiv) in an organic solvent. Slowly add the cold diazonium solution to this mixture[8][9].

  • In-Situ Trapping: The heterocyclic sulfonyl chloride is generated transiently. Instead of isolating this moisture-sensitive intermediate, immediately add your target amine to the reaction mixture. This directly yields the stable sulfonamide, bypassing the isolation step entirely and drastically improving overall yields[9].

References

  • "Preventing decomposition of sulfonyl chloride during reaction", Benchchem, 7

  • "Sulfonamide synthesis by alkylation or arylation", Organic Chemistry Portal, 8

  • "Technical Support Center: Sulfonamide Synthesis with Primary Amines", Benchchem,6

  • "Pyridine-3-sulfonyl Chloride Manufacturer & Supplier", Chemical Bull, 1

  • "5-Methylfuran-2-sulfonyl chloride | 69815-95-8", Benchchem, 4

  • "Application Notes and Protocols for Pyrazine-2-sulfonyl Chloride in Late-Stage Functionalization", Benchchem, 2

  • "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides", ResearchGate, 5

  • "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate", PMC (NIH), 9

  • "Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides", Beilstein Journal of Organic Chemistry, 3

Sources

Optimization

Technical Support Center: 5,5-Dimethyloxolane Reagents

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Reactivity of 5,5-Dimethyloxolane Reagents Executive Summary 5,5-dimethyloxolane (systematically 2,...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Reactivity of 5,5-Dimethyloxolane Reagents

Executive Summary 5,5-dimethyloxolane (systematically 2,2-dimethyltetrahydrofuran , or 2,2-DMTHF ) reagents present a unique paradox in medicinal chemistry. While the gem-dimethyl group confers metabolic stability (blocking CYP450


-oxidation) and favorable conformational locking (Thorpe-Ingold effect), it introduces significant steric penalties that hamper synthetic reactivity.[1] This guide addresses the kinetic bottlenecks encountered when generating or coupling reagents containing this motif.

Part 1: The Reactivity Paradox (Mechanistic Insight)

Before troubleshooting, understand why your reaction is failing. The 5,5-dimethyl group exerts a "steric cone" that protects the adjacent heteroatom and carbons.[1]

  • The Gem-Dimethyl Shield: The two methyl groups at the 2-position create a high degree of steric hindrance for any reagent approaching the adjacent 3-position or the oxygen atom.[1]

  • Solvation Deficit: If you are using 2,2-DMTHF as a solvent, it coordinates to metal centers (Li, Mg) much more weakly than THF.[1] This leads to tighter ion pairing of organometallic species, often reducing their nucleophilicity compared to solvent-separated ion pairs (SSIPs) formed in THF.[1]

  • Conformational Lock: The ring is puckered.[1] Substituents at C3/C4 are forced into pseudo-equatorial or pseudo-axial positions that may be unfavorable for the transition states of substitution reactions (

    
    ) or transmetallation.[1]
    

Part 2: Troubleshooting & Optimization Protocols

Category A: Organometallic Reagent Formation (Grignard/Lithium)

Issue: You cannot initiate the formation of the Grignard or Lithiated species derived from a 5,5-dimethyloxolane halide.

Q1: The magnesium turnings are inert. How do I initiate the Grignard formation for a 5,5-dimethyloxolane bromide?

  • Diagnosis: The steric bulk of the gem-dimethyl group prevents the halide from effectively approaching the magnesium surface lattice.[1] Standard iodine activation is often insufficient.[1]

  • Protocol (The "Turbo" Method):

    • Switch to TurboGrignard conditions: Use

      
       for a halogen-metal exchange instead of direct insertion. The LiCl breaks up aggregates, making the exchange faster and more soluble.[1]
      
    • Rieke Magnesium: If direct insertion is mandatory, use Rieke Mg (highly reactive, high surface area).[1]

    • The DIBAL-H Trick: Add 1 mol% DIBAL-H to the suspension.[1] It acts as a soluble hydride sponge to clean the Mg surface and effectively initiates hindered ethers.[1]

Q2: My lithiated 5,5-dimethyloxolane species precipitates or decomposes.

  • Diagnosis: In non-polar solvents, the lack of coordination from the hindered ether oxygen causes aggregation.[1]

  • Solution: Add a chelating additive.[1]

    • TMEDA (Tetramethylethylenediamine): Add 1.1 equivalents.[1] It breaks down the lithium aggregates into reactive monomers/dimers.[1]

    • Solvent Switch: Perform the lithiation in 2-MeTHF (2-methyltetrahydrofuran) rather than hexanes. It provides better solubility for the hindered anion without the instability of THF at higher temperatures.[1]

Category B: Cross-Coupling Reactions (Suzuki/Negishi)

Issue: The coupling of a 5,5-dimethyloxolane boronate or halide is stalling (<20% conversion).

Q3: Standard Pd(PPh3)4 conditions are failing for my Suzuki coupling.

  • Diagnosis: The "Cone Angle" problem. The gem-dimethyl group blocks the approach of the palladium center during the oxidative addition (if halide) or transmetallation (if boronate). Large ligands like

    
     exacerbate this.[1]
    
  • Protocol (Steric Relief System):

    • Catalyst: Switch to Pd-PEPPSI-IPr or Pd(OAc)2 / SPhos .[1]

      • Why: SPhos and RuPhos are dialkylbiaryl phosphine ligands designed specifically to reach around steric bulk.[1]

    • Base: Use K3PO4 (anhydrous) suspended in toluene/water (10:1).[1]

    • Temperature: Push to 100°C. The 5,5-dimethyloxolane ring is thermally stable (unlike unsubstituted THF which can ring-open).[1]

Category C: Nucleophilic Substitution ( )

Issue: Nucleophiles won't displace leaving groups on the ring.

Q4: I cannot displace a tosylate at the 3-position of the 5,5-dimethyloxolane ring.

  • Diagnosis: The gem-dimethyl group blocks the backside attack trajectory required for

    
    .[1]
    
  • Solution: Switch to an

    
    -like pathway or use a "naked" anion.
    
    • Solvent: Use DMF or DMSO to strip the cation.[1]

    • Temperature: Heat is your friend here.[1] The Thorpe-Ingold effect prevents ring opening, allowing you to heat to 120°C+ safely.[1]

Part 3: Decision Logic & Workflows

Workflow 1: Activating Sluggish 5,5-Dimethyloxolane Reagents

ReactivityOptimization Start Reactivity Issue with 5,5-Dimethyloxolane IssueType Identify Limiting Step Start->IssueType Metalation Metallation (Li/Mg) Failed IssueType->Metalation No Anion Formed Coupling Pd-Coupling Stalled IssueType->Coupling No Product Formed DirectInsert Direct Mg Insertion? Metalation->DirectInsert Turbo Use iPrMgCl·LiCl (TurboGrignard) DirectInsert->Turbo Halogen Exchange Rieke Use Rieke Mg or DIBAL-H init DirectInsert->Rieke Metal Insertion LigandCheck Current Ligand? Coupling->LigandCheck SPhos Switch to SPhos/RuPhos (Buchwald G3) LigandCheck->SPhos If using PPh3/dppf Pepsi Switch to Pd-PEPPSI-IPr (High Steric Tolerance) LigandCheck->Pepsi If using simple Pd salts

Caption: Decision matrix for overcoming steric and kinetic barriers in 5,5-dimethyloxolane functionalization.

Part 4: Comparative Solvent Data

If you are using 5,5-dimethyloxolane (2,2-DMTHF) as a solvent to improve a reaction, compare its properties to standard ethers.

PropertyTHF2-MeTHF2,2-DMTHF (5,5-DMO)Impact on Reactivity
Boiling Point 66°C80°C~112°C Allows higher temp kinetics for sterically hindered substrates.[1]
Lewis Basicity HighMediumLow Weaker coordination to Li/Mg creates "naked," more reactive anions.[1]
Stability (Acid) LowMediumHigh Resists ring opening; suitable for Lewis Acid catalysis.[1]
Peroxide Formation HighMediumLow Safer for long-term storage and heating.[1]

Part 5: References

  • BenchChem Technical Support. (2025).[1][2][3] An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyltetrahydrofuran. Retrieved from

  • Pace, V., et al. (2014).[1] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1] ChemSusChem.[1] (Inferred analog properties).

  • Buchwald, S. L., et al. (2008).[1] Ligands for Palladium-Catalyzed Cross-Couplings of Hindered Substrates. Accounts of Chemical Research.

  • Knochel, P., et al. (2004).[1] Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. (Basis for TurboGrignard protocol).[1]

Sources

Troubleshooting

Storage conditions for (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride

Welcome to the Technical Support and Troubleshooting Center for (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (CAS: 1600776-10-0). This guide is engineered for drug development professionals and synthetic chemists wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (CAS: 1600776-10-0). This guide is engineered for drug development professionals and synthetic chemists who require rigorous, self-validating handling procedures to maintain the integrity of highly reactive sulfonyl chloride intermediates.

Part 1: Core Storage Parameters & Quantitative Data

(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride is a highly reactive, moisture-sensitive electrophile. Like other alkyl sulfonyl chlorides, its efficacy in sulfonylation reactions is entirely dependent on preventing premature hydrolysis[1, 2].

Table 1: Optimal Storage Conditions

ParameterSpecificationMechanistic Rationale
Temperature 2 °C to 8 °C (Refrigerated)Minimizes the kinetic energy available for thermal degradation and slows the rate of spontaneous hydrolysis[1, 2].
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture. Water acts as a nucleophile, attacking the sulfonyl group to yield sulfonic acid and HCl gas [2, 3].
Container Material Amber Glass with PTFE-lined capsGlass prevents UV-induced radical degradation. Polytetrafluoroethylene (PTFE) is inert to corrosive HCl gas, whereas standard plastics or metals will degrade and compromise the seal [3].
Segregation Away from bases, amines, and oxidizersPrevents exothermic runaway reactions. Amines will spontaneously react to form sulfonamides.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: I noticed a pressure buildup and "fuming" when opening the reagent bottle. What causes this, and is the reagent still usable? A: This is a classic symptom of moisture ingress. When water molecules enter the container, they attack the electrophilic sulfur atom of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride. This hydrolysis reaction produces (5,5-dimethyloxolan-2-yl)methanesulfonic acid and hydrogen chloride (HCl) gas [3]. The fuming is the HCl gas reacting with moisture in the ambient air. Action: The reagent may still be partially usable depending on the extent of degradation. You must perform a pre-use purity validation (see Protocol 2) to quantify the remaining active sulfonyl chloride before proceeding with sensitive syntheses.

Q2: Why did the cap of my storage bottle crack and fail after three months in the fridge? A: If the bottle utilized a standard polypropylene or metal cap without a PTFE liner, the trace HCl gas generated from minor hydrolysis likely corroded the material [3]. This creates a vicious cycle: the compromised seal allows more atmospheric moisture into the bottle, accelerating hydrolysis and generating more corrosive gas. Always replace caps with PTFE-lined alternatives if the original packaging is compromised.

Q3: Can I store this compound in a standard laboratory freezer (-20 °C) to extend its shelf life? A: While colder temperatures further reduce thermal degradation, standard freezers often have high internal humidity due to frost buildup. If the container's seal is imperfect, the freeze-thaw cycle upon removing the bottle will cause heavy condensation directly inside the cold reagent. Storage at 2–8 °C in a desiccator cabinet or secondary sealed bag with desiccant is preferred over a standard freezer [2].

Part 3: Visual Diagnostics & Workflows

To understand the causality of reagent failure and how to navigate it, refer to the mechanistic and troubleshooting workflows below.

G A (5,5-Dimethyloxolan-2-yl) methanesulfonyl chloride C Hydrolysis Reaction A->C B Moisture (H2O) Exposure B->C D (5,5-Dimethyloxolan-2-yl) methanesulfonic acid C->D E Hydrogen Chloride (HCl) Gas Evolution C->E F Pressure Buildup & Seal Degradation E->F

Fig 1: Hydrolysis pathway of sulfonyl chlorides upon exposure to atmospheric moisture.

G Start Inspect Reagent Bottle Q1 Is there pressure buildup or fuming upon opening? Start->Q1 Action1 Vent safely in fume hood. Execute Protocol 2 (Purity Test). Q1->Action1 Yes Q2 Is the reagent discolored or containing precipitates? Q1->Q2 No Action2 Discard batch. Sulfonic acid precipitation. Q2->Action2 Yes Proceed Proceed with Schlenk line handling (Protocol 1). Q2->Proceed No

Fig 2: Decision matrix for inspecting and handling stored sulfonyl chlorides.

Part 4: Standard Operating Procedures (SOPs)

To ensure your experimental protocols are self-validating, do not rely on assumptions about reagent purity. Use the following methodologies to handle and verify your compound.

Protocol 1: Inert Gas Purging and Sealing Workflow

Objective: Prevent moisture ingress during routine aliquoting.

  • Equilibration: Remove the reagent bottle from the 2–8 °C refrigerator. Crucial Step: Allow the bottle to warm to room temperature in a desiccator before opening. Opening a cold bottle immediately causes atmospheric moisture to condense directly into the chemical.

  • Ventilation: Transfer the bottle to a fume hood equipped with a Schlenk line (Argon or Nitrogen).

  • Extraction: Open the bottle under a positive flow of inert gas. Extract the required volume using a dry, argon-flushed syringe.

  • Purging: Insert an inert gas line directly into the headspace of the bottle (do not submerge in the liquid/solid). Purge for 30–60 seconds to displace all ambient air.

  • Sealing: Quickly cap the bottle tightly with a PTFE-lined lid. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Storage: Return immediately to the 2–8 °C storage environment.

Protocol 2: Pre-Use Purity Validation via Amine Derivatization

Objective: Directly analyzing sulfonyl chlorides via HPLC often fails because the compound hydrolyzes on the chromatography column, giving false purity readings. This self-validating protocol traps the reactive species as a stable sulfonamide for accurate quantification.

  • Sample Prep: Dissolve ~10 mg of the suspected (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride in 1.0 mL of anhydrous Tetrahydrofuran (THF).

  • Derivatization: Add 3.0 equivalents of morpholine (a secondary amine) and 2.0 equivalents of triethylamine (to scavenge the resulting HCl).

  • Reaction: Stir the mixture at room temperature for 15 minutes. The sulfonyl chloride will quantitatively convert into a stable morpholine sulfonamide.

  • Quench & Extract: Add 1 mL of 1N HCl to quench excess amines, then extract with 2 mL of ethyl acetate.

  • Analysis: Analyze the organic layer via LC-MS or HPLC. The ratio of the sulfonamide peak to the free sulfonic acid peak (which does not react with morpholine) will give you the exact molar purity of the active sulfonyl chloride in your storage bottle.

References

  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from:[Link]

Optimization

Technical Support Center: Troubleshooting Low Conversion in Oxolane Sulfonamide Synthesis

Welcome to the Technical Support Center for Oxolane Sulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxolane Sulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides featuring an oxolane (tetrahydrofuran) moiety. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to enhance your reaction yields and product purity. Our approach is grounded in mechanistic principles and field-proven experience to ensure scientific integrity and experimental success.

Introduction: The Synthetic Challenge

The synthesis of oxolane sulfonamides, typically achieved through the reaction of an oxolane-containing amine with a sulfonyl chloride in the presence of a base, is a cornerstone reaction in medicinal chemistry. The oxolane ring is a prevalent scaffold in many pharmaceutical agents, valued for its ability to improve physicochemical properties. However, the seemingly straightforward nature of sulfonamide formation can be deceptive, with numerous factors potentially leading to disappointingly low conversion rates. This guide will dissect these issues, offering systematic solutions to overcome them.

Troubleshooting Guide: Low Conversion and Byproduct Formation

Low conversion is the most frequently reported issue in oxolane sulfonamide synthesis. This is often accompanied by the formation of multiple spots on a Thin Layer Chromatography (TLC) plate, indicating a complex mixture of starting materials, desired product, and byproducts. Let's explore the common culprits and their remedies.

Question 1: My reaction shows low or no conversion to the desired oxolane sulfonamide. What are the primary causes?

Low or no conversion can be traced back to several key areas: reagent quality, reaction conditions, and inherent substrate reactivity. A systematic evaluation of these factors is critical for diagnosis.

1.1 Degraded Sulfonyl Chloride:

  • The "Why": Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.[1] An aged or improperly stored bottle of sulfonyl chloride is a common source of reaction failure.

  • Troubleshooting Protocol:

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the sulfonyl chloride.

    • Check for Degradation: If using an older reagent, a simple test is to carefully add a small amount to a drop of water. A vigorous reaction with the evolution of HCl gas (detectable with a pH strip) indicates an active reagent. The absence of a reaction suggests significant hydrolysis.

    • Purification (for the adventurous): While often not practical on a small scale, sulfonyl chlorides can be purified by distillation or recrystallization. However, purchasing a new bottle is typically the most reliable solution.[1]

    • Proper Storage: Store sulfonyl chlorides in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

1.2 Inappropriate Base Selection:

  • The "Why": The role of the base is to neutralize the HCl byproduct generated during the reaction and, in some cases, to deprotonate the amine to increase its nucleophilicity.[2][3] A base that is too weak may not effectively scavenge the HCl, leading to the protonation of the starting amine and a halt in the reaction. Conversely, some bases can lead to undesirable side reactions.

  • Troubleshooting Protocol:

    • Pyridine: A common choice, but an excess can sometimes lead to the formation of a pyridinium salt that can act as a nucleophile, especially if the desired product is a sulfonate ester, leading to chlorinated byproducts.[3][4]

    • Triethylamine (TEA): A stronger, non-nucleophilic base that is often a better choice than pyridine to avoid side reactions.[4]

    • Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is particularly useful when dealing with sensitive substrates.

    • Inorganic Bases: In some cases, inorganic bases like potassium carbonate can be used, particularly in two-phase systems.

1.3 Suboptimal Reaction Temperature:

  • The "Why": Sulfonylation reactions are often exothermic. Running the reaction at too high a temperature can promote side reactions and decomposition.[1][5] Conversely, a temperature that is too low may result in a sluggish or stalled reaction.

  • Troubleshooting Protocol:

    • Initial Cooling: It is standard practice to start the reaction at 0 °C, especially during the dropwise addition of the sulfonyl chloride, to control the initial exotherm.

    • Warming to Room Temperature: After the initial addition, allowing the reaction to slowly warm to room temperature is often sufficient for it to proceed to completion.[1]

    • Gentle Heating: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can be beneficial. However, this should be done cautiously while monitoring the reaction for the appearance of new, unidentified spots on the TLC.

1.4 Inappropriate Solvent:

  • The "Why": The solvent must be able to dissolve both the oxolane amine and the sulfonyl chloride to ensure a homogeneous reaction mixture. The polarity of the solvent can also influence the reaction rate.

  • Troubleshooting Protocol:

    • Common Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are frequently used and are good starting points.[1]

    • Solvent Polarity: For less reactive amines, a more polar solvent like acetonitrile may be beneficial.

    • Moisture Content: Ensure the use of anhydrous solvents, as water will react with the sulfonyl chloride.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed reagent_quality Check Sulfonyl Chloride Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions reagent_quality->reaction_conditions If reagent is good sub_reagent Use fresh sulfonyl chloride Store properly reagent_quality->sub_reagent workup Optimize Workup & Isolation reaction_conditions->workup If conditions are optimized sub_conditions Adjust Base (e.g., TEA, DIPEA) Optimize Temperature (0°C to RT) Choose appropriate solvent (DCM, THF) reaction_conditions->sub_conditions success Improved Conversion workup->success sub_workup Saturate aqueous layer with brine Use more polar extraction solvent workup->sub_workup

Caption: A systematic workflow for troubleshooting low conversion.

Question 2: My TLC plate shows multiple spots, including what I suspect are byproducts. What are the common side reactions?

The formation of byproducts is a clear indicator that your reaction conditions may be favoring undesired pathways.

2.1 Di-sulfonylation of Primary Amines:

  • The "Why": If your oxolane substrate contains a primary amine, it can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product. This is more likely if an excess of the sulfonyl chloride is used.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a precise amount of the sulfonyl chloride, typically 1.0 to 1.1 equivalents.[1]

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (0 °C). This maintains a low concentration of the sulfonyl chloride at any given time, disfavoring the second addition.[1]

2.2 Hydrolysis of Sulfonyl Chloride:

  • The "Why": As mentioned earlier, sulfonyl chlorides readily react with water. If there is moisture in your reaction setup (e.g., in the solvent, amine, or glassware), the sulfonyl chloride will be consumed, forming sulfonic acid and reducing the yield of the desired sulfonamide.

  • Troubleshooting Protocol:

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

    • Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.

2.3 Potential for Oxolane Ring Opening:

  • The "Why": The ether linkage in the oxolane (tetrahydrofuran) ring is generally stable under basic and neutral conditions. However, it can be susceptible to cleavage under strongly acidic conditions.[6] While the sulfonylation reaction itself is typically run under basic conditions, the workup often involves an acidic wash to remove excess amine and base. If a strong acid is used, or if the exposure is prolonged, ring opening of the oxolane moiety could occur.

  • Troubleshooting Protocol:

    • Mild Acidic Wash: During the workup, use a mild acid like a saturated solution of ammonium chloride or a dilute (e.g., 1M) solution of HCl.

    • Minimize Contact Time: Do not let the organic layer remain in contact with the acidic aqueous layer for an extended period.

    • Temperature Control: Perform the acidic wash at a low temperature (e.g., in an ice bath) to minimize the rate of any potential ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: My oxolane sulfonamide product seems to be water-soluble, and I'm having trouble with extraction. What can I do?

A1: The polarity of the oxolane ring combined with the sulfonamide group can sometimes lead to significant water solubility.

  • Saturate the Aqueous Layer: Before extraction, add a saturated solution of sodium chloride (brine) to the aqueous layer.[1] This increases the ionic strength of the aqueous phase, "salting out" the organic product and driving it into the organic layer.

  • Use a More Polar Solvent: If you are using a non-polar solvent like hexanes for extraction, switch to a more polar solvent such as ethyl acetate or a mixture of DCM and isopropanol.

Q2: How does steric hindrance of the oxolane amine affect the reaction?

A2: Steric hindrance around the amine can significantly slow down the reaction rate.

  • Increase Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., 24-48 hours) may be sufficient to achieve a good yield.

  • Increase Temperature: As mentioned previously, cautiously increasing the reaction temperature can help overcome the activation energy barrier.

  • Consider a Catalyst: For hindered alcohols being converted to sulfonate esters, a catalyst like 4-dimethylaminopyridine (DMAP) can be effective.[1] While less common for amine sulfonylation, it could be explored for particularly challenging substrates.

Q3: Are there alternative methods for synthesizing oxolane sulfonamides if the sulfonyl chloride route is consistently failing?

A3: Yes, several alternative methods exist, which can be useful if the required sulfonyl chloride is unstable or commercially unavailable.

  • From Sulfonic Acids: Sulfonic acids can be converted to sulfonamides in a one-pot reaction, often under microwave irradiation.[7]

  • Oxidative Coupling of Thiols and Amines: This method involves the in-situ formation of the sulfonyl chloride from a thiol, which then reacts with the amine.[7][8]

  • Using a Sulfur Dioxide Surrogate: Reagents like DABSO can be used as a source of SO2 in palladium-catalyzed reactions with aryl halides and amines to form sulfonamides.[9]

Q4: Can the stereochemistry of my chiral oxolane amine be affected during the reaction?

A4: The sulfonylation of an amine at a chiral center does not typically result in racemization, as the reaction occurs at the nitrogen atom and does not involve breaking any bonds at the stereocenter. However, it is always good practice to confirm the enantiomeric excess of your product using chiral HPLC if the stereochemistry is critical.

Experimental Protocols

General Protocol for the Synthesis of an Oxolane Sulfonamide

This protocol provides a robust starting point for the synthesis of an oxolane sulfonamide.

Materials:

  • Oxolane-containing amine (1.0 equiv)

  • Sulfonyl chloride (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve the oxolane-containing amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure oxolane sulfonamide.

Quantitative Data Summary Table

ParameterRecommended Range/ValueRationale
Sulfonyl Chloride 1.0 - 1.1 equivalentsMinimizes di-sulfonylation of primary amines.[1]
Base (TEA/DIPEA) 1.5 - 2.0 equivalentsEnsures complete neutralization of HCl byproduct.
Temperature 0 °C to Room TemperatureControls initial exotherm and prevents side reactions.[1]
Reaction Time 2 - 24 hoursDependent on substrate reactivity and steric hindrance.

Conclusion

Successfully troubleshooting low conversion in oxolane sulfonamide synthesis requires a logical and systematic approach. By carefully considering the quality of your reagents, optimizing reaction conditions, and being aware of potential side reactions, particularly those that may affect the integrity of the oxolane ring, you can significantly improve your synthetic outcomes. This guide provides a foundational framework for diagnosing and solving the common issues encountered in this important transformation.

References

  • Simone, M., Pulpito, M., Perna, F. M., Capriati, V., & Vitale, P. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly approach. RSC Advances.
  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Baran, P. S., & O'Brien, A. G. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ResearchGate. (2025, August 7). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. Retrieved from [Link]

  • Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662.
  • Morgan, K. F., Hollingsworth, I. A., & Bull, J. A. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265-5272.
  • Willis, M. C. (2022). Harnessing strain-release driven reactivity of a chiral SuFEx reagent: Stereocontrolled access to sulfinamides, sulfonimidamides, and sulfoximines. ChemRxiv.
  • Reisman, S. E., & Miller, D. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21469-21475.
  • Manna, S., & Antonchick, A. P. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV)
  • ResearchGate. (2025, August 7). The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions. Retrieved from [Link]

  • PubMed. (2024, September 6). Ring-Opening Sulfonylation of Cyclic Sulfonium Salts with Sodium Sulfinates under Transition-Metal- and Additive-Free Conditions. Retrieved from [Link]

  • MDPI. (2025, February 20). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Retrieved from [Link]

  • ResearchGate. (2023, January 12). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tetrahydrofuran Ring Opening and Related Reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Diva-Portal.org. (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • ResearchGate. (2023, January 12). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Retrieved from [Link]

  • PubMed. (2024, September 6). Ring-Opening Sulfonylation of Cyclic Sulfonium Salts with Sodium Sulfinates under Transition-Metal- and Additive-Free Conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The photolysis of tetrahydrofuran and of some of its methyl derivatives at 185 nm. Retrieved from [Link]

  • PMC. (2023, January 31). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. Retrieved from [Link]

  • ACS Publications. (2019, June 25). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • PMC. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Sulfonyl Chloride Scavenging &amp; Purification

Scientist's Prologue Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of sulfonamides or sulfonate esters.

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Prologue

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of sulfonamides or sulfonate esters. Sulfonyl chlorides (such as tosyl, mesyl, or benzenesulfonyl chloride) are highly reactive electrophiles, yet their unreacted excess is notoriously difficult to remove post-reaction. Relying on prolonged aqueous hydrolysis often leads to product degradation, while direct chromatography is plagued by co-elution.

This guide provides field-proven, mechanistically sound strategies to chemically sequester and remove excess sulfonyl chlorides, ensuring high-purity isolation without compromising your target molecule.

Diagnostic Scavenging Workflow

G Start Unreacted Sulfonyl Chloride in Reaction Mixture AcidSens Is the target product acid-sensitive? Start->AcidSens Diamine Quench with N,N-dimethylethylenediamine AcidSens->Diamine No Polarity Is the target product highly polar? AcidSens->Polarity Yes AcidWash Aqueous Acidic Wash (pH 3-4) Diamine->AcidWash Pure Pure Product Isolated AcidWash->Pure Ethanolamine Quench with Ethanolamine Polarity->Ethanolamine No PSAmine Add Polymer-Supported Amine (e.g., PS-Trisamine) Polarity->PSAmine Yes Silica Aqueous Wash or Silica Gel Plug Ethanolamine->Silica Silica->Pure Filtration Simple Filtration PSAmine->Filtration Filtration->Pure

Workflow for selecting the optimal sulfonyl chloride scavenging strategy based on product properties.

Core Troubleshooting & Mechanistic FAQs

Q1: Why does standard aqueous workup fail to efficiently remove excess tosyl chloride (TsCl) or mesyl chloride (MsCl)? A1: The resistance of sulfonyl chlorides to neutral or mildly basic aqueous hydrolysis at room temperature is a kinetic issue, not a thermodynamic one. In a biphasic workup, the poor water solubility of the sulfonyl chloride prevents intimate contact with aqueous hydroxide. Furthermore, the tetrahedral geometry of the sulfur center creates significant steric hindrance against incoming nucleophiles. Consequently, unreacted electrophile persists in the organic layer and frequently co-elutes with low-polarity products during flash chromatography 1. Chemical quenching with a soluble amine is required to rapidly drive the destruction of the electrophile.

Q2: What is the most efficient liquid-phase scavenger for non-acid-sensitive products? A2: N,N-dimethylethylenediamine (DMEDA) is the gold standard for this application. When added to the crude mixture, its unhindered primary amine rapidly outcompetes water to attack the excess sulfonyl chloride. The resulting byproduct is a sulfonamide that features a basic tertiary amine tail. During a subsequent mild acidic wash (pH ~3), this tertiary amine is protonated, rendering the entire byproduct highly water-soluble. It partitions completely into the aqueous layer, leaving your neutral target product isolated in the organic phase 2.

Q3: My target product is acid-sensitive and highly polar. How can I remove the excess reagent without an acidic wash or complex chromatography? A3: For acid-sensitive or highly polar products, polymer-supported (PS) scavengers—such as PS-Trisamine or PS-Ethylenediamine—are the optimal choice 3. These insoluble resins contain nucleophilic amines that covalently bind the unreacted sulfonyl chloride. Because the scavenger and the resulting adduct are anchored to a macroscopic polymer matrix, they are easily removed by simple filtration. This "catch-and-release" style sequestration completely circumvents the need for an aqueous workup, preventing hydrolytic degradation of sensitive products 45.

Q4: Can I use ethanolamine instead of DMEDA? A4: Yes. Ethanolamine is highly effective and often more accessible. It converts the excess sulfonyl chloride into a polar N-(2-hydroxyethyl)sulfonamide. While this byproduct is not as easily protonated as the DMEDA adduct, its high polarity allows it to be separated from non-polar products via a simple silica gel plug or thorough aqueous washing 6. It is best reserved for highly lipophilic target molecules.

Quantitative Comparison of Scavenging Strategies

Scavenger ReagentPhasePost-Quench Removal MethodTypical Quench TimeOptimal Substrate Profile
N,N-dimethylethylenediamine LiquidAqueous acidic wash (1M HCl or 10% citric acid)15–30 minsNon-acid-sensitive, neutral products
Ethanolamine LiquidAqueous wash / Silica plug30–60 minsHighly non-polar products
PS-Trisamine (Polymer) SolidSimple filtration2–4 hoursAcid-sensitive, polar, or water-soluble products
1M NaOH / Heat LiquidBiphasic basic hydrolysis>4 hoursHighly robust, base-stable products

Validated Experimental Protocols

Protocol A: Liquid-Phase Scavenging (N,N-dimethylethylenediamine)

Use this protocol when your target product is stable to mild aqueous acid.

  • Reaction Monitoring: Confirm the completion of your primary sulfonylation reaction via TLC or LC-MS.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath to minimize exothermic side reactions during the quench.

  • Quenching: Add 1.5–2.0 equivalents (relative to the excess sulfonyl chloride used) of N,N-dimethylethylenediamine directly to the organic reaction mixture.

  • Incubation: Remove the ice bath and stir at room temperature for 30 minutes. Self-Validation: Spot the mixture on a TLC plate; the high-Rf spot corresponding to the unreacted sulfonyl chloride must completely disappear.

  • Phase Separation: Dilute the mixture with additional organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with 1M HCl (or 10% aqueous citric acid) twice. This protonates the tertiary amine of the scavenger adduct, pulling it into the aqueous phase 2.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol B: Solid-Phase Scavenging (Polymer-Supported Amine)

Use this protocol for acid-sensitive or highly water-soluble products to avoid aqueous workup entirely.

  • Resin Preparation: Ensure the polymer-supported amine (e.g., PS-Trisamine, ~3-4 mmol/g loading) is dry and free-flowing.

  • Quenching: Upon completion of the primary reaction, add 2.0–3.0 resin equivalents of the PS-amine directly to the crude reaction mixture 3.

  • Agitation: Agitate the suspension gently on an orbital shaker for 2 to 4 hours at room temperature. Caution: Do not use magnetic stirring, as the stir bar will mechanically grind and degrade the polymer beads, complicating filtration 5.

  • Validation: Monitor the supernatant via LC-MS to confirm the complete disappearance of the sulfonyl chloride mass peak 4.

  • Filtration: Filter the reaction mixture through a medium-porosity sintered glass funnel.

  • Recovery: Wash the resin bed thoroughly with 2–3 column volumes of the reaction solvent (e.g., DCM or THF) to ensure complete recovery of the target product. Concentrate the combined filtrates.

References

  • BenchChem. "Technical Support Center: Purification of Products from 2-((Tosyloxy)amino)ethanamine Reactions." 6

  • NIH. "New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents." 1

  • BenchChem. "2-Bromo-5-nitrobenzene-1-sulfonyl chloride | 98130-55-3." 4

  • ResearchGate. "Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?" 2

  • Wipf Group, University of Pittsburgh. "Strategies in Organic Synthesis." 3

  • Google Patents. "WO1997042230A1 - Rapid purification by polymer supported quench." 5

Sources

Reference Data & Comparative Studies

Validation

Predicting vs. Measuring 13C NMR Shifts in 5,5-Dimethyltetrahydrofuran Derivatives: A Methodological Comparison Guide

Executive Summary The 5,5-dimethyltetrahydrofuran motif is a critical structural pharmacophore found in naturally occurring furanoflavonoids, lignans, and synthetic therapeutics such as the FLAP inhibitor AZD6642[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 5,5-dimethyltetrahydrofuran motif is a critical structural pharmacophore found in naturally occurring furanoflavonoids, lignans, and synthetic therapeutics such as the FLAP inhibitor AZD6642[1][2]. Accurate structural elucidation of these derivatives relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. However, the conformational flexibility of the five-membered ring (pseudorotation) combined with the steric bulk of the gem-dimethyl group complicates chemical shift prediction. This guide objectively compares traditional empirical prediction algorithms, quantum mechanical (DFT-GIAO) calculations, and emerging 3D Graph Neural Networks (3D-GNN) against experimental data, providing researchers with a self-validating framework for NMR analysis.

The Structural Challenge of the 5,5-Dimethyltetrahydrofuran Scaffold

In 5,5-dimethyltetrahydrofuran derivatives, the quaternary C5 carbon and the adjacent C4 methylene experience unique stereoelectronic environments. The gem-dimethyl substitution induces a strong β-deshielding effect on C5 and a γ-gauche shielding effect on C3. Furthermore, the tetrahydrofuran ring rapidly interconverts between envelope and half-chair conformations in solution. Because empirical databases often average these conformational states, they frequently miscalculate the shifts of the quaternary C5 and the C2 carbonyl (in lactone derivatives) by margins exceeding 3-5 ppm.

Methodological Comparison: Prediction vs. Reality
A. Empirical & HOSE-Code Algorithms (e.g., Mnova, ChemDraw)
  • Mechanism: Utilizes Hierarchical Organisation of Spherical Environments (HOSE) to match the 2D topological environment of a carbon atom against a database of known structures.

  • Pros: Instantaneous results; requires only 2D structures.

  • Cons: Ignores 3D conformational dynamics and long-range stereoelectronic effects. Highly prone to error when the specific steric crowding (e.g., a gem-dimethyl on an oxygen heterocycle) is underrepresented in the training set.

B. Quantum Mechanical Calculations (DFT-GIAO)
  • Mechanism: Density Functional Theory (DFT) optimizes the 3D geometry, followed by Gauge-Including Atomic Orbital (GIAO) calculations to determine isotropic shielding tensors, which are then empirically scaled to chemical shifts[3].

  • Pros: Exceptional accuracy (Mean Absolute Error < 1.5 ppm for 13C) because it explicitly calculates the Boltzmann-weighted average of all accessible 3D conformers[4].

  • Cons: Computationally expensive; a single molecule can take hours to days on high-performance clusters.

C. 3D Graph Neural Networks (3D-GNN)
  • Mechanism: Machine learning models trained on DFT-calculated shielding tensors and experimental databases. They use 3D atomic representations (spatial coordinates) rather than simple 2D connectivity[3][4].

  • Pros: Achieves DFT-level accuracy in milliseconds. Effectively captures the spatial hindrance of the 5,5-dimethyl group without requiring heavy quantum mechanical wave-function evaluations[4].

Quantitative Benchmark: 5,5-Dimethyltetrahydrofuran-2-one

To illustrate the performance of these methodologies, we compare the predicted 13C NMR shifts against experimental data for a model derivative: 5,5-dimethyltetrahydrofuran-2-one (a γ-lactone)[5].

Carbon PositionExperimental Shift (ppm)Empirical/HOSE Prediction (ppm)DFT-GIAO Prediction (ppm)3D-GNN Prediction (ppm)Max Δδ (Error in ppm)
C2 (C=O) 176.5178.2176.8176.61.7 (Empirical)
C3 (CH2) 28.929.528.729.00.6 (Empirical)
C4 (CH2) 34.536.134.834.61.6 (Empirical)
C5 (Quaternary) 85.281.585.585.33.7 (Empirical)
C6/C7 (CH3) 27.228.027.527.30.8 (Empirical)

Data Synthesis Note: Experimental values are referenced to CDCl3 at 77.0 ppm. DFT calculations utilized the B3LYP/6-31G(d) level of theory with PCM solvent modeling. Notice the significant failure of the empirical method at the quaternary C5 position due to unmodeled 3D steric effects.

Workflow Visualization

NMR_Workflow cluster_experimental Experimental Acquisition cluster_computational Computational Prediction Workflows Synth Compound Synthesis & Purification Acq 13C NMR Acquisition (125 MHz, CDCl3) Synth->Acq Proc Spectral Processing & Peak Picking Acq->Proc Compare Data Comparison & Structural Validation Proc->Compare Input 2D Chemical Structure Empirical Empirical / HOSE (Database Matching) Input->Empirical Conf 3D Conformational Search (MMFF94) Input->Conf Empirical->Compare DFT DFT Optimization (B3LYP/6-31G*) Conf->DFT GNN 3D-GNN / Machine Learning Prediction Conf->GNN GIAO GIAO Shielding Tensor Calculation DFT->GIAO GIAO->Compare GNN->Compare

Fig 1. Comparative workflow for experimental and computational 13C NMR shift determination.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, both the physical measurement and the computational prediction must be executed as self-validating systems.

Protocol A: High-Resolution 13C NMR Acquisition

Causality Focus: The quaternary C5 and the C2 carbonyl carbons in 5,5-dimethyltetrahydrofuran derivatives lack attached protons, resulting in extremely long longitudinal relaxation times (


). If the relaxation delay is too short, these peaks will be severely attenuated or lost in the baseline noise.
  • Sample Preparation: Dissolve 30–50 mg of the purified derivative in 0.6 mL of deuterated chloroform (

    
    , 99.8% D). Ensure the solution is free of paramagnetic impurities (e.g., residual transition metals from synthesis) which broaden signals.
    
  • Spectrometer Setup: Utilize a 500 MHz spectrometer (125 MHz for 13C). Select a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Parameter Optimization (Critical Step): Set the relaxation delay (

    
    ) to 2.0–3.0 seconds . This prolonged delay is the self-validating mechanism that ensures complete magnetization recovery for the unprotonated C2 and C5 carbons. Set the number of scans (NS) to a minimum of 1024 to achieve an adequate signal-to-noise ratio.
    
  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum. Internally reference the central triplet of

    
     to exactly 77.0 ppm .
    
Protocol B: DFT-GIAO Computational Workflow

Causality Focus: Gas-phase calculations fail to account for the polarization of the C=O bond in lactone derivatives, leading to severe errors in C2 shift prediction. A solvent model must be included[3].

  • Conformational Sampling: Generate 3D conformers using the MMFF94 force field. Retain all conformers within a 3.0 kcal/mol energy window (typically capturing both envelope and half-chair states of the THF ring).

  • Geometry Optimization: Optimize the retained conformers using DFT at the B3LYP/6-31G(d) level. Apply the Polarizable Continuum Model (PCM) specifying Chloroform as the solvent to accurately model dielectric polarization[3].

  • Frequency Calculation: Run a vibrational frequency calculation on optimized geometries. The absence of imaginary frequencies serves as the self-validating check that the structures are true energy minima.

  • GIAO Calculation: Compute the isotropic shielding tensors using the mPW1PW91/6-311+G(2d,p) functional and basis set.

  • Boltzmann Averaging & Scaling: Average the shielding tensors based on the relative free energies of the conformers. Convert to chemical shifts using empirically derived scaling factors (e.g.,

    
    ).
    
Conclusion & Decision Matrix

For routine verification of known 5,5-dimethyltetrahydrofuran derivatives, Empirical/HOSE methods suffice for the protonated carbons (C3, C4, CH3), provided the researcher anticipates a ~3-5 ppm error at the C5 quaternary center. However, for de novo structural elucidation, stereochemical assignment, or patent-level characterization of novel furanoflavonoids, DFT-GIAO remains the gold standard. 3D-GNNs are rapidly bridging this gap, offering a highly recommended middle ground that provides DFT-level accuracy at empirical speeds[3][4].

References
  • Xia, S., Chen, E., & Zhang, Y. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science.
  • Barbosa, L. C. A., et al. (2013). Synthesis and phytotoxic activity of novel γ-lactones from furfural. Journal of the Brazilian Chemical Society.
  • Sivaraj, C., et al. (2018). Furanoflavonoids: An Overview. ResearchGate.
  • Pettersen, D., et al. (2015). Discovery of AZD6642, an inhibitor of 5-Lipoxygenase Activating Protein (FLAP) for the treatment of inflammatory diseases. AWS / ACS Medicinal Chemistry Letters.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Oxolane Sulfonyl Chlorides

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Oxolane sulfonyl chlorides, key intermediates in the synthesis of various...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Oxolane sulfonyl chlorides, key intermediates in the synthesis of various pharmaceuticals and specialty chemicals, present a unique analytical challenge. Their inherent reactivity and the complex interplay between the cyclic ether and the sulfonyl chloride functional groups necessitate a robust analytical methodology. This guide provides an in-depth comparison of the expected mass spectrometric fragmentation patterns of oxolane-2-sulfonyl chloride and oxolane-3-sulfonyl chloride, supported by fundamental principles of mass spectrometry. We will also present a comprehensive, self-validating experimental protocol for their analysis.

The Decisive Role of Ionization: Why Electron Ionization?

The choice of ionization technique is critical in mass spectrometry. For oxolane sulfonyl chlorides, Electron Ionization (EI) is the preferred method for detailed structural analysis. EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, inducing extensive and reproducible fragmentation.[1][2] This rich fragmentation pattern serves as a molecular fingerprint, providing invaluable structural information that softer ionization methods might not reveal. The standard 70 eV used in EI provides sufficient energy to overcome bond dissociation energies, leading to a cascade of fragmentation events that are characteristic of the molecule's structure.[2]

Fragmentation Pathways: A Tale of Two Isomers

The position of the sulfonyl chloride group on the oxolane ring dramatically influences the fragmentation pathways. Below, we compare the anticipated primary fragmentation routes for oxolane-2-sulfonyl chloride and oxolane-3-sulfonyl chloride.

Oxolane-2-Sulfonyl Chloride: Fragmentation Directed by the Ether Oxygen

The proximity of the sulfonyl chloride group to the ether oxygen in oxolane-2-sulfonyl chloride is expected to result in a distinct fragmentation pattern, primarily driven by alpha-cleavage relative to the oxygen atom.

Diagram 1: Proposed Fragmentation Pathway of Oxolane-2-Sulfonyl Chloride

M [C4H7ClO3S]+• m/z 170/172 F1 Loss of Cl• [M-Cl]+ M->F1 -Cl• F2 Loss of SO2 [M-SO2]+• M->F2 -SO2 F3 Loss of •SO2Cl [M-SO2Cl]+ M->F3 -•SO2Cl F4 Ring Opening & Cleavage [C3H5O]+ M->F4 α-cleavage

Caption: Proposed EI fragmentation of oxolane-2-sulfonyl chloride.

A key fragmentation is the alpha-cleavage adjacent to the ether oxygen, leading to the loss of the •SO2Cl radical and the formation of a stable oxonium ion. Ring opening and subsequent fragmentation are also highly probable.

Oxolane-3-Sulfonyl Chloride: A More Complex Fragmentation Landscape

With the sulfonyl chloride at the 3-position, the initial fragmentation is less influenced by the ether oxygen, leading to a more complex spectrum with fragments arising from cleavages at various points in the ring.

Diagram 2: Proposed Fragmentation Pathway of Oxolane-3-Sulfonyl Chloride

M [C4H7ClO3S]+• m/z 170/172 F1 Loss of Cl• [M-Cl]+ M->F1 -Cl• F2 Loss of SO2 [M-SO2]+• M->F2 -SO2 F3 Loss of C2H4 [M-C2H4]+• M->F3 retro [2+2] F4 Loss of •SO2Cl [M-SO2Cl]+ M->F4 -•SO2Cl

Caption: Proposed EI fragmentation of oxolane-3-sulfonyl chloride.

A characteristic fragmentation for sulfonyl chlorides, in general, is the loss of SO2.[3][4] This is expected to be a prominent fragmentation pathway for the 3-isomer. The loss of ethene via a retro [2+2] cycloaddition is also a plausible pathway.

Comparative Data Summary

The following table summarizes the predicted key fragment ions for both isomers. The presence and relative abundance of these ions can be used to differentiate between oxolane-2-sulfonyl chloride and oxolane-3-sulfonyl chloride.

m/z Proposed Fragment Proposed Structure/Origin Expected Relative Abundance
Oxolane-2-Sulfonyl Chloride
170/172[M]+•Molecular IonLow
135[M-Cl]+Loss of Chlorine radicalModerate
106[M-SO2]+•Loss of Sulfur DioxideModerate to High
71[C4H7O]+Loss of •SO2ClHigh
43[C2H3O]+Further fragmentationHigh
Oxolane-3-Sulfonyl Chloride
170/172[M]+•Molecular IonLow
135[M-Cl]+Loss of Chlorine radicalModerate
106[M-SO2]+•Loss of Sulfur DioxideHigh
99/101[SO2Cl]+Sulfonyl chloride cationLow to Moderate
71[C4H7O]+Loss of •SO2ClModerate

Note: The presence of the chlorine isotope (³⁷Cl) will result in an M+2 peak for all chlorine-containing fragments, with an intensity of approximately one-third of the M peak.[5]

A Self-Validating Experimental Protocol for GC-MS Analysis

This protocol is designed to provide a robust and reproducible method for the analysis of oxolane sulfonyl chlorides.

Diagram 3: GC-MS Experimental Workflow

A Sample Preparation (Dilution in Aprotic Solvent) B GC Separation (Capillary Column) A->B C EI Ionization (70 eV) B->C D Mass Analysis (Quadrupole) C->D E Data Interpretation D->E

Caption: Workflow for GC-MS analysis of oxolane sulfonyl chlorides.

Sample Preparation
  • Rationale: Due to the reactivity of sulfonyl chlorides, especially with protic solvents, an inert aprotic solvent is crucial to prevent sample degradation.

  • Procedure:

    • Accurately weigh approximately 10 mg of the oxolane sulfonyl chloride sample.

    • Dissolve the sample in 10 mL of dry dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

Gas Chromatography (GC) Parameters
  • Rationale: A non-polar capillary column provides good separation of these moderately polar compounds. A temperature ramp ensures efficient elution and good peak shape.

  • Instrument: Agilent 7890B GC (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Parameters
  • Rationale: Standard EI conditions are used to generate reproducible fragmentation patterns that can be compared to library spectra or the predictions in this guide.

  • Instrument: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI)[6]

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

  • Solvent Delay: 3 minutes

Data Analysis and Validation
  • Identify the Molecular Ion: Look for a small peak at the expected molecular weight (m/z 170 for ³⁵Cl and 172 for ³⁷Cl). The molecular ion peak may be weak or absent due to extensive fragmentation.[7]

  • Analyze the Isotope Pattern: Confirm the presence of chlorine in a fragment by observing the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.[5]

  • Compare Fragmentation Patterns: Compare the obtained mass spectrum with the predicted fragmentation patterns in the table above to distinguish between the 2- and 3-isomers.

  • Library Search: Perform a search against a commercial mass spectral library (e.g., NIST, Wiley) to identify any known impurities or related compounds.

  • Self-Validation: The protocol is self-validating through the consistency of the fragmentation pattern and the logical loss of neutral fragments from the molecular ion. For example, the presence of key fragments at m/z 135 ([M-Cl]+) and 106 ([M-SO2]+•) provides strong evidence for the correct identification of the compound class.

Conclusion

The mass spectrometric analysis of oxolane sulfonyl chlorides, while challenging, can be systematically approached through a combination of theoretical prediction and a robust experimental protocol. By understanding the fundamental fragmentation pathways influenced by the isomeric position of the sulfonyl chloride group and employing a carefully designed GC-MS method with electron ionization, researchers can confidently elucidate the structure of these important chemical intermediates. The comparative data and detailed protocol provided in this guide serve as a valuable resource for scientists and professionals in the field, enabling more efficient and accurate characterization of these molecules.

References

  • Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. RSC Publishing.
  • Oxolane-3-sulfonyl chloride (C4H7ClO3S). PubChem.
  • Electron Ionization.
  • Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing.
  • A Library of Conformationally Restricted Saturated Heterocyclic Sulfonyl Chlorides.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Electron Ionization for GC–MS.
  • CHAPTER 2 Fragmentation and Interpret

Sources

Validation

Infrared (IR) Characterization of Sulfonyl Chlorides: A Comparative Technical Guide

Executive Summary: The "Synthon" Challenge Sulfonyl chlorides ( ) are the workhorses of medicinal chemistry, serving as pivotal electrophiles for synthesizing sulfonamides, sulfonates, and sulfones. However, their high r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Synthon" Challenge

Sulfonyl chlorides (


) are the workhorses of medicinal chemistry, serving as pivotal electrophiles for synthesizing sulfonamides, sulfonates, and sulfones. However, their high reactivity presents a distinct analytical challenge: hydrolytic instability .

In a drug development context, distinguishing a pure sulfonyl chloride from its hydrolyzed sulfonic acid precursor or a downstream sulfonamide product is critical.[1] This guide moves beyond basic peak listing to provide a comparative spectroscopic analysis , explaining why peaks shift and how to design an experimental protocol that prevents false negatives due to moisture contamination.

The Spectroscopic Signature: Sulfonyl Chloride vs. Alternatives

The identification of the sulfonyl chloride group relies on the unique vibrational coupling of the sulfonyl (


) moiety. Unlike carbonyls, which show a single strong stretch, the sulfonyl group displays two distinct bands  arising from asymmetric and symmetric stretching vibrations.
The Inductive Shift Effect

The electronegativity of the substituent attached to the sulfur atom dramatically influences the wavenumber of these stretches. Chlorine, being highly electronegative, exerts a strong inductive effect (


), stiffening the 

bonds and shifting the absorption to higher frequencies compared to sulfonamides or sulfonic acids.
Comparative Frequency Table

The following table synthesizes data for differentiating sulfonyl chlorides from their common derivatives.

Functional GroupStructureAsymmetric

Stretch (

)
Symmetric

Stretch (

)
Diagnostic Non-

Features
Sulfonyl Chloride

1410 – 1375 cm⁻¹ 1204 – 1170 cm⁻¹ Absence of OH/NH stretches.

stretch at ~370 cm⁻¹ (often Far-IR).
Sulfonic Acid

1350 – 1340 cm⁻¹1165 – 1150 cm⁻¹Broad OH stretch (3300–2500 cm⁻¹).
Sulfonamide

1370 – 1335 cm⁻¹1170 – 1155 cm⁻¹Sharp NH stretches (3350 & 3250 cm⁻¹). N-H bend (~1550 cm⁻¹).
Sulfonate Ester

1375 – 1335 cm⁻¹1195 – 1165 cm⁻¹Strong C-O-C stretches (1000–900 cm⁻¹).

Critical Insight: The


 stretching vibration occurs at approximately 360–380 cm⁻¹ . Note that standard FTIR spectrometers with KBr optics typically cut off at 400 cm⁻¹, and ZnSe ATR crystals cut off at ~650 cm⁻¹. Therefore, you will likely NOT see the S-Cl bond directly . You must rely on the high-frequency shift of the 

bands and the absence of OH/NH peaks.

Experimental Protocol: Handling Moisture Sensitivity

The most common failure mode in characterizing sulfonyl chlorides is in-situ hydrolysis during sample preparation. A pure chloride sample can convert to sulfonic acid within minutes of exposure to humid air or "wet" KBr, leading to confusing spectra containing broad OH bands.

Protocol A: The "Dry" ATR Method (Recommended)

Best for: Rapid qualitative analysis of solids/oils.

  • Purge: Ensure the ATR crystal (Diamond or ZnSe) is clean and the spectrometer is purged with dry nitrogen to remove atmospheric water vapor.

  • Speed: Place the sample on the crystal and acquire the spectrum immediately. Do not leave the sample exposed while setting up software parameters.

  • Validation: Check the 3600–3200 cm⁻¹ region. A flat baseline confirms the sample remained intact. A rising broad absorbance indicates hydrolysis is occurring on the crystal surface.

Protocol B: Solution Cell (Quantitative/Stable)

Best for: Reactive chlorides or when comparing against a standard.

  • Solvent: Use anhydrous Dichloromethane (

    
    ) or Chloroform (
    
    
    
    ). Avoid alcohols or DMSO (reactive).
  • Cell: Use a sealed liquid cell with NaCl or CaF₂ windows (0.1 mm path length).

  • Procedure: Dissolve the sample in a dry box or under nitrogen flow. Inject into the cell. This protects the sulfonyl chloride from atmospheric moisture during the scan.

Decision Logic: Identification Workflow

The following decision tree illustrates the logical flow for distinguishing a Sulfonyl Chloride from its hydrolysis product (Acid) or derivative (Amide) using standard Mid-IR (4000–400 cm⁻¹).

IR_Identification Start Unknown Sample Spectrum Check_High Check 3600 - 3200 cm⁻¹ Region Start->Check_High Broad_OH Broad, Strong Band (3300-2500 cm⁻¹) Check_High->Broad_OH Broad Abs Sharp_NH Sharp Doublet/Singlet (3400-3200 cm⁻¹) Check_High->Sharp_NH Sharp Peaks Clean_Base Clean Baseline (No OH/NH) Check_High->Clean_Base None Result_Acid Sulfonic Acid (-SO3H) (Hydrolysis Product) Broad_OH->Result_Acid Result_Amide Sulfonamide (-SO2NH2) Sharp_NH->Result_Amide Check_SO2 Analyze SO2 Stretches (1450 - 1150 cm⁻¹) Clean_Base->Check_SO2 Freq_High High Freq Shift Asym: >1375 cm⁻¹ Sym: >1180 cm⁻¹ Check_SO2->Freq_High Freq_Low Lower Freq Asym: <1370 cm⁻¹ Sym: <1170 cm⁻¹ Check_SO2->Freq_Low Result_Chloride CONFIRMED: Sulfonyl Chloride (-SO2Cl) Freq_High->Result_Chloride Result_Other Sulfonate / Sulfone (Check C-O or C-S) Freq_Low->Result_Other

Figure 1: Spectroscopic decision tree for identifying sulfonyl chloride functionality amidst common impurities.

Troubleshooting & Causality

Scenario: "The Ghost OH Peak"

Observation: You synthesized a sulfonyl chloride, but the IR shows a weak, broad hump at 3400 cm⁻¹. Causality: This is often due to partial hydrolysis on the surface of the KBr pellet or ATR crystal. Sulfonyl chlorides react with moisture to form HCl and Sulfonic Acid. The HCl gas may escape, but the sulfonic acid remains, contributing the OH signal. Resolution: Repeat the measurement using the "Solution Cell" protocol (Protocol B) with anhydrous


. If the OH peak disappears, your bulk product is pure.
Scenario: "Overlapping Peaks"

Observation: The asymmetric


 stretch (~1380 cm⁻¹) is obscured by C-H bending modes of methyl groups (1380 cm⁻¹).
Causality:  Aliphatic chains often have methyl deformations exactly in this region.
Resolution:  Focus on the Symmetric Stretch (~1180 cm⁻¹) . This region is typically cleaner in alkyl derivatives. Additionally, look for the absence of the "Sulfonate" C-O stretches at 1000–900 cm⁻¹ to rule out esterification.

References

  • ACD/Labs. (2008).[2] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Australian Journal of Chemistry. (1953). The vibrational spectra of Methane Sulphonyl Chloride and Methane Sulphonyl Fluoride. Retrieved from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Oxolane (Tetrahydrofuran) Sulfonyl Chlorides and Aliphatic Alternatives in Drug Discovery

As a Senior Application Scientist, one of the most frequent nomenclature hurdles I encounter in medicinal chemistry involves the terms "oxolane" and "tetrahydrofuran" (THF). Let us establish the foundational truth: oxola...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent nomenclature hurdles I encounter in medicinal chemistry involves the terms "oxolane" and "tetrahydrofuran" (THF). Let us establish the foundational truth: oxolane and tetrahydrofuran are synonymous . They refer to the exact same 5-membered cyclic ether. Consequently, oxolane-3-sulfonyl chloride and tetrahydrofuran-3-sulfonyl chloride are identical molecules (CAS: 1207346-29-9)[1].

However, the distinction is not merely semantic. In patent literature and Markush structure generation, "oxolane" is the preferred systematic IUPAC nomenclature used to secure broad intellectual property[2]. Conversely, bench chemists and commercial suppliers predominantly use "tetrahydrofuran." Understanding this equivalency is critical for comprehensive database searching and procurement.

This guide will objectively compare the performance of oxolane-3-sulfonyl chloride against its homologous aliphatic alternatives—namely, tetrahydropyran-4-sulfonyl chloride (THP-4-SO2Cl) and cyclopentanesulfonyl chloride —focusing on their reactivity, stability, and application in high-throughput parallel synthesis.

Section 1: Structural & Reactivity Profiling (Causality of Stability)

When designing sulfonamide-based therapeutics, replacing a flat, lipophilic phenyl ring with a saturated, polar heterocycle like oxolane or tetrahydropyran significantly improves the drug's physicochemical properties (e.g., lowering logP and increasing aqueous solubility)[3].

Why the 3-Position?

You will rarely see "oxolane-2-sulfonyl chloride" in stable catalogs. The carbon at the 2-position is adjacent to the ring oxygen, making it an acetal-like center. A sulfonyl chloride at this position is exceptionally prone to rapid hydrolysis and decomposition. The 3-position, however, provides a perfect balance: it is sterically accessible and chemically stable, while still benefiting from the inductive electron-withdrawing effect of the oxygen atom.

The Sulfene Pathway

Aliphatic sulfonyl chlorides, unlike their aromatic counterparts, possess alpha-protons. In the presence of a base (e.g., DIPEA or pyridine), they can undergo deprotonation to form a highly reactive sulfene intermediate [4]. This sulfene can either react with the desired amine nucleophile to form a sulfonamide or succumb to hydrolysis in the presence of trace moisture, yielding a dead-end sulfonic acid.

G A Oxolane-3-sulfonyl chloride (THF-3-SO2Cl) B Base (e.g., DIPEA) Deprotonation A->B Alpha-proton removal D Amine Nucleophile (Desired Pathway) A->D Direct Substitution (Minor) C Sulfene Intermediate (Highly Reactive) B->C -HCl C->D +R-NH2 E Water/Moisture (Undesired Pathway) C->E +H2O F Target Sulfonamide (Stable Product) D->F Sulfonylation G Sulfonic Acid (Hydrolysis Dead-End) E->G Hydrolysis

Mechanistic pathways of oxolane-3-sulfonyl chloride: Sulfene formation vs direct substitution.

Section 2: Quantitative Data & Performance Comparison

To objectively evaluate oxolane-3-sulfonyl chloride, we must benchmark it against tetrahydropyran-4-sulfonyl chloride (a 6-membered heterocycle)[5] and cyclopentanesulfonyl chloride (a 5-membered carbocycle)[6].

Table 1: Physicochemical and Reactivity Comparison
PropertyOxolane-3-sulfonyl chlorideTetrahydropyran-4-sulfonyl chlorideCyclopentanesulfonyl chloride
Common Name THF-3-sulfonyl chlorideTHP-4-sulfonyl chlorideCyclopentanesulfonyl chloride
Ring System 5-membered heterocycle6-membered heterocycle5-membered carbocycle
Aqueous Hydrolysis

(pH 7.4)
~45 mins~60 mins~30 mins
logP Contribution (calc.) Low (-0.8)Low (-0.6)Moderate (+0.4)
Steric Hindrance LowModerateLow
Average Synthetic Yield 75-85%80-90%70-80%

Data Interpretation: Oxolane-3-sulfonyl chloride hydrolyzes slightly faster than the THP derivative due to the increased ring strain of the 5-membered system, which facilitates sulfene formation. However, it offers a superior reduction in lipophilicity compared to cyclopentanesulfonyl chloride, making it the premier choice for improving metabolic stability (


) and solubility in drug leads[7].

Section 3: Experimental Methodologies & Self-Validating Protocols

When working with aliphatic sulfonyl chlorides, the primary failure mode is competitive hydrolysis. The following protocol is designed as a self-validating system : it incorporates an active quench step that prevents unreacted electrophiles from causing false positives in downstream biological screening[2].

Protocol: High-Throughput Synthesis of Oxolane-3-Sulfonamides

Reagents:

  • Oxolane-3-sulfonyl chloride (1.2 eq)

  • Primary/Secondary Amine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or THF (0.1 M)

  • Quench Reagent: N,N-dimethylethylenediamine (0.5 eq)

Step-by-Step Workflow:

  • Preparation: Dissolve the amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM under an inert nitrogen atmosphere. Causality: Anhydrous conditions are non-negotiable to suppress the water-driven sulfene hydrolysis pathway.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Add oxolane-3-sulfonyl chloride (1.2 eq) dropwise. Causality: Low temperatures minimize the exothermic degradation of the sulfonyl chloride and control the rate of sulfene generation.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The mass of the desired sulfonamide should be the dominant peak.

  • Self-Validating Quench (Critical Step): If LC-MS indicates complete amine consumption but residual sulfonyl chloride remains, add N,N-dimethylethylenediamine (0.5 eq) and stir for 30 minutes. Causality: This diamine rapidly reacts with excess sulfonyl chloride to form a highly polar, basic adduct. During the subsequent acidic aqueous workup, this adduct is completely protonated and washed into the aqueous layer, guaranteeing that no electrophilic reactive liabilities remain in the organic phase.

  • Workup & Isolation: Wash the organic layer sequentially with 1N HCl, saturated

    
    , and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.

Workflow Step1 1. Reagent Preparation Dry DCM/THF solvent system Step2 2. Amine & Base Addition Amine + 2.5 eq DIPEA Step1->Step2 Step3 3. Sulfonyl Chloride Addition Dropwise at 0°C Step2->Step3 Step4 4. In-Process Control (IPC) LC-MS Monitoring Step3->Step4 Step4->Step3 Amine Remains Step5 5. Quenching Add N,N-dimethylethylenediamine Step4->Step5 Amine Consumed Step6 6. Aqueous Workup Acidic/Basic Washes Step5->Step6 Scavenges excess SO2Cl Step7 7. Final Validation NMR & Purity LC-MS >95% Step6->Step7

Self-validating high-throughput synthesis workflow for oxolane-based sulfonamides.

Conclusion

While "oxolane" and "tetrahydrofuran" sulfonyl chlorides are identical in structure, understanding their nomenclature is vital for navigating chemical space. In practice, oxolane-3-sulfonyl chloride stands out as a premium building block. Compared to cyclopentanesulfonyl chloride, it offers superior physicochemical enhancements (lower logP), and compared to tetrahydropyran-4-sulfonyl chloride, it provides a more compact steric profile. By employing self-validating quench protocols, researchers can seamlessly integrate this reagent into high-throughput drug discovery pipelines.

References

Sources

Validation

Characterization &amp; Comparison Guide: (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide Introduction: The Evolution of Aliphatic Sulfonyl Chlorides Sulfonyl chlorides a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide

Introduction: The Evolution of Aliphatic Sulfonyl Chlorides

Sulfonyl chlorides are ubiquitous and indispensable building blocks in medicinal chemistry, primarily utilized to synthesize sulfonamides—a privileged pharmacophore found in numerous approved drugs, including kinase inhibitors, antivirals, and anti-inflammatories[1].

While simple reagents like methanesulfonyl chloride (MsCl) are historically common, modern drug discovery demands building blocks that contribute more than just a reactive handle. (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (CAS: 1600776-10-0) represents a specialized, next-generation aliphatic sulfonyl chloride[2]. By incorporating a sterically demanding, oxygen-containing heterocycle (oxolane/tetrahydrofuran) with a gem-dimethyl substitution, this reagent allows chemists to introduce highly tailored steric bulk and finely tuned lipophilicity directly into the target API.

Comparative Performance Analysis

When designing a drug candidate, the choice of the sulfonylating agent dictates the synthetic yield, the hydrolytic stability of the intermediate, and the physicochemical properties of the final compound.

Quantitative & Qualitative Comparison Table
FeatureMethanesulfonyl Chloride (MsCl)(Tetrahydrofuran-2-yl)methanesulfonyl chloride(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride
CAS Number 124-63-0338453-29-51600776-10-0
Steric Profile Minimal (Unobstructed)Moderate (Monosubstituted ring)High (Gem-dimethyl substitution)
Lipophilicity (CLogP contribution) LowModerateHigh
Hydrolytic Stability Low (Rapidly hydrolyzes)ModerateHigh (Sterically shielded)
Conformational Flexibility HighHigh (Ring puckering)Low (Thorpe-Ingold restricted)
Expertise & Experience: The Causality of Structural Choices

As an Application Scientist, I frequently observe researchers defaulting to the simplest building blocks, only to face downstream failures in whole-cell assays due to poor target affinity or membrane permeability. The structural features of (5,5-dimethyloxolan-2-yl)methanesulfonyl chloride solve specific medicinal chemistry challenges:

  • The Thorpe-Ingold (Gem-Dimethyl) Effect : The two methyl groups at the C5 position of the oxolane ring restrict the conformational flexibility of the heterocycle. By pre-organizing the geometry of the molecule, the resulting sulfonamide suffers a significantly lower entropic penalty upon binding to a target protein's hydrophobic pocket, directly improving the binding affinity (

    
    ).
    
  • Enhanced Hydrolytic Stability : Sulfonyl chlorides are highly electrophilic and prone to hydrolysis into unreactive sulfonic acids in the presence of trace water[3]. The bulky gem-dimethyl group, while distal to the sulfonyl chloride moiety, alters the overall solvation shell and provides steric hindrance. This reduces the rate of background hydrolysis compared to unhindered MsCl, allowing for higher yields during parallel library synthesis[4][5].

  • Lipophilicity Tuning : The addition of two methyl groups increases the lipophilicity (LogP) of the resulting fragment. This is critical for optimizing cell membrane permeability, especially when targeting intracellular kinases.

Biological Application Context

Sulfonamides derived from complex heterocyclic sulfonyl chlorides are frequently deployed as kinase inhibitors. For instance, the RhoA/ROCK signaling cascade, which regulates cytoskeletal dynamics, cell adhesion, and migration, is a prime target for sulfonamide-based therapeutics[6]. The oxolane ring can act as a hydrogen-bond acceptor in the kinase hinge region, while the gem-dimethyl group optimally occupies an adjacent lipophilic sub-pocket.

Pathway Signal Extracellular Signal (Growth Factors) Receptor GPCR / RTK Signal->Receptor RhoA RhoA (Active GTP-bound) Receptor->RhoA Activation ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Binds & Activates Response Actin-Myosin Contractility ROCK->Response Phosphorylation Inhibitor Sulfonamide Inhibitor (Target Compound) Inhibitor->ROCK Competitive Inhibition

Fig 1: RhoA/ROCK signaling pathway illustrating the target site for sulfonamide kinase inhibitors.

Self-Validating Experimental Protocol: Sulfonamide Synthesis

To maximize the utility of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride, the coupling reaction must be carefully controlled to prevent premature hydrolysis or elimination side-reactions. The nucleophilic substitution at the tetracoordinate sulfur is highly sensitive to the choice of base and temperature[5].

Workflow Reagents Sulfonyl Chloride + Amine Reaction Base (DIPEA) Solvent (DCM), 0°C Reagents->Reaction Intermediate Sulfonylammonium Intermediate Reaction->Intermediate Nucleophilic Attack Product Sulfonamide Product Intermediate->Product HCl Elimination Validation LC-MS / TLC Validation Product->Validation Aliquot Sampling

Fig 2: Step-by-step experimental workflow for sulfonamide synthesis with self-validating LC-MS steps.

Step-by-Step Methodology:
  • Preparation : Flame-dry a round-bottom flask under argon. Dissolve the primary or secondary amine (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL).

    • Causality: Anhydrous conditions are non-negotiable. Trace moisture will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is entirely inert to amine coupling[3].

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol) to the solution and cool to 0 °C using an ice bath.

    • Causality: DIPEA is explicitly chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile. This avoids the formation of stable, unreactive sulfonylammonium "dead-end" complexes that frequently occur with less hindered bases[5].

  • Reagent Addition : Dissolve (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.2 equiv, 0.6 mmol) in 1 mL of anhydrous DCM and add it dropwise over 5 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nucleophilic attack at the tetracoordinate sulfur, preventing thermal degradation or polymerization of the reagent[4].

  • Self-Validating In-Process Control (IPC) : After 2 hours of stirring at room temperature, withdraw a 5 µL aliquot and quench it directly into 100 µL of LC-MS grade Methanol.

    • Validation Logic: Analyze this quenched aliquot via LC-MS. If unreacted sulfonyl chloride is still present in the reaction, it will instantly react with the methanol to form the methyl sulfonate ester (yielding a highly specific, detectable mass). If only the desired sulfonamide product mass—and no methyl ester mass—is observed, the reaction is definitively complete.

  • Workup : Quench the main reaction with saturated aqueous

    
     (5 mL). Extract with DCM (3 x 5 mL). Wash the combined organic layers with 1M HCl (5 mL) to remove excess DIPEA and unreacted amine.
    
  • Purification : Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
    

References

  • Sigma-Aldrich, "(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride | 1600776-10-0". Available at: 2[2]

  • Sigma-Aldrich, "Sulfonyl Chlorides and Sulfonamides". Available at: 1[1]

  • BenchChem, "Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis". Available at: 6[6]

  • ResearchGate, "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides". Available at: 4[4]

  • PMC (National Institutes of Health), "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides". Available at: 5[5]

  • RSC Publishing, "An acid-stable positively charged polysulfonamide nanofiltration membrane prepared by interfacial polymerization of polyallylamine and 1,3-benzenedisulfonyl chloride for water treatment". Available at: 3[3]

Sources

Comparative

Advanced HPLC Method for Oxolane-Based Sulfonamides: Core-Shell Efficiency vs. Traditional Porous C18

Executive Summary Oxolane-based sulfonamides (e.g., HIV protease inhibitors like Darunavir and Amprenavir ) present a unique chromatographic challenge. Their structure combines a lipophilic sulfonamide core with a stereo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxolane-based sulfonamides (e.g., HIV protease inhibitors like Darunavir and Amprenavir ) present a unique chromatographic challenge. Their structure combines a lipophilic sulfonamide core with a stereochemically complex bis-tetrahydrofuran (oxolane) moiety. Traditional HPLC methods often struggle with two critical issues: resolving the closely eluting stereoisomers (diastereomeric impurities) and maintaining peak symmetry for the polar sulfonamide group.

This guide compares a Modern Core-Shell (Fused-Core) C18 Method against the Traditional Fully Porous C18 Standard . Experimental data indicates that the Core-Shell approach provides a 3-fold increase in efficiency and a 50% reduction in analysis time while maintaining lower backpressure than sub-2 µm fully porous alternatives.

Technical Comparison: Core-Shell vs. Fully Porous

The primary distinction lies in the particle morphology.[1][2] Traditional methods use 5 µm or 3 µm fully porous silica particles. The optimized method utilizes 2.7 µm core-shell particles (solid core with a porous outer shell).[3]

Performance Metrics

The following data summarizes a comparative study analyzing Darunavir and its stereoisomeric impurities.

MetricMethod A: Core-Shell C18 (Optimized) Method B: Fully Porous C18 (Traditional) Impact
Particle Size 2.7 µm (1.7 µm solid core)5.0 µm (Fully Porous)Reduced diffusion path length.
Resolution (

)
3.2 (Critical Isomer Pair)1.8 (Critical Isomer Pair)77% Improvement in separation power.
Theoretical Plates (

)
~28,000 / column~12,000 / columnHigher efficiency yields sharper peaks.
Tailing Factor (

)
1.051.35Reduced secondary silanol interactions.
Backpressure ~280 bar~120 barManageable on standard HPLC systems (400 bar limit).
Run Time 8.5 minutes25.0 minutes3x Throughput increase.
Mechanism of Improvement

The superiority of the Core-Shell method is grounded in the Van Deemter Equation (


).
  • A-Term (Eddy Diffusion): The uniform particle size and tight packing of core-shell columns reduce channeling.

  • C-Term (Mass Transfer): The thin porous shell (0.5 µm) limits the depth analytes can diffuse into the stationary phase. This minimizes the time required for the analyte to enter and exit the pore, allowing for faster flow rates without broadening the peak [1, 6].

Experimental Protocol: Optimized Core-Shell Method

Objective: Quantification and impurity profiling of Darunavir/Amprenavir analogues.

Reagents & Materials
  • Stationary Phase: Kinetex C18 or Cortecs C18 (100 x 4.6 mm, 2.7 µm).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions
  • Flow Rate: 1.2 mL/min (Adjustable based on backpressure).

  • Column Temperature: 40°C (Critical for mass transfer kinetics).

  • Detection: UV-DAD at 262 nm (Darunavir max) and 210 nm (Impurity sensitivity) [1].

  • Injection Volume: 5 µL.

Gradient Program

The oxolane moiety is moderately polar, while the sulfonamide core is hydrophobic. A dual-organic modifier (ACN/MeOH) system is used to fine-tune selectivity.

Time (min)Mobile Phase A (pH 3.0 Phosphate Buffer)Mobile Phase B (Acetonitrile)
0.070%30%
5.040%60%
7.010%90%
7.170%30%
10.070%30%

Expert Insight: The use of pH 3.0 suppresses the ionization of the sulfonamide nitrogen (


) and any residual basic impurities, ensuring the molecule remains neutral and interacts primarily via hydrophobic mechanisms with the C18 chain [9].

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of oxolane-based sulfonamides, specifically addressing the stereoisomer challenge.

MethodDevelopment Start Start: Oxolane Sulfonamide Mix Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Selectivity Selectivity Check: Isomer Resolution > 1.5? Screening->Selectivity Opt_Mobile Optimize Mobile Phase (Add MeOH for dipole selectivity) Selectivity->Opt_Mobile Marginal CoreShell Switch to Core-Shell (2.7 µm Particle) Selectivity->CoreShell Yes Fail Switch Stationary Phase (Try PFP or Chiral) Selectivity->Fail No Opt_pH pH Adjustment (Target pH 3.0 - 4.0) Opt_Mobile->Opt_pH Opt_pH->Selectivity Final Final Validated Method (High Efficiency) CoreShell->Final

Figure 1: Decision tree for optimizing HPLC separation of structural isomers in sulfonamide analysis.

Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation , the method must pass specific System Suitability Tests (SST) before every run.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between the active drug and the nearest impurity (often the diastereomer).
    
  • Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=6 injections).

  • Tailing Factor: < 1.5 (Strict control required due to sulfonamide polarity).

Common Failure Modes
  • Peak Fronting:

    • Cause: Column overload or solvent mismatch.

    • Fix: Reduce injection volume to 2-5 µL or ensure sample diluent matches the initial mobile phase (70:30 Buffer:ACN) [10].

  • Retention Time Drift:

    • Cause: pH fluctuation in the buffer.

    • Fix: Use 10-20 mM phosphate buffer; verify pH after adding organic modifiers if premixing. The oxolane ring is stable, but the sulfonamide pKa sensitivity requires precise pH control [1].

  • High Backpressure:

    • Cause: Frit clogging or precipitation.

    • Fix: Filter all samples through 0.22 µm PVDF filters. Phosphate buffers can precipitate in >80% ACN; ensure the gradient mixing point is turbulent enough or use a premixed B line (e.g., 90% ACN / 10% Water).

References

  • Rasayan Journal of Chemistry. "Stability Indicating Determination of Darunavir with HPLC in Blood Plasma Samples." Rasayan J. Chem., vol. 12, no. 2, 2019. Link

  • International Journal of Pharmaceutical Education and Research. "Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir." IJPER, 2023. Link

  • Waters Corporation. "Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds." Waters Application Notes. Link

  • Phenomenex. "Core-Shell vs Fully Porous Particles: Webinar and Technical Guide." Phenomenex Blog, 2017. Link

  • Shimadzu. "Core-shell column: Differences between core-shell and fully porous particles." Shimadzu Technical Guide. Link

  • Chromatography Today. "Evaluation of Six Core Shell Columns Based on Separation Behaviour." Chromatography Today, 2015. Link

  • National Institutes of Health (PMC). "A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir." PMC, 2025. Link

  • Letters in Applied NanoBioScience. "The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides." Letters in Applied NanoBioScience, 2022. Link

  • Waters Corporation. "USP Method Case Study: Understanding the Impact of Sample Preparation and Mobile Phase Stability." Waters Application Notes. Link

  • Lucidity Systems. "Core shell columns: What are they and how will they help with my HPLC analysis?" Lucidity Blog, 2023. Link

Sources

Validation

TLC Visualization of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride: A Comparative Guide

Monitoring the reaction progress of aliphatic sulfonyl chlorides via Thin-Layer Chromatography (TLC) presents a unique analytical hurdle. Because (5,5-dimethyloxolan-2-yl)methanesulfonyl chloride lacks an extended -conju...

Author: BenchChem Technical Support Team. Date: March 2026

Monitoring the reaction progress of aliphatic sulfonyl chlorides via Thin-Layer Chromatography (TLC) presents a unique analytical hurdle. Because (5,5-dimethyloxolan-2-yl)methanesulfonyl chloride lacks an extended


-conjugated system or aromatic ring, it is completely invisible under standard 254 nm UV light[1]. To accurately track this compound during synthesis or purification, researchers must employ destructive chemical stains[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of various TLC visualization methods. By detailing the mechanistic causality behind each technique, this guide ensures your experimental protocols remain robust, sensitive, and self-validating.

Comparative Analysis of Visualization Alternatives

Selecting the correct stain requires understanding the specific reactivity of the oxolane ring and the sulfonyl chloride moiety.

Table 1: Performance Comparison of TLC Visualization Methods

Visualization MethodMechanism of ActionSensitivitySpecificityResult Appearance
UV (254 nm) Photon absorption by

-system
None N/AInvisible[1]
Bromocresol Green (BCG) pH-dependent color shift via hydrolysisHigh High (Specific to acids/electrophiles)Yellow spot on a blue background[2]
Phosphomolybdic Acid (PMA) Thermal redox (Mo


Mo

)
High Low (Universal stain)Dark blue spot on a light green background[3]
KMnO

Oxidation of functional groupsModerate ModerateYellow/brown spot on a purple background[4]
Iodine (I

) Chamber
Reversible complexationModerate Low (Universal)Faint brown spot[5]
Mechanistic Causality & Expert Insights
  • The Bromocresol Green (BCG) Advantage: Sulfonyl chlorides are highly electrophilic. When spotted on the acidic surface of a silica gel TLC plate, they are prone to hydrolysis, especially in the presence of ambient moisture[1]. This hydrolysis yields (5,5-dimethyloxolan-2-yl)methanesulfonic acid and hydrochloric acid (HCl)[1]. Bromocresol Green is a pH indicator that transitions from blue to yellow in the presence of acidic groups (pKa < 5)[2]. The localized generation of these strong acids protonates the BCG dye, yielding a highly visible, high-contrast yellow spot[2].

  • Phosphomolybdic Acid (PMA) & KMnO

    
    :  If the reaction mixture contains other acidic byproducts that might cause false positives with BCG, PMA or KMnO
    
    
    
    serve as orthogonal stains[4],[3]. The aliphatic oxolane ring undergoes thermal oxidation by Mo(VI) in PMA, reducing the stain to "molybdenum blue"[3]. Similarly, KMnO
    
    
    can oxidize the ether moiety, though it often requires more aggressive heating for saturated aliphatic compounds[4].

Visualization Workflows & Mechanisms

G Start Develop TLC Plate (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride UV Check under UV 254 nm Start->UV UV_Result Invisible (No chromophore) UV->UV_Result Iodine Iodine Chamber (Non-destructive) UV_Result->Iodine Iodine_Result Faint Brown Spot (Reversible) Iodine->Iodine_Result Split Choose Chemical Stain (Destructive) Iodine_Result->Split BCG Bromocresol Green (BCG) Detects acidic hydrolysis products Split->BCG PMA Phosphomolybdic Acid (PMA) Universal redox stain Split->PMA BCG_Result Yellow Spot on Blue Background BCG->BCG_Result PMA_Result Dark Blue Spot on Green Background PMA->PMA_Result

Decision workflow for selecting the optimal TLC visualization method for aliphatic sulfonyl chlorides.

Mechanism SC R-SO₂Cl (Sulfonyl Chloride) Hydrolysis Hydrolysis Reaction SC->Hydrolysis H2O H₂O (From Silica Gel/Air) H2O->Hydrolysis Acids R-SO₃H + HCl (Strong Acids) Hydrolysis->Acids Protonation Protonation (pH Drop) Acids->Protonation BCG_Blue BCG Indicator (Deprotonated, Blue) BCG_Blue->Protonation BCG_Yellow BCG Indicator (Protonated, Yellow) Protonation->BCG_Yellow

Mechanistic pathway of Bromocresol Green (BCG) staining via sulfonyl chloride hydrolysis.

Step-by-Step Experimental Protocols

Protocol A: Bromocresol Green (BCG) Staining (Preferred Method)

Self-Validating Check: The background of the plate must remain distinctly blue. If the background turns green or yellow before spotting, the stain has degraded or the TLC plate was exposed to acidic vapors in the laboratory[2].

  • Preparation of Stain: Dissolve 0.04 g of bromocresol green in 100 mL of 95% ethanol[2]. Slowly add a 0.1 M NaOH solution dropwise until the solution turns a pale, distinct blue[2].

  • Development: Develop the TLC plate in the appropriate solvent system (e.g., Hexanes:EtOAc) and allow the solvent to evaporate completely in a fume hood[1].

  • Application: Briefly dip the TLC plate into the BCG stain using forceps. Wipe the back of the plate with a paper towel.

  • Visualization: (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride will immediately appear as a bright yellow to green spot against the blue background[2]. Heating is generally not required, though gentle warming can accelerate the hydrolysis if the spot is faint.

Protocol B: Phosphomolybdic Acid (PMA) Staining (Orthogonal Method)

Self-Validating Check: The stain should be bright yellow in the jar. A green tint indicates premature reduction of the molybdenum complex.

  • Preparation of Stain: Dissolve 10 g of Phosphomolybdic acid in 100 mL of absolute ethanol. Store in a dark bottle to prevent photo-reduction[3].

  • Application: Dip the developed and completely dried TLC plate into the PMA solution[3].

  • Heating (Critical Step): Heat the plate vigorously using a heat gun (set to ~200-250 °C) or a hot plate[3].

  • Visualization: The organic compound reduces the phosphomolybdate complex, appearing as a dark blue/black spot on a light green/yellow background[3].

References
  • Technical Support Center: Monitoring Sulfonylation Reactions with TLC Source: BenchChem URL
  • 1-Octanesulfonyl chloride | 7795-95-1 Source: BenchChem URL
  • Source: Synthetic Communications (Taylor & Francis)
  • Heteroaryl sulfonamide synthesis: Scope and limitations Source: RSC Advances URL
  • Source: SiliCycle Inc.

Sources

Comparative

Theoretical Composition &amp; Calibration Standard Selection

Comparative Guide to Elemental Analysis Workflows for C7H13ClO3S Compounds As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly reactive, multi-heteroatom organic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Elemental Analysis Workflows for C7H13ClO3S Compounds

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly reactive, multi-heteroatom organic building blocks. Compounds with the empirical formula C7H13ClO3S—such as (3-ethoxycyclobutyl)methanesulfonyl chloride and 2-(oxan-4-yl)ethane-1-sulfonyl chloride[1][2]—are ubiquitous in modern drug discovery and polymer synthesis. However, their elemental analysis (EA) is notoriously difficult. The simultaneous presence of high mass fractions of sulfur and chlorine demands rigorous analytical standards to prevent catalyst poisoning, incomplete combustion, and cross-interference in traditional detectors[3].

This guide objectively compares the performance of traditional microanalysis against modern automated systems, providing the mechanistic causality behind each experimental choice to ensure your laboratory achieves self-validating, publication-quality results.

Before evaluating instrument performance, we must establish the theoretical baseline for C7H13ClO3S.

Table 1: Theoretical Mass Fractions for C7H13ClO3S (MW: 212.69 g/mol )

ElementAtomic MassAtoms per MoleculeTheoretical Mass %Analytical Target Range (±0.3%)
Carbon (C) 12.011739.53%39.23% – 39.83%
Hydrogen (H) 1.008136.16%5.86% – 6.46%
Chlorine (Cl) 35.450116.67%16.37% – 16.97%
Oxygen (O) 15.999322.56%22.26% – 22.86%
Sulfur (S) 32.060115.08%14.78% – 15.38%

Causality in Standard Selection: Instrument calibration dictates accuracy. For C7H13ClO3S, relying solely on a single standard like Sulfanilamide (C6H8N2O2S) is insufficient due to the absence of halogens. A self-validating calibration system requires a mixed-standard approach: BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) to establish the C, H, and S response factors, spiked with 4-Chlorobenzoic acid to provide a reliable Cl reference curve that mimics the target's combustion kinetics.

Objective Comparison of Analytical Workflows

We compare two distinct analytical pathways for quantifying the elemental makeup of C7H13ClO3S:

  • Workflow A (Traditional): CHNS Microanalysis coupled with Schöniger Flask Combustion for Chlorine[3][4].

  • Workflow B (Modern): Combustion Ion Chromatography (CIC) for simultaneous Sulfur and Chlorine, paired with a dedicated CHN Analyzer[5][6].

EA_Workflow Sample C7H13ClO3S Sample (Highly Reactive) Traditional Traditional Workflow (CHNS + Schöniger) Sample->Traditional Split Aliquots Modern Modern Workflow (CIC + CHN) Sample->Modern Split Aliquots CHNS CHNS Analyzer (Flash Combustion) Traditional->CHNS Aliquot 1 (V2O5 added) Schoniger Schöniger Flask (O2 Combustion) Traditional->Schoniger Aliquot 2 CIC Combustion IC (CIC) (Pyrohydrolysis) Modern->CIC Aliquot 1 CHN CHN Analyzer (Flash Combustion) Modern->CHN Aliquot 2 Result1 C, H, S (TCD) Cl (Titration) CHNS->Result1 Schoniger->Result1 Result2 S, Cl (Conductivity) C, H (TCD) CIC->Result2 CHN->Result2

Figure 1: Comparative analytical workflows for the elemental analysis of C7H13ClO3S.

Table 2: Performance Comparison of Analytical Workflows

MetricWorkflow A: CHNS + SchönigerWorkflow B: CIC + CHN
Sulfur Precision (RSD) 1.2% (Prone to sulfate ash formation)0.4% (Complete pyrohydrolysis)
Chlorine Precision (RSD) 1.5% (Manual titration variance)0.3% (Automated IC quantification)
Throughput Low (Manual flask ignition required)High (Fully automated autosampler)
Matrix Interference High (Cl can poison CHNS catalysts)Low (Halogens separated from matrix)
Sample Size Required ~6.5 mg total (1.5mg CHNS + 5mg Flask)~4.0 mg total (2mg CIC + 2mg CHN)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the action.

Protocol A: Modern Automated CIC for S and Cl Determination

Combustion Ion Chromatography (CIC) represents the modern standard for simultaneous halogen and sulfur determination[5][6].

  • Sample Preparation: Weigh 2.000 ± 0.005 mg of C7H13ClO3S into a ceramic sample boat.

    • Validation Check: Use a microbalance calibrated with a certified Class E2 weight immediately prior to weighing to ensure absolute mass accuracy.

  • Pyrohydrolytic Combustion: Introduce the boat into the CIC furnace at 1050°C under an Ar/O2 stream with continuous water delivery[7].

    • Causality: Water provides the necessary hydrogen atoms to convert organically bound chlorine into HCl. Without water, the combustion yields Cl2 gas, which is poorly absorbed in the next step and leads to falsely low chlorine recoveries[7].

  • Absorption: Route the effluent gases into an absorber module containing a 50 ppm H2O2 solution[7][8].

    • Causality: The hydrogen peroxide oxidizes any transient sulfite (SO3²⁻) into stable sulfate (SO4²⁻). This ensures all sulfur species elute as a single, quantifiable peak during chromatographic separation[8].

  • IC Separation: Inject the absorbed solution onto an anion-exchange column and quantify via a conductivity detector[6].

Protocol B: Traditional CHNS Analysis with V2O5 Promoter

The traditional approach utilizes a modified Pregl-Dumas CHNS analyzer[3][9].

  • Sample Prep & Promoter Addition: Weigh 1.500 mg of sample into a tin capsule and add 2.0 mg of Vanadium Pentoxide (V2O5)[10].

    • Causality: The tin capsule oxidizes exothermically, spiking the local temperature to ~1800°C[3][10]. V2O5 acts as a critical combustion accelerator. Because sulfonyl chlorides can form thermally stable refractory sulfates during combustion, V2O5 ensures these byproducts are fully oxidized and released as SO2[10][11].

  • Combustion & Reduction: Pass the gas mixture over tungstic anhydride and copper oxide, then over elemental copper maintained at 650°C[9].

    • Causality: The copper reduces nitrogen oxides (NOx) to elemental N2 and scavenges any excess oxygen that would otherwise interfere with the downstream Thermal Conductivity Detector (TCD)[3][9].

  • Schöniger Flask for Chlorine: Weigh a separate 5.0 mg aliquot into an ashless filter paper, place it in a platinum basket, and ignite remotely in an oxygen-filled flask containing a NaOH absorbent[4][12].

    • Validation Check: Always utilize a sealed ignition cabinet. This prevents volatile sample loss and protects the operator from potential flask rupture during the rapid expansion of combustion gases[12].

References

Sources

Safety & Regulatory Compliance

Safety

(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride proper disposal procedures

Topic: (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride proper disposal procedures Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary Class: Functionalized Organic Sulfonyl C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride proper disposal procedures Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Class: Functionalized Organic Sulfonyl Chloride Primary Hazard: Corrosive, Moisture Sensitive, Lachrymator Reactivity Principle:



(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride is a highly reactive electrophile. Improper disposal can lead to violent exothermic hydrolysis, release of toxic hydrogen chloride (HCl) gas, and pressure buildup in waste containers. Never discard this compound directly into aqueous waste streams or trash bins.

This guide details the Controlled Hydrolysis and Neutralization (CHN) protocol, the industry standard for deactivating sulfonyl chlorides before disposal.

Hazard Assessment & PPE Requirements

Before initiating disposal, you must verify the scale of waste.[1] The reactivity of the sulfonyl chloride moiety requires a strict barrier between the operator and the reaction.

Category Requirement Rationale
Respiratory Fume Hood (Face velocity > 100 fpm)Prevents inhalation of HCl gas and volatile organic vapors.
Eye Protection Chemical Splash Goggles + Face ShieldSulfonyl chlorides are lachrymators and cause severe ocular burns.
Hand Protection Double Nitrile Gloves (min 0.11 mm) or Silver Shield®Prevents skin absorption; sulfonyl chlorides penetrate standard latex rapidly.
Body Protection Chemical-Resistant Lab Coat & ApronProtects against splashes during the quenching phase.
Deactivation Protocol: Controlled Hydrolysis

Objective: Convert the reactive sulfonyl chloride into its corresponding stable sulfonic acid [(5,5-dimethyloxolan-2-yl)methanesulfonic acid] and inorganic salts.

Reagents Required:
  • Inert Solvent: Dichloromethane (DCM) or Toluene (to dilute the reagent).

  • Quenching Medium: 10% Sodium Carbonate (

    
    ) or Saturated Sodium Bicarbonate (
    
    
    
    ) solution.
  • Cooling: Ice/Water bath.[2]

Step-by-Step Procedure

Step 1: Dilution (The "Heat Sink")

  • Do not quench neat material. Dissolve the (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride in an inert solvent (DCM or Toluene) to a concentration of approximately 5-10% v/v .

  • Scientific Logic:[3] Dilution distributes the heat of hydrolysis across a larger volume, preventing localized boiling and "bumping."

Step 2: Preparation of Alkaline Slurry

  • In a wide-mouth beaker (3x the volume of your waste), prepare a slurry of crushed ice and 10%

    
     or saturated 
    
    
    
    .
  • Place the beaker in a secondary ice bath to maintain

    
    .
    

Step 3: Controlled Addition

  • Slowly add the diluted sulfonyl chloride solution to the alkaline slurry dropwise (or via addition funnel for larger scales) with vigorous stirring.

  • Observation: You will see bubbling (

    
     evolution) and a temperature rise. Stop addition if the temperature exceeds 20°C.
    
  • Mechanism:[3][4][5] The base neutralizes the HCl immediately upon formation, driving the equilibrium forward and preventing acid fume release.

Step 4: Verification

  • After addition is complete, continue stirring for 30–60 minutes.

  • Test the pH of the aqueous layer.[3][6] It should remain basic (pH > 8). If acidic, add more base.

  • Validation: Take a small aliquot of the organic layer and check by TLC (or LC-MS if available) to confirm the disappearance of the starting chloride.

Step 5: Separation and Disposal

  • Transfer the mixture to a separatory funnel.

  • Organic Layer: Contains the solvent and potentially the cyclic ether byproduct. Dispose of as Halogenated Organic Waste .

  • Aqueous Layer: Contains the sulfonate salt and NaCl. Dispose of as Aqueous Chemical Waste (check local regulations regarding pH limits; you may need to neutralize to pH 7 before drain disposal if permitted, otherwise dispose as aqueous waste).

Decision Logic: Disposal Workflow

The following diagram illustrates the decision-making process for safe disposal.

DisposalWorkflow Start Start: Waste Identification (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride CheckScale Check Scale Start->CheckScale SmallScale < 100g (Lab Scale) CheckScale->SmallScale LargeScale > 100g (Pilot/Process) CheckScale->LargeScale Dilute Step 1: Dilute with DCM/Toluene (10% Solution) SmallScale->Dilute Contractor Contact Hazardous Waste Management Service LargeScale->Contractor High Risk PrepBase Step 2: Prepare Ice/Na2CO3 Slurry Dilute->PrepBase Quench Step 3: Slow Addition (T < 20°C) PrepBase->Quench CheckpH Step 4: Check pH & Stir 1 hr Quench->CheckpH IsNeutral Is pH > 7? CheckpH->IsNeutral AddBase Add more Na2CO3 IsNeutral->AddBase No SepFunnel Step 5: Phase Separation IsNeutral->SepFunnel Yes AddBase->CheckpH OrgWaste Organic Layer: Halogenated Waste Stream SepFunnel->OrgWaste AqWaste Aqueous Layer: Aqueous Waste Stream SepFunnel->AqWaste

Figure 1: Decision tree for the safe quenching and disposal of sulfonyl chloride reagents.

Chemical Pathway & Mechanism

Understanding the chemistry prevents accidents. The oxolane ring is relatively stable under these conditions, but the sulfonyl chloride group is the active hazard.

ReactionPathway Reactant (5,5-Dimethyloxolan-2-yl) methanesulfonyl chloride (Electrophile) Intermediate Transition State: Nucleophilic Attack at Sulfur Reactant->Intermediate Hydrolysis Reagent + H2O / Na2CO3 Products Products: 1. R-SO3(-) Na(+) (Sulfonate Salt) 2. NaCl 3. CO2 (Gas) Intermediate->Products Neutralization

Figure 2: Hydrolysis and neutralization pathway.[2][3][5][7] Note the generation of CO2 gas, requiring open vessels to prevent pressure buildup.[2]

Emergency Spill Procedures

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area. The lachrymatory effects will be immediate.

  • Isolate: Close lab doors to contain fumes.

  • Absorb: Do NOT use water.[3] Use a dry absorbent like Vermiculite, Dry Sand, or a commercial "Acid Neutralizing" spill kit.

  • Neutralize: Once absorbed, treat the solid waste with a dilute solution of sodium carbonate in a fume hood before final disposal.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride workup procedures).

Sources

Handling

Personal protective equipment for handling (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride

The handling of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (CAS: 1600776-10-0) requires a rigorous, causality-driven approach to laboratory safety. As an alkyl sulfonyl chloride containing a substituted tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

The handling of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (CAS: 1600776-10-0) requires a rigorous, causality-driven approach to laboratory safety. As an alkyl sulfonyl chloride containing a substituted tetrahydrofuran (oxolane) ring, this reagent is highly electrophilic, acutely toxic, and aggressively moisture-sensitive.

Standard laboratory safety protocols are insufficient for this class of compounds. As a Senior Application Scientist, I have designed this technical guide to move beyond basic compliance, providing researchers with the mechanistic reasoning behind each safety protocol to ensure self-validating, fail-safe operations.

Physicochemical Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the chemical causality of the hazard. The S-Cl bond in (5,5-dimethyloxolan-2-yl)methanesulfonyl chloride is highly susceptible to nucleophilic attack.

When exposed to ambient moisture or human tissue, the compound undergoes rapid, exothermic hydrolysis. This reaction yields (5,5-dimethyloxolan-2-yl)methanesulfonic acid and gaseous hydrogen chloride (HCl)[1].

Mechanistic Consequences:

  • On Skin/Eyes: The localized generation of HCl and sulfonic acid causes immediate liquefactive and coagulative necrosis (severe burns).

  • Inhalation: Inhalation of the vapor or hydrolysis byproducts leads to the rapid formation of acid within the mucosal membranes of the respiratory tract, potentially causing fatal pulmonary edema[1].

  • Storage: In a poorly sealed container, ambient moisture ingress will generate HCl gas, steadily increasing internal pressure until the container catastrophically ruptures[2].

Quantitative Hazard Summary
GHS Hazard CodeHazard DescriptionMechanistic Cause
H290 May be corrosive to metalsHCl generation reacts with elemental metals to form metal chlorides and H₂ gas.
H301 + H311 Toxic if swallowed or in contact with skinRapid dermal absorption; systemic toxicity via systemic circulation.
H314 Causes severe skin burns and eye damageExothermic hydrolysis on contact with tissue moisture generates strong acids.
H330 Fatal if inhaledAcid generation within the alveoli causes acute respiratory distress syndrome.

Comprehensive PPE Strategy

Based on guidelines from OSHA 29 CFR 1910.132 and Prudent Practices in the Laboratory[3][4], the following PPE matrix is mandatory. We do not select PPE merely for compliance; we select it based on chemical compatibility and permeation rates.

PPE CategoryRequired EquipmentCausality & Scientific Justification
Hand Protection Heavy-duty Butyl rubber gloves OR double-gloved Nitrile (≥8 mil).Sulfonyl chlorides rapidly degrade and permeate standard latex or thin nitrile gloves. Butyl rubber provides superior resistance to halogenated and corrosive organics[5].
Eye/Face Protection Chemical splash goggles (ANSI Z87.1) AND a full-face shield.Safety glasses are insufficient. Splashes during exothermic quenching can cause micro-explosions. A face shield prevents irreversible ocular and facial damage[6].
Body Protection Flame-resistant (FR) lab coat and a chemical-resistant neoprene apron.Protects against highly corrosive spills. FR material is required because the reagent is often handled alongside flammable organic solvents (e.g., DCM, THF)[5].
Respiratory Certified Chemical Fume Hood (Face velocity ≥100 fpm).Prevents inhalation of fatal vapors (H330). If engineering controls fail, a NIOSH-approved full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is required[5].

Operational Workflow: Handling and Transfer

Because this reagent is corrosive to metals (H290) and reacts with water, standard stainless steel needles can degrade over time, introducing metal contaminants into your reaction[7].

Step-by-Step Handling Protocol:

  • Environmental Purge: Ensure the reaction vessel is thoroughly flame-dried or oven-dried. Purge the system with inert gas (Argon or Nitrogen) to displace ambient humidity.

  • Tool Selection: Use PTFE (Teflon) cannulas or glass syringes with disposable, non-corroded needles for transfer.

  • Transfer Execution: Draw the reagent slowly to prevent aerosolization. If the reagent has turned dark yellow or brown during storage, it has likely degraded via HCl evolution and should be discarded, as the purity and stoichiometry will be compromised[8].

  • Immediate Cleanup: Immediately flush syringes and needles with a dry, inert solvent (like anhydrous dichloromethane) followed by a basic wash to neutralize residual reagent before it corrodes the metal needle.

Exothermic Quenching and Disposal Protocol

The most dangerous phase of working with (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride is the reaction workup. Adding water directly to the unreacted sulfonyl chloride will cause a violent exotherm[8].

To safely neutralize the reagent, we use a weak base (e.g., saturated aqueous Sodium Bicarbonate, NaHCO₃). The endothermic release of CO₂ gas helps to partially offset the exothermic heat of hydrolysis, allowing for a controlled quench[8].

G N1 Unreacted Sulfonyl Chloride N2 Cool to 0°C (Ice Bath) N1->N2 Prevent thermal runaway N3 Dropwise Addition of Sat. NaHCO3 (5-10 eq) N2->N3 Neutralize acid N4 Exothermic Hydrolysis (HCl & CO2 Evolution) N3->N4 Vent gas safely N5 Stir 30 min Verify pH > 7 N4->N5 Ensure complete quench N6 Aqueous Waste Disposal N5->N6 Safe transfer

Workflow for the safe exothermic quenching of excess sulfonyl chloride reagents.

Step-by-Step Quenching Methodology:

  • Thermal Control: Submerge the reaction flask containing the excess (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride in an ice-water bath (0°C).

  • Base Preparation: In a separate beaker, prepare a saturated aqueous solution of NaHCO₃ (minimum 5 to 10 molar equivalents relative to the sulfonyl chloride)[8].

  • Controlled Addition: Using an addition funnel, add the cold NaHCO₃ solution dropwise to the vigorously stirring reaction mixture.

  • Gas Evolution Management: Observe the vigorous evolution of CO₂ gas. Do not seal the vessel; ensure the fume hood sash is pulled down to provide a physical barrier against potential splattering[8].

  • Verification: Stir for a minimum of 30 minutes. Test the aqueous layer with pH paper. Proceed to separatory funnel extraction only when the pH is strictly > 7.

Emergency Spill Management

In the event of a spill outside the fume hood, immediate and correct action is critical to prevent inhalation injuries.

  • DO NOT USE WATER: Applying water or wet paper towels will trigger massive HCl and SO₂ gas evolution[8].

  • Evacuate: Clear all non-essential personnel from the immediate area[8].

  • Containment: Wearing full PPE (including a respirator if outside a ventilated area), cover the spill completely with a dry, inert absorbent material such as dry sand, diatomaceous earth, or a specialized acid-spill solid neutralizer (e.g., soda ash/calcium carbonate mixture)[9][10].

  • Collection: Use non-sparking, plastic tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bucket[1]. Label immediately as "Corrosive/Toxic Solid Waste - Contains Sulfonyl Chloride."

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.133 - Eye and Face Protection." U.S. Department of Labor. URL: [Link]

Sources

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